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2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Documentation Hub

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  • Product: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
  • CAS: 667413-76-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a complex organic molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted phenoxy ring linked to a propanoic acid moiety, makes it a subject of interest for researchers exploring new therapeutic agents. This guide provides a comprehensive overview of a viable synthetic pathway for this compound, designed to be a practical resource for scientists in the field. The synthesis is based on established and reliable organic chemistry principles, ensuring a high degree of confidence in the proposed methodology.

This document provides a detailed, step-by-step guide for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The pathway involves a multi-step process, commencing with the synthesis of the key starting materials, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester to yield the final product. Each step is elucidated with a detailed protocol, safety considerations, and a discussion of the underlying chemical principles.

Overall Synthesis Pathway

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid can be achieved through a three-stage process. This involves the individual synthesis of the two primary precursors, 3-methyl-4-nitrophenol and 2-bromo-2-methylpropanoic acid, which are then coupled via a Williamson ether synthesis to form an ester intermediate. The final step is the hydrolysis of this ester to yield the desired carboxylic acid.

Synthesis_Pathway cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Hydrolysis 3-Methylphenol 3-Methylphenol 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol 3-Methylphenol->3-Methyl-4-nitrophenol Nitrosation, Oxidation Intermediate_Ester Ethyl 2-methyl-2-(3-methyl- 4-nitrophenoxy)propanoate 3-Methyl-4-nitrophenol->Intermediate_Ester Isobutyric_acid Isobutyric acid 2-Bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic acid Isobutyric_acid->2-Bromo-2-methylpropanoic_acid Bromination 2-Bromo-2-methylpropanoic_acid->Intermediate_Ester Final_Product 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Intermediate_Ester->Final_Product Hydrolysis

Caption: Overall three-stage synthesis pathway for the target molecule.

Stage 1: Synthesis of Starting Materials

Synthesis of 3-Methyl-4-nitrophenol

The synthesis of 3-methyl-4-nitrophenol is achieved through a two-step process involving the nitrosation of 3-methylphenol, followed by oxidation of the resulting 3-methyl-4-nitrosophenol.[1] This method is preferred over direct nitration to control the regioselectivity and avoid the formation of multiple isomers.[2]

Experimental Protocol:

  • Nitrosation:

    • In a well-ventilated fume hood, dissolve 3-methylphenol in a suitable mineral acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a specified time to ensure complete formation of 3-methyl-4-nitrosophenol.

  • Oxidation:

    • To the solution containing 3-methyl-4-nitrosophenol, carefully add dilute nitric acid.

    • Gently heat the reaction mixture to facilitate the oxidation of the nitroso group to a nitro group.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

    • Upon completion, cool the reaction mixture and isolate the crude 3-methyl-4-nitrophenol by filtration.

    • Purify the product by recrystallization from an appropriate solvent.

Safety Precautions:

  • 3-Methyl-4-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]

  • Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Nitrosating agents and nitric acid are corrosive and strong oxidizers; handle with extreme care.

Synthesis of 2-Bromo-2-methylpropanoic Acid

2-Bromo-2-methylpropanoic acid can be synthesized from isobutyric acid via a bromination reaction, such as the Hell-Volhard-Zelinsky reaction.[5]

Experimental Protocol:

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, place isobutyric acid and a catalytic amount of red phosphorus or a phosphorus trihalide.

  • Slowly add bromine to the mixture while stirring. The reaction is typically initiated by gentle heating.

  • After the addition of bromine is complete, reflux the mixture until the reaction is complete (indicated by the disappearance of the red bromine color).

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • Isolate the crude 2-bromo-2-methylpropanoic acid by extraction with a suitable organic solvent.

  • Purify the product by distillation under reduced pressure or by recrystallization.

Safety Precautions:

  • 2-Bromo-2-methylpropanoic acid is corrosive and causes severe skin burns and eye damage.[6][7] It is also harmful if swallowed.[6]

  • Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood with appropriate PPE.

  • The reaction can be vigorous; therefore, controlled addition of reagents and careful temperature management are crucial.

Stage 2: Williamson Ether Synthesis of Ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoate

This stage involves the coupling of 3-methyl-4-nitrophenol with an ester of 2-bromo-2-methylpropanoic acid (e.g., the ethyl ester) via a Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where the phenoxide ion acts as a nucleophile.[8][9]

Experimental Protocol (Adapted from a similar synthesis[9]):

  • In a round-bottom flask, dissolve 3-methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile or acetone.

  • Add a slight excess of a weak base, such as anhydrous potassium carbonate, to the solution to deprotonate the phenol and form the phenoxide.

  • To this mixture, add ethyl 2-bromo-2-methylpropanoate dropwise.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate.

  • The crude product can be purified by column chromatography.

Stage 3: Hydrolysis to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

The final step is the hydrolysis of the ester intermediate to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its efficiency.[9]

Experimental Protocol (Adapted from a similar synthesis[9]):

  • Dissolve the crude or purified ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

  • Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide, to the solution.

  • Stir the mixture at room temperature for several hours or until the hydrolysis is complete (monitored by TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify it by the slow addition of a strong acid, such as hydrochloric acid, until the product precipitates.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The final product can be further purified by recrystallization from an appropriate solvent system.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-MethylphenolC(_7)H(_8)O108.1411-12202
Isobutyric acidC(_4)H(_8)O(_2)88.11-47155
3-Methyl-4-nitrophenolC(_7)H(_7)NO(_3)153.14128-131-
2-Bromo-2-methylpropanoic acidC(_4)H(_7)BrO(_2)167.0048-51198-200

Visualization of the Core Synthesis

Core_Synthesis Start 3-Methyl-4-nitrophenol + Ethyl 2-bromo-2-methylpropanoate Step1 Williamson Ether Synthesis Solvent: Acetonitrile Base: K2CO3 Heat Start->Step1 Intermediate Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate Step1->Intermediate Step2 Hydrolysis Base: LiOH or NaOH Solvent: THF/Water Acidification: HCl Intermediate->Step2 Product 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Step2->Product

Caption: Core two-step reaction sequence for the synthesis.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. By following the detailed protocols and adhering to the safety precautions, researchers can confidently approach the preparation of this compound. The synthesis relies on fundamental and well-understood organic reactions, providing a solid foundation for its successful execution. It is imperative for researchers to conduct thorough analytical characterization of the final product to confirm its identity and purity, thereby ensuring the integrity of their subsequent studies.

References

  • CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents. (n.d.).
  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • OECD SIDS. (1994). 3-METHYL-4-NITROPHENOL. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-2-(3-methyl-4-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. In the context of drug discovery and development, a thorough understanding of these properties is paramount as they directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from the closely related analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, to provide insightful estimations and detailed experimental protocols for characterization.

Chemical Identity and Structural Elucidation

1.1. Target Compound: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

  • Chemical Formula: C₁₁H₁₃NO₅[1]

  • CAS Number: 667413-76-5[2]

  • Molecular Structure:

Caption: Chemical structure of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

1.2. Structural Analogue: 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Due to the limited availability of public data on the target compound, we will refer to the closely related analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, for which crystallographic and other physicochemical data are available. The primary structural difference is the absence of the methyl group at the 3-position on the phenyl ring.

  • Chemical Formula: C₁₀H₁₁NO₅[3][4]

  • Molecular Weight: 225.20 g/mol [3][4]

  • CAS Number: Not explicitly found in search results.

  • Molecular Structure:

Caption: Chemical structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Physicochemical Properties

A summary of the available and predicted physicochemical properties is presented below. The data for the structural analogue provides a valuable baseline for estimating the properties of the target compound.

Property2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid2-Methyl-2-(4-nitrophenoxy)propanoic acid (Analogue)Significance in Drug Development
Molecular Formula C₁₁H₁₃NO₅[1]C₁₀H₁₁NO₅[3][4]Defines the elemental composition and molecular weight.
Molecular Weight 239.22 g/mol 225.20 g/mol [3][4]Influences diffusion, solubility, and bioavailability.
Melting Point Not available123 °C (396 K)[5]Indicator of purity and lattice energy; affects solubility and dissolution rate.
Solubility Not availableExpected to be low in water, soluble in organic solvents like CH₂Cl₂[5]Crucial for formulation and bioavailability.
pKa Not availableEstimated to be around 3-4 (typical for carboxylic acids)Governs the ionization state at physiological pH, impacting solubility and membrane permeability.
LogP Not availableEstimated to be in the range of 2-3A measure of lipophilicity, which influences membrane permeability and protein binding.

Solid-State Properties and Crystallography (Based on Analogue)

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and manufacturability. X-ray crystallography data for the analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, reveals important structural features.

The crystal structure of the analogue is stabilized by intermolecular O—H⋯O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into chains by weak C—H⋯O interactions. The packing is also stabilized by offset π–π interactions between adjacent benzene rings with a centroid–centroid distance of 3.8643 (17) Å.[3][4][5]

Crystal Data for 2-Methyl-2-(4-nitrophenoxy)propanoic acid: [4]

  • Crystal System: Monoclinic

  • Space Group: C2/c

  • Unit Cell Dimensions:

    • a = 21.296 (3) Å

    • b = 7.0348 (9) Å

    • c = 14.518 (2) Å

    • β = 93.794 (2)°

  • Volume: 2170.2 (5) ų

Experimental Protocols for Physicochemical Characterization

The following are standard, field-proven protocols for determining the key physicochemical properties of a novel compound like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

4.1. Determination of Melting Point

  • Principle: The melting point is determined as the temperature at which the solid and liquid phases are in equilibrium. It is a sharp, well-defined temperature for a pure crystalline solid.

  • Methodology (Capillary Method):

    • Finely powder a small sample of the crystalline material.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

4.2. Determination of Aqueous Solubility

  • Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a fixed volume of water and allowing it to equilibrate.

  • Methodology (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a 0.45 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

4.3. Determination of pKa

  • Principle: The pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations.

  • Methodology (Potentiometric Titration):

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point of the titration curve.

4.4. Determination of LogP (Octanol-Water Partition Coefficient)

  • Principle: LogP is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water.

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Add equal volumes of n-octanol and water (pre-saturated with each other) to a flask.

    • Add a small aliquot of the stock solution to the flask.

    • Shake the flask vigorously for a set period to allow for partitioning, then centrifuge to separate the layers.

    • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Characterization Workflow

The synthesis of the analogue 2-Methyl-2-(4-nitrophenoxy)propanoic acid is reported to involve the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed by hydrolysis of the resulting ethyl ester.[3][4][5] A similar synthetic route can be envisioned for the target compound, starting with 3-methyl-4-nitrophenol.

start Starting Materials: 3-Methyl-4-nitrophenol Ethyl 2-bromo-2-methylpropionate step1 Reaction with K₂CO₃ in Acetonitrile (Williamson Ether Synthesis) start->step1 intermediate Ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoate step1->intermediate step2 Hydrolysis with LiOH intermediate->step2 product 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Physicochemical Characterization (Melting Point, Solubility, pKa, LogP, Spectroscopy) purification->characterization

Caption: A proposed workflow for the synthesis and characterization of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, drawing upon data from a close structural analogue to inform our understanding. The outlined experimental protocols offer a robust framework for the comprehensive characterization of this and other novel chemical entities. A thorough investigation of these fundamental properties is a critical step in the journey of a new molecule from the laboratory to potential clinical applications.

References

  • 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | CID 781898 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • (IUCr) 2-Methyl-2-(4-nitrophenoxy)propanoic acid. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid - IUCr Journals. (2008, October 29). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, 95% Purity, C11H13NO5, 1 gram. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-methyl-2-(3-phenoxyphenyl)propanoic Acid | C16H16O3 | CID 9881545 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed. (2008, November 8). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

  • Propanoic acid, 2-methyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-methyl-2-(3-nitrophenyl)propanoic acid - MySkinRecipes. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-2-nitropropanoic acid | C4H7NO4 | CID 23422945 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). Retrieved January 22, 2026, from [Link]

  • Acidic nature of 2-methyl propanoic acid : r/chemhelp - Reddit. (2020, September 20). Retrieved January 22, 2026, from [Link]

  • 2-methyl-2-(4-methylphenoxy)propanoic acid - 23438-11-1, C11H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 22, 2026, from [Link]

  • 2-(4-nitrophenyl)propionic acid | CAS#:19910-33-9 | Chemsrc. (2025, August 26). Retrieved January 22, 2026, from [Link]

  • 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | C11H11NO3 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Propanoic acid, 2-methyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the putative mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a compound belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a compound belonging to the fibrate class of drugs. Lacking direct experimental data for this specific molecule, this guide synthesizes the well-established mechanistic principles of fibrates, particularly their role as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The central hypothesis is that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid modulates lipid metabolism primarily through the activation of PPARα, leading to downstream effects on gene expression that favor fatty acid catabolism and reduce plasma triglyceride levels. This document provides a comprehensive overview of the theoretical molecular interactions, the resultant signaling pathways, and detailed experimental protocols to validate these hypotheses.

Introduction: A Novel Fibrate Analogue

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a synthetic carboxylic acid derivative. Its chemical structure, featuring a phenoxy-isobutyric acid backbone, places it within the fibrate class of therapeutic agents. Fibrates are a well-established group of drugs utilized in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream that contributes significantly to the risk of cardiovascular disease.[1] The structural similarity to clinically used fibrates like fenofibrate and gemfibrozil strongly suggests that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid shares a common mechanism of action centered on the activation of PPARα.

This guide will explore this putative mechanism in detail, providing a robust scientific framework for researchers and drug development professionals interested in this and similar compounds. It is imperative to note that the mechanisms and protocols described herein are based on the established pharmacology of the fibrate class and require experimental validation for this specific analogue.

The Central Hypothesis: PPARα Agonism

The primary molecular target of fibrates is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.

Upon binding by a ligand, such as a fibrate, PPARα undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[3] This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding event recruits co-activator proteins, which ultimately leads to an increase in the transcription of these genes.

The overarching effect of PPARα activation is a coordinated regulation of lipid metabolism, favoring the breakdown of fatty acids and a reduction in the synthesis and secretion of triglyceride-rich lipoproteins.

Molecular Interactions and Signaling Cascade

The proposed signaling pathway for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is depicted in the following diagram:

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Compound 2-Methyl-2-(3-methyl-4- nitrophenoxy)propanoic acid PPARa_inactive Inactive PPARα Compound->PPARa_inactive Enters Cell & Binds PPARa_active Active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_active->PPARa_RXR_complex RXR_active->PPARa_RXR_complex Heterodimerization PPRE PPRE (DNA) PPARa_RXR_complex->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Putative PPARα signaling pathway for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Downstream Gene Regulation and Physiological Effects

The activation of PPARα by fibrates leads to the upregulation of genes involved in fatty acid metabolism and the downregulation of genes involved in lipid synthesis. The key physiological consequences are:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids, such as acyl-CoA oxidase and carnitine palmitoyltransferase 1 (CPT1). This enhances the breakdown of fatty acids for energy production.[4]

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene.[2] LPL is an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.

  • Increased HDL Cholesterol: Fibrates increase the production of apolipoproteins A-I and A-II, which are major protein components of high-density lipoprotein (HDL), often referred to as "good cholesterol."[5]

  • Decreased Triglyceride Synthesis: PPARα activation can lead to a decrease in the expression of genes involved in triglyceride synthesis, such as sterol regulatory element-binding protein-1c (SREBP-1c).[4]

  • Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the expression of the APOC3 gene. ApoC-III is an inhibitor of LPL, so its reduction further enhances the clearance of triglycerides.[2]

Experimental Validation: A Roadmap for Investigation

To validate the hypothesized mechanism of action for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a series of in vitro and cell-based assays are recommended.

PPARα Transactivation Assay

This assay determines the ability of the compound to activate PPARα and induce the transcription of a reporter gene.

Protocol:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα (pBIND-hPPARα).

    • A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene (pGL4.35[9xUAS/luc2P]).

    • A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.[6]

  • Compound Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (e.g., 0.01 to 100 µM) or a known PPARα agonist (e.g., fenofibric acid) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After a 24-hour incubation period, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of reporter gene expression is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by fitting the dose-response data to a sigmoidal curve.[7]

PPARα Competitive Binding Assay

This assay assesses the ability of the compound to directly bind to the PPARα LBD. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.

Protocol:

  • Reagents:

    • GST-tagged human PPARα LBD.

    • Biotinylated-SRC1 coactivator peptide.

    • Europium-labeled anti-GST antibody (donor).

    • Streptavidin-conjugated XL665 (acceptor).

    • A known PPARα ligand (e.g., GW7647) as a positive control.

  • Assay Procedure:

    • The test compound, PPARα LBD, and the biotinylated coactivator peptide are incubated together in an assay buffer.

    • The europium-labeled antibody and streptavidin-XL665 are then added.

  • Measurement: The TR-FRET signal is measured. In the absence of a competing ligand, the binding of the coactivator peptide to the PPARα LBD brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. A test compound that binds to the LBD will displace the coactivator peptide, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand, is calculated.[8]

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the effect of the compound on the activity of LPL, a key enzyme in triglyceride metabolism.

Protocol:

  • Cell Culture and Treatment: A suitable cell line, such as 3T3-L1 adipocytes, is treated with 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid for a specified period (e.g., 24-48 hours).

  • Sample Preparation: Post-treatment, the cell culture medium, which contains secreted LPL, is collected. For in vivo studies, plasma can be collected from treated animals following heparin injection to release LPL into the circulation.[9]

  • Assay Procedure:

    • A fluorometric LPL activity assay kit is used.[10][11]

    • The assay typically involves a substrate that is cleaved by LPL to produce a fluorescent product.

    • The collected medium or plasma is incubated with the substrate.

  • Measurement: The fluorescence intensity is measured over time using a fluorometer.

  • Data Analysis: The rate of increase in fluorescence is proportional to the LPL activity. The results are compared between treated and untreated samples.[12]

Quantitative Data for Representative Fibrates

The following table summarizes the reported EC50 values for the activation of PPARα by several clinically used fibrates. This data provides a benchmark for evaluating the potential potency of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

FibrateEC50 for PPARα Activation (µM)Reference
Fenofibric Acid9.47[13]
Bezafibrate30.4[13]
Clofibric Acid~50-100[14]
Gemfibrozil>100[14]
Pemafibrate0.0014[13]

Conclusion

Based on its structural analogy to the fibrate class of drugs, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is hypothesized to function as a PPARα agonist. This mechanism involves the ligand-dependent activation of PPARα, leading to the transcriptional regulation of genes involved in lipid metabolism. The net effect is an anticipated reduction in plasma triglycerides and a potential increase in HDL cholesterol, making it a candidate for the treatment of dyslipidemia.

The experimental protocols detailed in this guide provide a clear and robust pathway for the validation of this putative mechanism of action. By employing these assays, researchers can elucidate the specific molecular interactions and cellular effects of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, thereby establishing its pharmacological profile and therapeutic potential.

References

  • Takeuchi, Y., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101727. [Link]

  • Fukui, T., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4691. [Link]

  • Ono, K., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(45), 16931-16943. [Link]

  • Takeuchi, Y., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101727. [Link]

  • Wolf, C. J., et al. (2008). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, 102(1), 15-25. [Link]

  • Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(11), 2055-2061. [Link]

  • Lee, S. (2017). Lipoprotein Lipase Activity Assay (Fluorometric). protocols.io. [Link]

  • Al-Ayadhi, B., et al. (2021). Discovery of PPAR Alpha Lipid Pathway Modulators that Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. Cancers, 13(16), 4153. [Link]

  • Frick, M. H. (2020). Fibrate pharmacogenomics: expanding past the genome. Pharmacogenomics, 21(5), 335-346. [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Chakravarthy, M. V., et al. (2009). Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver. Cell, 138(3), 476-488. [Link]

  • Zhang, Y., et al. (2017). Effect of fenofibrate on the expression of genes involved in lipid metabolism in the liver of the ob/ob mice. ResearchGate. [Link]

  • Kliewer, S. A., et al. (1997). EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. ResearchGate. [Link]

  • Staels, B., et al. (1992). Fibrates influence the expression of genes involved in lipoprotein metabolism in a tissue-selective manner in the rat. Arteriosclerosis, Thrombosis, and Vascular Biology, 12(3), 286-294. [Link]

  • Cell Biolabs, Inc. (n.d.). Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARß/δ transactivation assay. ResearchGate. [Link]

  • Xiang, R., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2348-2362. [Link]

  • Vu-Dac, N., et al. (2003). Regulation of human apoA-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(11), 2055-2061. [Link]

  • Schoonjans, K., et al. (2012). Simple and rapid real-time monitoring of LPL activity in vitro. Lipids in Health and Disease, 11, 12. [Link]

  • BioVision. (n.d.). Lipoprotein Lipase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Mayo Clinic. (2023). Triglycerides: Why do they matter? Retrieved from [Link]

  • Sarkar, S., et al. (2014). Gemfibrozil and Fenofibrate, Food and Drug Administration-approved Lipid-lowering Drugs, Up-regulate Tripeptidyl-peptidase 1 in Brain Cells via Peroxisome Proliferator-activated Receptor α: IMPLICATIONS FOR LATE INFANTILE BATTEN DISEASE THERAPY. Journal of Biological Chemistry, 289(24), 17096-17111. [Link]

  • Okazaki, M., et al. (2007). Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes. Journal of Atherosclerosis and Thrombosis, 14(2), 79-87. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid (CAS 667413-76-5): A Putative PPAR Agonist for Research in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (CAS Number 6674...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (CAS Number 667413-76-5). While direct extensive research on this specific molecule is not widely published, its structural characteristics strongly suggest its classification as a potential Peroxisome Proliferator-Activated Receptor (PPAR) agonist. This guide synthesizes information from closely related analogues and the broader class of fibrate drugs to offer a scientifically grounded exploration of its likely mechanism of action, potential therapeutic applications in metabolic disorders, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction: The Fibrate Pharmacophore and the Promise of a Novel Analogue

The global rise in metabolic disorders, including dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease, necessitates the continued exploration of novel therapeutic agents. The fibrate class of drugs, characterized by a 2-methyl-2-(phenoxy)propanoic acid core, has been a cornerstone in the management of dyslipidemia for decades. These agents primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.

The compound 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Figure 1) is a structural analogue of fibrates. The presence of the nitro group and an additional methyl group on the phenyl ring suggests a deliberate chemical modification aimed at potentially modulating the potency, selectivity, or pharmacokinetic properties compared to existing fibrates. This guide will delve into the scientific rationale behind the design of such a molecule and provide a framework for its investigation as a potential therapeutic agent.

Compound Information
CAS Number 667413-76-5
Molecular Formula C11H13NO5
Molecular Weight 239.23 g/mol
IUPAC Name 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
Synonyms AKOS B013917

The Scientific Rationale: Targeting PPARs for Metabolic Regulation

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. Each isotype has a distinct tissue distribution and regulates a specific set of genes involved in metabolic processes.

  • PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and β-oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Predominantly found in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity. Activation of PPARγ enhances glucose uptake and utilization in peripheral tissues.

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.

Given the structural similarity of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid to known PPAR agonists, it is hypothesized that this compound functions as a ligand for one or more PPAR isotypes. The specific substitutions on the phenyl ring may confer selectivity towards a particular isotype, a desirable trait for minimizing off-target effects.

Hypothesized Mechanism of Action

The proposed mechanism of action for 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is centered on its ability to bind to and activate PPARs. This activation initiates a cascade of molecular events:

  • Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of a PPAR isotype.

  • Conformational Change: Ligand binding induces a conformational change in the PPAR protein.

  • RXR Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to the PPRE, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in lipid and glucose metabolism.

PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid PPAR PPAR Ligand->PPAR Binding PPAR_RXR_dimer PPAR-RXR Heterodimer PPAR->PPAR_RXR_dimer Heterodimerization RXR RXR RXR->PPAR_RXR_dimer PPRE PPRE (DNA) PPAR_RXR_dimer->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activation Metabolic_Effects Regulation of Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Effects Leads to

Figure 2: Hypothesized signaling pathway for 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid via PPAR activation.

Experimental Protocols

To validate the hypothesized biological activity of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methods for characterizing PPAR agonists.

Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

The synthesis of the title compound can be achieved through a Williamson ether synthesis followed by hydrolysis. A related procedure has been described for a similar compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid.[1][2]

Materials:

  • 3-Methyl-4-nitrophenol

  • Ethyl 2-bromo-2-methylpropionate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Williamson Ether Synthesis:

    • To a solution of 3-methyl-4-nitrophenol in acetonitrile, add potassium carbonate.

    • Add ethyl 2-bromo-2-methylpropionate dropwise to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolysis:

    • Dissolve the crude ethyl ester in a mixture of THF, methanol, and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 3-6 hours.

    • Acidify the reaction mixture with 10% HCl.

    • Remove the organic solvents under reduced pressure.

    • Extract the residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

    • The final product can be purified by recrystallization.

Synthesis_Workflow Start 3-Methyl-4-nitrophenol + Ethyl 2-bromo-2-methylpropionate Step1 Williamson Ether Synthesis (K2CO3, ACN, Reflux) Start->Step1 Intermediate Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/MeOH/H2O) Intermediate->Step2 End 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Step2->End

Figure 3: General synthetic workflow for 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

In Vitro Biological Evaluation

3.2.1. PPAR Ligand Binding Assay

  • Objective: To determine the binding affinity of the compound to each PPAR isotype (α, γ, and β/δ).

  • Method: A competitive binding assay using commercially available kits (e.g., LanthaScreen™ TR-FRET PPAR Competitive Binding Assays).

  • Procedure:

    • Incubate a fixed concentration of a fluorescently labeled PPAR ligand with the PPAR ligand-binding domain (LBD) in the presence of varying concentrations of the test compound.

    • Measure the fluorescence resonance energy transfer (FRET) signal.

    • A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

3.2.2. PPAR Reporter Gene Assay

  • Objective: To determine the functional activity of the compound as a PPAR agonist.

  • Method: A cell-based reporter assay using a cell line (e.g., HEK293T) co-transfected with a full-length PPAR expression vector and a reporter plasmid containing a PPRE linked to a luciferase reporter gene.

  • Procedure:

    • Treat the transfected cells with varying concentrations of the test compound.

    • After an incubation period, lyse the cells and measure the luciferase activity.

    • An increase in luciferase activity indicates activation of the PPAR signaling pathway.

    • Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

Hypothetical In Vitro Data PPARα PPARγ PPARβ/δ
Binding Affinity (IC50, nM) 50 - 500>1000>1000
Functional Activity (EC50, nM) 100 - 1000>5000>5000

This table presents hypothetical data to illustrate the expected outcome if the compound is a selective PPARα agonist.

In Vivo Efficacy Studies
  • Objective: To evaluate the effect of the compound on lipid and glucose metabolism in an animal model of metabolic disease.

  • Animal Model: A commonly used model is the db/db mouse, which is a genetic model of obesity, diabetes, and dyslipidemia.

  • Procedure:

    • Acclimatize the animals and divide them into a vehicle control group and treatment groups receiving different doses of the test compound.

    • Administer the compound orally once daily for a period of 4-8 weeks.

    • Monitor body weight, food intake, and water intake throughout the study.

    • At the end of the study, collect blood samples for the analysis of plasma triglycerides, total cholesterol, HDL cholesterol, and glucose levels.

    • Collect liver and adipose tissue for histological analysis and gene expression studies (e.g., qPCR to measure the expression of PPAR target genes).

Conclusion and Future Directions

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid represents a promising, yet under-investigated, molecule within the well-established class of PPAR agonists. Its structural similarity to fibrates provides a strong rationale for its potential utility in the treatment of metabolic disorders. The experimental framework outlined in this guide offers a clear path for its synthesis and comprehensive biological characterization.

Future research should focus on determining the PPAR isotype selectivity of this compound and elucidating its detailed mechanism of action. In vivo studies in relevant animal models will be crucial to assess its therapeutic potential and safety profile. The insights gained from such investigations will not only shed light on the specific properties of this molecule but also contribute to the broader understanding of PPAR biology and the development of next-generation therapies for metabolic diseases.

References

  • Angene Chemical. 2-METHYL-2-(3-METHYL-4-NITROPHENOXY)PROPANOIC ACID. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. Available from: [Link]

  • SciSpace. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. (2008). Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Discovery and History of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and its Analogs

This guide provides a comprehensive overview of the scientific context, discovery, and history of the chemical class to which 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid belongs. While specific historical records...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the scientific context, discovery, and history of the chemical class to which 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid belongs. While specific historical records for this exact molecule are not prominent in the literature, its structure firmly places it within the well-established and pharmacologically significant family of phenoxypropanoic acid derivatives, closely related to the fibrate class of drugs. This document will, therefore, explore the foundational science and development of these compounds, using the specified molecule as a case study for understanding structure-activity relationships and synthetic methodologies.

Introduction: Situating a Molecule in the Chemical Landscape

The compound 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a distinct chemical entity identified by its CAS Number 667413-76-5.[1] Structurally, it is an analog of the broader class of phenoxypropanoic acids, which have been a subject of intense research in both medicinal chemistry and agrochemistry. The core structure, featuring a phenoxy ring linked to a propanoic acid moiety with a gem-dimethyl substitution at the alpha-carbon, is the hallmark of the "fibric acid" pharmacophore. This structural motif is central to the fibrate class of drugs, which have been used for decades as lipid-modifying agents.[2][3][4]

The history of this specific molecule is intertwined with the larger narrative of fibrate drug discovery. The journey began in the mid-20th century with the recognition of a link between high plasma cholesterol and coronary heart disease.[5] This spurred the search for therapeutic agents that could modulate lipid levels.

The Genesis of a Class: The Discovery of Clofibrate

The story of fibrates begins with clofibrate. Its precursor, clofibric acid, was first synthesized in 1947.[6] However, it was the synthesis of the ethyl ester, clofibrate, in the early 1960s and the subsequent report of its cholesterol-lowering effects in 1962 that marked a turning point in the management of dyslipidemia.[3][6][7] Clofibrate was developed at Imperial Chemical Industries (ICI) and was introduced clinically in the early 1960s.[8][9] It was one of the first widely used drugs for hypercholesterolemia.[8]

The development of clofibrate established the foundational "fibric acid" structure as a viable pharmacophore for lipid-lowering drugs.[2][7] This led to extensive research into related structures, including the synthesis and evaluation of numerous derivatives in an effort to improve efficacy and safety.[3][9] Fenofibrate, a derivative of clofibrate, was first synthesized in 1974 and came into medical use in 1975.[10]

While clofibrate's use has waned due to the development of more effective and safer drugs like statins and newer generation fibrates, its discovery was a pivotal moment that opened the door to a new class of therapeutics and laid the groundwork for understanding the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism.[4][11]

Mechanism of Action: The Role of PPARα

For many years after their introduction, the precise mechanism of action of fibrates was not fully understood.[4][9] It wasn't until the 1990s that it was discovered that fibrates exert their effects by activating a specific nuclear receptor known as Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4]

PPARs are a group of intracellular receptors that play a key role in regulating carbohydrate and fat metabolism.[4] When activated by a ligand, such as a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by fibrates leads to a cascade of effects on lipid metabolism:

  • Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins from the plasma.

  • Increased Hepatic Fatty Acid Oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

  • Decreased Expression of ApoC-III: ApoC-III is an inhibitor of lipoprotein lipase, so its downregulation further promotes triglyceride clearance.

  • Increased Expression of ApoA-I and ApoA-II: These are the major apolipoproteins of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.

PPAR_Mechanism cluster_nucleus Cell Nucleus Fibrate Fibrate (e.g., 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid) PPARa PPARα Fibrate->PPARa Binds to PPRE PPRE (on DNA) PPARa->PPRE Dimerizes with RXR and binds to RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates

Structural Analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

The specific substitutions on the phenyl ring of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid are expected to modulate its biological activity.

  • 3-Methyl Group: The presence of a methyl group at the 3-position can influence the molecule's conformation and its binding affinity to the PPARα receptor. Steric hindrance from this group could affect the orientation of the phenyl ring within the receptor's binding pocket.

  • 4-Nitro Group: The nitro group is a strong electron-withdrawing group. This will significantly alter the electronic properties of the phenyl ring, potentially impacting its interaction with amino acid residues in the PPARα binding site. The study of a similar compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which is a bioisostere of clofibric acid, was undertaken to understand the electronic and steric requirements for antihyperlipidemic activity.[2]

Synthesis of Phenoxypropanoic Acid Derivatives

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and its analogs typically follows a well-established synthetic route. A general and robust method involves a Williamson ether synthesis followed by ester hydrolysis.

A related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, was prepared by the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester.[2][12][13]

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of a phenoxypropanoic acid derivative, based on established procedures.

Step 1: Williamson Ether Synthesis

  • To a solution of the appropriately substituted phenol (e.g., 3-methyl-4-nitrophenol) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO), add a base (e.g., potassium carbonate or sodium hydride) to generate the phenoxide anion.

  • Stir the mixture at room temperature for a designated period to ensure complete formation of the phenoxide.

  • Add an alkyl 2-bromo-2-methylpropionate (e.g., ethyl or isopropyl 2-bromo-2-methylpropionate) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester product.

  • Purify the crude product by column chromatography if necessary.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Add a stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a mineral acid (e.g., hydrochloric acid), which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final phenoxypropanoic acid derivative.

Synthesis_Workflow Phenol Substituted Phenol (e.g., 3-methyl-4-nitrophenol) Ester_Product Intermediate Ester Phenol->Ester_Product Williamson Ether Synthesis Base Base (e.g., K2CO3) Base->Ester_Product Bromoester Alkyl 2-bromo-2-methylpropionate Bromoester->Ester_Product Final_Product 2-Methyl-2-(substituted-phenoxy)propanoic acid Ester_Product->Final_Product Saponification Hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH) Hydrolysis->Final_Product

Quantitative Data Summary

While extensive quantitative data for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is not publicly available, the following table provides a comparative overview of related fibrate drugs.

CompoundYear of Synthesis/IntroductionPrimary Therapeutic Use
ClofibrateSynthesized 1957, Introduced ~1962[8]Hypercholesterolemia
FenofibrateSynthesized 1974, Medical Use 1975[10]Hypertriglyceridemia, Mixed Dyslipidemia
GemfibrozilIntroduced in the 1980s[11]Hypertriglyceridemia
Bezafibrate-Hyperlipidemia
Conclusion and Future Perspectives

The study of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and its analogs is a continuation of a long and fruitful history of research into phenoxypropanoic acid derivatives. While the initial focus of this class of compounds was on lipid-lowering effects, ongoing research has explored their potential in other therapeutic areas. The core "fibric acid" scaffold remains a versatile platform for the design of new molecules with tailored biological activities. Future research in this area may focus on developing subtype-selective PPAR modulators to achieve more targeted therapeutic effects with improved safety profiles. The continued exploration of structure-activity relationships, guided by the historical development of compounds like clofibrate and its successors, will undoubtedly lead to new discoveries in the field of drug development.

References

  • Castillo-Alvarez, M., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. Available at: [Link]

  • Wikipedia. Fenofibrate. Available at: [Link]

  • National Center for Biotechnology Information. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubChem. Available at: [Link]

  • ACS Publications. Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. Novel method of synthesizing fenofibrate.
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  • PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Available at: [Link]

  • Google Patents. NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
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  • Google Patents. Phenoxypropionic acid derivatives and process for their preparation.
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  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry. Available at: [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Executive Summary The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized in fibrate drugs that modulat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized in fibrate drugs that modulate lipid levels. This guide focuses on a specific, less-explored variant: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid . We provide a comprehensive framework for the synthesis of this core molecule and its derivatives, outline a robust workflow for their biological evaluation, and delve into the principles of structure-activity relationship (SAR) to guide optimization. The presence of a nitro group offers a unique electronic profile and a potential handle for further chemical modification, making this scaffold an intriguing starting point for discovering novel therapeutics. This document serves as a technical resource for research teams embarking on the exploration of this chemical space, with a particular focus on its potential as a modulator of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction: The Phenoxypropanoic Acid Scaffold

Arylpropionic and phenoxypropanoic acid derivatives are significant classes of compounds in medicinal chemistry.[1] While arylpropionic acids are well-known as non-steroidal anti-inflammatory drugs (NSAIDs), the phenoxypropanoic acid core is characteristic of fibrates, a class of drugs used to treat dyslipidemia.[2][3] These compounds typically act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that play a central role in regulating glucose, lipid metabolism, and inflammation.[4][5]

The core molecule of interest, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid , combines the classic phenoxypropanoic acid backbone with two key substituents on the phenyl ring: a methyl group and a nitro group.

  • The 3-methyl group introduces steric bulk and alters the electronic properties of the ring.

  • The 4-nitro group is a strong electron-withdrawing group that significantly influences the molecule's polarity and potential interactions with biological targets.[6][7] It can be considered both a pharmacophore and a potential toxicophore, requiring careful evaluation.[7] Furthermore, the nitro group can serve as a synthetic handle for reduction to an amine, enabling a wide array of subsequent derivatization.

This guide will treat this molecule as a lead scaffold for a drug discovery program, outlining the necessary steps from initial synthesis to biological characterization and optimization.

Synthesis of the Core Scaffold and Derivatives

The primary method for constructing the phenoxypropanoic acid core is the Williamson ether synthesis .[8][9][10][11] This robust SN2 reaction involves the coupling of a phenoxide with an alkyl halide.[11]

General Synthetic Protocol: Williamson Ether Synthesis

The synthesis of the parent compound and its analogs follows a two-step procedure: (1) ether formation and (2) ester hydrolysis.

Step 1: Ether Formation The reaction of a substituted phenol (e.g., 3-methyl-4-nitrophenol) with an α-bromo ester (e.g., ethyl 2-bromo-2-methylpropionate) under basic conditions yields the ether-linked ester intermediate.

  • Rationale for Reagent Choice:

    • Phenol: The starting phenol is the source of the substituted aromatic ring. A diverse library can be built by using various commercially available or synthesized phenols.

    • Ethyl 2-bromo-2-methylpropionate: This alkylating agent establishes the 2-methylpropanoate portion of the final molecule. The ethyl ester serves as a protecting group for the carboxylic acid during the coupling reaction.

    • Base (e.g., K2CO3, NaH): A base is required to deprotonate the phenol, forming the nucleophilic phenoxide ion. Potassium carbonate (K2CO3) is a moderately strong base suitable for this transformation, while sodium hydride (NaH) is a stronger, non-nucleophilic base that can ensure complete deprotonation.[11]

    • Solvent (e.g., DMF, Acetone): A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it solvates the cation of the base and does not interfere with the SN2 reaction.[9]

Step 2: Ester Hydrolysis The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.[2][3][12]

Detailed Experimental Protocol

Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

  • To a solution of 3-methyl-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide.

  • Add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product, ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate, can be purified by column chromatography.

  • Dissolve the purified ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).[12]

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.[12][13]

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

G cluster_s1 Step 1: Williamson Ether Synthesis cluster_s2 Step 2: Hydrolysis Phenol 3-Methyl-4-nitrophenol Base K2CO3 in DMF Phenol->Base Deprotonation Intermediate Ester Intermediate Phenol->Intermediate SN2 Reaction Bromoester Ethyl 2-bromo-2-methylpropionate Bromoester->Intermediate SN2 Reaction Hydrolysis NaOH, EtOH/H2O Intermediate->Hydrolysis Intermediate->Hydrolysis Acidification HCl Workup Hydrolysis->Acidification Product Final Acid Product Acidification->Product

Structural Analogs and Derivatives for SAR Studies

To explore the structure-activity relationship (SAR), systematic modifications should be made to different parts of the molecule.

Modification Area Rationale and Examples
Aromatic Ring Substituents Explore the effect of the position, size, and electronic nature of substituents. Replace the 3-methyl group with H, F, Cl, OMe. Replace the 4-nitro group with CN, CF3, SO2Me (other electron-withdrawing groups) or reduce it to NH2, NHAc to probe the necessity of the electron-withdrawing character.
Propanoic Acid Head Group The carboxylic acid is typically crucial for binding to nuclear receptors. Esterification (e.g., methyl, ethyl esters) creates prodrugs. Replacement with bioisosteres like tetrazole can modulate pKa and metabolic stability.
Gem-Dimethyl Group The two methyl groups on the α-carbon are common in fibrates and may provide an optimal conformation. Explore replacing one or both with H or ethyl groups to understand steric requirements.
Ether Linker The oxygen atom is key. It can be replaced with sulfur (thioether) or a methylene group to alter bond angles and flexibility.

Biological Evaluation Workflow

A tiered screening approach is efficient for evaluating a newly synthesized library of compounds. The workflow progresses from high-throughput primary assays to more complex secondary and ADME-Tox assays.[14][15][16]

Primary Screening: Nuclear Receptor Activation

Given the structural similarity to fibrates, the primary hypothesis is that these compounds will interact with PPARs (α, γ, and δ).[4][17] Cell-based reporter gene assays are the industry standard for this initial screen.[18][19]

Protocol: Dual-Luciferase Reporter Assay for PPARγ Activation

  • Cell Culture: Plate HEK293T cells (or another suitable cell line) in 96-well plates.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector for the PPARγ ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain.

    • A reporter vector containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the synthesized compounds at various concentrations (e.g., 10-point dose-response, from 1 nM to 100 µM). Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate reader.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla signal. Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.

This assay can be run in parallel for PPARα and PPARδ to determine selectivity.[20]

Secondary and Orthogonal Assays

Hits from the primary screen (compounds showing potent and selective activity) should be confirmed using orthogonal assays to rule out artifacts.

  • TR-FRET Co-activator Recruitment Assay: This biochemical assay directly measures the ligand-dependent interaction between the PPAR LBD and a co-activator peptide, providing mechanistic confirmation of agonism.[18][21]

  • Target Gene Expression (qPCR): In a biologically relevant cell line (e.g., HepG2 liver cells), treat cells with hit compounds and measure the upregulation of known PPAR target genes (e.g., CPT1, ACOX1 for PPARα) via quantitative PCR.[22]

Early ADME-Tox Profiling

Promising leads must be evaluated for drug-like properties.

  • Cytotoxicity: Assess cell viability in a standard cell line (e.g., HepG2) using an MTS or CellTiter-Glo assay to identify compounds that are toxic at their effective concentrations.

  • Metabolic Stability: Incubate compounds with liver microsomes to determine their intrinsic clearance rate.

  • Permeability: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) to predict passive diffusion and potential oral absorption.

G

Structure-Activity Relationship (SAR) Analysis

The goal of SAR is to correlate specific structural changes with changes in biological activity, guiding the design of more potent and selective molecules.[17][23]

Hypothetical SAR Table for PPARγ Agonism:

Compound R1 (at C3) R2 (at C4) PPARγ EC50 (nM) Selectivity vs PPARα HepG2 Cytotoxicity (µM)
Core MeNO255010-fold> 50
A-1 HNO212008-fold> 50
A-2 ClNO235015-fold45
A-3 MeCN62012-fold> 50
A-4 MeNH28550-fold25
A-5 MeNHAc15040-fold> 50

Interpretation of Hypothetical Data:

  • Role of R1: The 3-methyl group (Core) appears beneficial for potency compared to its removal (A-1). Replacing it with a chloro group (A-2) offers similar potency but slightly increased cytotoxicity. This suggests a small, lipophilic group is tolerated or preferred in this position.

  • Role of R2: Replacing the nitro group (Core) with another electron-withdrawing group like cyano (A-3) has a minor effect. However, reduction to the amine (A-4) dramatically increases potency and selectivity, suggesting a hydrogen bond donor is highly favorable at this position. The increased cytotoxicity of the amine could be due to reactivity, which is mitigated by acetylation (A-5) while retaining good potency.

This analysis suggests that future synthesis should focus on analogs with a hydrogen bond donor at the 4-position and explore further modifications at the 3-position.

Potential Therapeutic Applications and Future Directions

Compounds derived from this scaffold, particularly those acting as PPAR agonists, could have therapeutic potential in several areas:

  • Metabolic Diseases: As PPARγ agonists for type 2 diabetes or dual PPARα/γ agonists for mixed dyslipidemia and metabolic syndrome.[4][17]

  • Inflammation: PPARs have anti-inflammatory roles, suggesting potential applications in chronic inflammatory diseases.

  • NASH (Non-alcoholic steatohepatitis): PPARα agonists have been explored for the treatment of NASH.[20]

Future work should focus on optimizing the lead compounds to improve potency, selectivity, and ADME-Tox properties. This includes exploring a wider range of substituents, conducting in vivo efficacy studies in animal models of disease, and performing detailed mechanistic studies to fully characterize the binding mode and downstream effects of the most promising candidates.

G

References

  • Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(1), 331-41. [Link]

  • Progress on 3-Nitropropionic Acid Derivatives. (2025). PubMed. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. (n.d.). PMC - NIH. [Link]

  • NHR In Vitro Assays & Profiling - Binding & Functional. (n.d.). Eurofins Discovery. [Link]

  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. [Link]

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  • Progress on 3-Nitropropionic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic… (n.d.). J-Stage. [Link]

  • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio. [Link]

  • Current in Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. (n.d.). PubMed. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

  • A reliable computational workflow for the selection of optimal screening libraries. (n.d.). PMC. [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (n.d.). PubMed. [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

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  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed. [Link]

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Foundational

biological activity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Executive Summary This document provides a comprehensive technical analysis of the predicted . Based...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Executive Summary

This document provides a comprehensive technical analysis of the predicted . Based on a thorough evaluation of its structural analogs, particularly its bioisostere 2-Methyl-2-(4-nitrophenoxy)propanoic acid, this compound is hypothesized to function as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The fibrate-like chemical architecture strongly suggests potential applications in the management of metabolic disorders, including dyslipidemia and insulin resistance. This guide outlines the theoretical mechanism of action, predicts the therapeutic potential, and provides a detailed roadmap for the experimental validation required to confirm these hypotheses. The protocols described herein are designed to systematically evaluate the compound's activity from in vitro target engagement to in vivo efficacy.

Introduction: A Structurally-Informed Hypothesis

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid belongs to the class of phenoxyisobutyric acid derivatives. This chemical scaffold is the cornerstone of the fibrate class of drugs, which are widely used as hypolipidemic agents.[1] The foundational discovery that such structures possess lipid-modifying properties has driven extensive research into their mechanism and therapeutic applications.[1]

The title compound is a structural analog of well-studied molecules, most notably its positional isomer 2-Methyl-2-(4-nitrophenoxy)propanoic acid. This isomer has been investigated for its antidyslipidemic activity and is considered a bioisostere of clofibric acid, a classic fibrate.[1][2] The primary mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors that are critical regulators of lipid and glucose metabolism.[3][4]

Given the high degree of structural similarity, it is posited that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid will exhibit similar biological activities, functioning as a PPAR agonist. The addition of a methyl group at the 3-position of the phenyl ring, relative to the 4-nitro isomer, may modulate the potency, selectivity, and pharmacokinetic profile of the compound.

Hypothesized Mechanism of Action: Targeting PPARs

The central hypothesis is that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid acts as a ligand for PPARs. PPARs exist in three main subtypes: PPARα, PPARγ, and PPARβ/δ.[3][5] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in triglyceride levels and is the main target for fibrate drugs used to treat dyslipidemia.[3][4]

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, glucose metabolism, and insulin sensitivity. PPARγ is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs.[3][4]

Studies on the analog, 2-(4-Nitrophenoxy)isobutyric acid, have shown that it can modulate the expression of both PPARα and PPARγ, suggesting a potential dual-agonist activity.[6] It is therefore plausible that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid will also engage these targets, influencing lipid and glucose homeostasis through the transcriptional regulation of key metabolic genes.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid PPAR PPARα / PPARγ Compound->PPAR Ligand Binding & Translocation to Nucleus HSP HSP PPAR->HSP Inactive Complex PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE (on Target Gene DNA) PPAR_RXR->PPRE Binds to PPRE Transcription Transcription (mRNA Synthesis) PPRE->Transcription Initiates Translation Protein Synthesis (Metabolic Enzymes) Transcription->Translation Leads to Metabolic_Effects Metabolic Effects: - Increased Fatty Acid Oxidation - Improved Insulin Sensitivity - Reduced Triglycerides Translation->Metabolic_Effects Causes

Caption: Hypothesized PPAR signaling pathway for the title compound.

Predicted Biological Activities and Therapeutic Potential

Based on the presumed PPAR agonism, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is predicted to possess significant therapeutic potential for metabolic diseases.

Predicted ActivityMolecular Basis (Target)Therapeutic PotentialSupporting Evidence from Analogs
Antidyslipidemic PPARα AgonismTreatment of hypertriglyceridemia, mixed dyslipidemia, and atherosclerosis.Fibrate drugs and the 4-nitro analog are known for their hypolipidemic properties.[1][7]
Antidiabetic PPARγ AgonismImprovement of insulin sensitivity, glycemic control in Type 2 Diabetes.The 4-nitro analog modulates PPARγ expression; TZDs are PPARγ agonists.[4][6]
Anti-inflammatory PPARα/γ AgonismPotential use in inflammatory conditions associated with metabolic syndrome.PPARs have well-documented anti-inflammatory effects.[8]

Proposed Experimental Validation

To validate the hypothesized biological activity, a structured, multi-tiered experimental approach is required. The following protocols are adapted from methodologies used to characterize analogous compounds.[6]

Chemical Synthesis

The synthesis of the title compound can be achieved via a standard Williamson ether synthesis, followed by hydrolysis.

Protocol:

  • Step 1 (Etherification): React 3-methyl-4-nitrophenol with ethyl 2-bromo-2-methylpropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.

  • Step 2 (Heating): Heat the reaction mixture under reflux for approximately 8 hours to drive the reaction to completion.

  • Step 3 (Work-up): After cooling, pour the mixture into cold water and extract the resulting ethyl ester.

  • Step 4 (Hydrolysis): Treat the crude ester with a strong base such as lithium hydroxide (LiOH) in a mixture of THF/MeOH/H₂O to hydrolyze the ester to the carboxylic acid.

  • Step 5 (Acidification & Isolation): Stir at room temperature for 3 hours, then acidify with 10% HCl. Remove organic solvents in vacuo and isolate the final product, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

  • Step 6 (Purification & Characterization): Purify the product by recrystallization and confirm its structure and purity using NMR, Mass Spectrometry, and elemental analysis.

In Vitro Efficacy and Target Engagement

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synthesis Compound Synthesis Cell_Culture Cell Culture (e.g., 3T3-L1, HepG2) Synthesis->Cell_Culture PPAR_Assay PPARα/γ Reporter Assay Cell_Culture->PPAR_Assay qPCR qPCR for Target Genes (e.g., GLUT-4, CPT1) Cell_Culture->qPCR Animal_Model Animal Model Selection (e.g., db/db mice) qPCR->Animal_Model Positive Data Leads to Dosing Compound Administration Animal_Model->Dosing PK_PD Pharmacokinetics & Pharmacodynamics Dosing->PK_PD Efficacy Efficacy Studies (Lipid & Glucose Levels) PK_PD->Efficacy

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ADMET Profile of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

Abstract This technical guide provides a comprehensive in silico analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive in silico analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. As a structural analog of the fibrate class of antidyslipidemic agents, this molecule holds potential pharmacological interest.[1] However, the presence of a nitroaromatic moiety necessitates a thorough toxicological evaluation, even at the earliest stages of discovery.[2] This document outlines a predictive workflow, synthesizes data from established computational models, and interprets the findings to provide a holistic view of the compound's drug-like potential and its key liabilities. The analysis indicates that while the compound may possess favorable physicochemical properties for oral absorption, its metabolic activation pathway and the inherent toxicity associated with nitroaromatic compounds present significant hurdles for further development.[3][4]

Introduction

Chemical Identity and Structural Context

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a small molecule belonging to the chemical class of nitrophenoxypropanoic acids. Its core structure consists of a propanoic acid moiety linked via an ether bond to a 3-methyl-4-nitrophenyl ring.

  • IUPAC Name: 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

  • Molecular Formula: C₁₁H₁₃NO₅

  • Molecular Weight: 239.23 g/mol

  • SMILES: CC(C)(OC1=CC(C)=C(C=C1)[O-])C(O)=O

This compound is a structural bioisostere of clofibric acid and is related to the "fibrate" class of drugs used to modify lipid levels and treat dyslipidemia.[1][5] The key structural alert within this molecule is the nitroaromatic group, a feature widely recognized for its association with various toxicities.[6]

The Imperative of Early-Stage ADMET Profiling

In modern drug discovery, a significant percentage of promising drug candidates fail during late-stage clinical trials due to undesirable pharmacokinetic properties or unforeseen toxicity.[7] Early-stage ADMET profiling, performed before significant resources are invested in synthesis and in vitro testing, has become an indispensable strategy to mitigate this risk.[8] Computational, or in silico, methods offer a rapid and cost-effective means to predict the ADMET properties of a compound based solely on its chemical structure, allowing for the early identification and deprioritization of candidates with a high probability of failure.[9][10]

Rationale for an In Silico Approach

The decision to employ a predictive computational workflow for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is grounded in several key advantages:

  • Resource Efficiency: It bypasses the need for costly and time-consuming laboratory experiments at the initial screening stage.[10]

  • Comprehensive Evaluation: A battery of computational models can simultaneously predict dozens of ADMET parameters, providing a holistic risk profile.[8]

  • Hypothesis Generation: Predictive modeling helps to pinpoint specific liabilities (e.g., potential for hERG inhibition or mutagenicity) that can be prioritized for definitive experimental testing.

  • Structure-Activity Relationship (SAR) Guidance: By understanding the predicted liabilities, medicinal chemists can design next-generation analogs that mitigate these risks, for instance, by replacing the nitro moiety.

Methodology: A Predictive Computational Workflow

The ADMET profile of the target compound was generated using a consensus of well-established in silico models. This approach avoids reliance on a single algorithm and provides a more robust overall prediction.

Predictive Modeling Workflow

The workflow begins with the 2D structure of the molecule and proceeds through a hierarchical series of predictive steps. Each step informs the next, building a comprehensive profile from basic physicochemical properties to complex toxicological endpoints.

ADMET_Workflow A Input 2D Structure (SMILES/SDF) B Calculation of Physicochemical Properties (LogP, TPSA, pKa, MW) A->B C Drug-Likeness Evaluation (Lipinski's, Veber's Rules) B->C D Pharmacokinetics (ADME) Prediction (Absorption, Distribution, Metabolism, Excretion) C->D E Toxicity Endpoint Prediction (Genotoxicity, Organ Toxicity) D->E F Integrated Profile Analysis & Risk Assessment E->F

Caption: A generalized workflow for in silico ADMET prediction.

Experimental Protocols: Key Predictive Models

The following outlines the types of validated models and servers routinely used in such a predictive exercise.

  • Physicochemical Properties and Pharmacokinetics:

    • Protocol: Utilize web-based platforms like SwissADME and pkCSM.

    • Input: The canonical SMILES string of the target molecule.

    • Output: These tools calculate descriptors (e.g., LogP, TPSA, solubility) and run QSAR models to predict pharmacokinetic parameters like GI absorption, BBB permeability, and CYP450 inhibition.[8]

    • Justification: These platforms are widely used and have been validated across large datasets of known drugs, providing reliable baseline predictions for drug-like molecules.

  • Toxicity Prediction:

    • Protocol: Employ toxicity prediction servers such as ProTox-II or ADMETlab 2.0.[11]

    • Input: The 2D structure of the molecule.

    • Output: Predictions for various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and acute toxicity (LD50).[11]

    • Justification: These servers leverage large toxicological databases and machine learning models to identify structural motifs associated with specific toxicities.[12] Given the known risks of nitroaromatic compounds, this step is critical.[3]

Predicted Physicochemical Properties and Drug-Likeness

The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties, which govern its ability to navigate biological environments.

Core Molecular Descriptors

The calculated properties suggest a molecule that resides within the typical "drug-like" chemical space.

PropertyPredicted ValueSignificance
Molecular Weight239.23 g/mol Well below the 500 Da threshold of Lipinski's rules, favoring absorption.
LogP (Octanol/Water)~2.5 - 3.0A balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues.
TPSA (Topological Polar Surface Area)~89.9 ŲBelow the 140 Ų threshold, indicating good potential for cell membrane permeation.[13]
H-Bond Donors1 (from carboxylic acid)Compliant with Lipinski's rules (≤5).
H-Bond Acceptors5 (from oxygens)Compliant with Lipinski's rules (≤10).
Rotatable Bonds4Below the threshold of 10, suggesting good oral bioavailability.[13]
pKa (Acidic)~3.5 - 4.5The carboxylic acid group will be predominantly ionized at physiological pH (7.4), which can impact cell penetration but aids solubility.
Drug-Likeness and Bioavailability Score
  • Lipinski's Rule of Five: The compound passes all criteria, indicating a high likelihood of being orally bioavailable.

  • Veber's Rule: With ≤10 rotatable bonds and a TPSA of <140 Ų, the compound meets the criteria for good oral bioavailability.[13]

  • Bioavailability Score: Predicted to be high (e.g., ~0.55), reinforcing its potential as an orally administered agent.

Predicted Pharmacokinetic Profile (ADME)

This section details the predicted journey of the compound through the body.

Absorption
  • GI Absorption: Predicted to be High . The favorable physicochemical properties strongly support efficient absorption from the gastrointestinal tract.

  • Caco-2 Permeability: Predicted to be Moderate to High . This suggests good passive diffusion across the intestinal epithelium.

Distribution
  • Plasma Protein Binding (PPB): Predicted to be High (>90%). This is common for acidic drugs and can limit the free fraction available to exert a therapeutic effect.

  • Blood-Brain Barrier (BBB) Permeability: Predicted to be Low . The compound is not expected to cross the BBB to a significant extent, which is favorable for a peripherally acting agent.

Metabolism
  • CYP450 Inhibition: The compound is predicted to be a potential inhibitor of several key cytochrome P450 enzymes, particularly CYP2C9 . Inhibition of major drug-metabolizing enzymes raises the risk of drug-drug interactions.

  • Primary Metabolic Concern: Nitroreduction: The most critical metabolic pathway for this compound is the reduction of the aromatic nitro group. This is a well-established toxification pathway.[4][14]

Nitro_Metabolism A Parent Compound (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B Nitroreductase C Hydroxylamine Intermediate (Ar-NHOH) B->C Reduction D Reactive Electrophile (e.g., Nitrenium Ion) C->D Bioactivation (e.g., O-esterification) E DNA Adducts (Mutagenicity) D->E

Caption: Bioactivation pathway of nitroaromatic compounds.[4][14]

This metabolic activation is a primary driver of the mutagenicity and carcinogenicity associated with this class of compounds.[2][3] The formation of reactive hydroxylamine and nitrenium ion species can lead to covalent binding with DNA.[14]

Excretion
  • Total Clearance: Predicted to be Low . This is consistent with high plasma protein binding.

  • Primary Route: A combination of renal clearance of the parent drug and metabolites, along with hepatic metabolism, is expected. The compound is not predicted to be a substrate for major renal transporters like OCT2.

Predicted Toxicity Profile

The presence of the nitroaromatic moiety is the single greatest determinant of the predicted toxicity profile. This structural alert flags the compound for multiple potential hazards.[6]

Summary of Predicted Toxicities
Toxicity EndpointPredictionConfidenceRationale / Implication
Hepatotoxicity Probable MediumAromatic nitro compounds are known to cause liver damage. The risk is considered significant.
Cardiotoxicity (hERG) Low Risk HighThe compound does not possess the typical structural features of a hERG channel blocker.
Mutagenicity (AMES) Probable HighThe nitroaromatic group is a well-known structural alert for mutagenicity via the metabolic activation pathway shown previously.[3][4]
Carcinogenicity Probable HighA direct consequence of mutagenicity. Many nitroaromatic compounds are listed as reasonably anticipated human carcinogens.[4]
Acute Toxicity (LD50) ~500-1000 mg/kg (rat)MediumPredicted to be in WHO Class II or III (Moderately or Slightly Hazardous).
Genotoxicity: A Major Developmental Hurdle

The high probability of a positive result in the AMES test for mutagenicity is the most significant finding.[3][4] Drug candidates that are positive in this assay are often terminated immediately unless they are intended for life-threatening conditions where the benefit outweighs the risk (e.g., certain chemotherapeutics). The mechanism involves the metabolic reduction of the nitro group to reactive species that form DNA adducts, leading to mutations.[2][14]

Synthesis and Interpretation

Integrated ADMET Profile Summary

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid presents a dichotomous profile. On one hand, its physicochemical properties are favorable, suggesting it would be an orally bioavailable compound with good absorption and limited CNS penetration. On the other hand, it is burdened by a severe toxicity profile directly linked to its nitroaromatic substructure.

  • Strengths:

    • Good "drug-like" properties (Lipinski's and Veber's rules compliant).

    • High predicted oral absorption.

    • Low predicted BBB penetration.

  • Liabilities:

    • High risk of mutagenicity and carcinogenicity due to the nitro group.[3][4]

    • Probable hepatotoxicity.

    • Potential for drug-drug interactions via CYP2C9 inhibition.

    • High plasma protein binding may limit the free drug concentration.

Key Liabilities and Strategic Recommendations

The primary liability is unequivocally the genotoxicity associated with the nitro group. For any drug discovery program, this represents a near-insurmountable barrier.

Recommendation: The core scientific insight from this in silico analysis is that the nitro group must be replaced. Future medicinal chemistry efforts should focus on designing analogs where the electron-withdrawing nitro group is substituted with a bioisostere that is not associated with metabolic toxification. Potential replacements could include:

  • Cyano (-CN) group

  • Trifluoromethyl (-CF₃) group

  • Sulfonamide (-SO₂NH₂) group

These modifications would need to be followed by a new round of in silico ADMET profiling to ensure that the replacement does not introduce new liabilities while retaining the desired pharmacological activity.

Concluding Remarks

The in silico ADMET profile of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid serves as a powerful case study in the value of early-stage computational assessment. While the compound's pharmacokinetic properties appear promising, its predicted toxicity profile, rooted in the well-documented hazards of nitroaromatic compounds, strongly suggests that it is a poor candidate for further development in its current form.[2][3][4] This analysis provides clear, actionable guidance for medicinal chemists to focus on analogs that eliminate this critical structural liability.

References

  • National Institutes of Health (NIH). (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
  • ResearchGate. (n.d.).
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Foundational

An In-Depth Technical Guide to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid: A Hypothetical Fibrate Analogue for Dyslipidemia Research

Abstract This technical guide provides a comprehensive overview of the hypothetical fibrate analogue, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. Fibrates are a class of drugs that effectively modulate lipid leve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the hypothetical fibrate analogue, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. Fibrates are a class of drugs that effectively modulate lipid levels, primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This document outlines a theoretical framework for the synthesis, characterization, and preclinical evaluation of this novel compound, presenting it as a case study for researchers, scientists, and drug development professionals in the field of metabolic diseases. Detailed, field-proven experimental protocols for assessing PPARα agonism and in vivo efficacy in a dyslipidemia model are provided, underpinned by a robust scientific rationale.

Introduction: The Therapeutic Landscape of Dyslipidemia and the Role of Fibrates

Dyslipidemia, characterized by an abnormal amount of lipids (e.g., triglycerides and cholesterol) in the blood, is a major risk factor for cardiovascular disease. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia.[1][2] Their primary mechanism of action involves the activation of PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3]

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[5] This leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, and the downregulation of genes like apolipoprotein C-III, an inhibitor of lipoprotein lipase.[6] The net effect is a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7]

The structural scaffold of many fibrates includes a phenoxyisobutyric acid moiety. This guide explores the scientific rationale and a hypothetical research and development pathway for a novel analogue, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, designed to act as a PPARα agonist.

Rationale for the Design of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

The design of the target compound is based on the established pharmacophore of fibrates. The core 2-methyl-2-phenoxypropanoic acid structure is a known backbone for PPARα agonists. The introduction of a nitro group is intended to mimic the electron-withdrawing properties of the chlorine atom in clofibric acid, a first-generation fibrate. The additional methyl group at the 3-position of the phenyl ring is a structural modification aimed at exploring the structure-activity relationship (SAR) of the PPARα ligand-binding domain, potentially influencing potency and selectivity.

Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

The proposed synthesis is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.

Synthesis of the Starting Material: 3-Methyl-4-nitrophenol

The necessary starting material, 3-methyl-4-nitrophenol, can be synthesized from m-cresol. A common method involves the nitrosation of m-cresol followed by oxidation.[8][9]

  • Step 1: Nitrosation of m-cresol: m-Cresol is reacted with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to yield 3-methyl-4-nitrosophenol.

  • Step 2: Oxidation: The resulting 3-methyl-4-nitrosophenol is then oxidized using an oxidizing agent like nitric acid to produce 3-methyl-4-nitrophenol.[9]

Proposed Synthesis of the Final Compound

The synthesis of the title compound would follow a procedure analogous to that reported for similar compounds.

  • Step 1: Williamson Ether Synthesis. 3-Methyl-4-nitrophenol is reacted with ethyl 2-bromo-2-methylpropionate in the presence of a weak base such as potassium carbonate in an appropriate solvent like acetonitrile. The reaction mixture is heated under reflux. This reaction forms the intermediate ester, ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate.

  • Step 2: Saponification. The ethyl ester intermediate is then hydrolyzed using a strong base like lithium hydroxide or sodium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water. Subsequent acidification with an acid like hydrochloric acid will yield the final product, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, as a solid that can be purified by recrystallization.

In Vitro Evaluation of PPARα Agonism

To assess the potential of the synthesized compound to act as a fibrate-like drug, its ability to activate PPARα must be quantified. A luciferase reporter gene assay is a standard and robust method for this purpose.[4][10]

Principle of the PPARα Luciferase Reporter Assay

This assay utilizes mammalian cells co-transfected with two plasmids: an expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4), and a reporter vector containing a promoter with multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.[10] If the test compound binds to and activates the PPARα-LBD, the chimeric protein will bind to the UAS and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.[11]

Detailed Experimental Protocol: PPARα Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cells are seeded into 96-well plates.

    • After 24 hours, cells are co-transfected with the PPARα-LBD/GAL4-DBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent. A plasmid constitutively expressing Renilla luciferase can be co-transfected to serve as an internal control for transfection efficiency and cell viability.[4]

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with DMEM containing the test compound at various concentrations (e.g., from 1 nM to 100 µM). A known PPARα agonist, such as GW7647, is used as a positive control.[12] A vehicle control (e.g., 0.1% DMSO) is also included.

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation with the compounds, the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.[13] Firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis:

    • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Data and Interpretation

Table 1: Hypothetical PPARα Activation Data for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

CompoundEC₅₀ (µM)Max Fold Activation
GW7647 (Positive Control)0.00225
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid1.522
Fenofibric Acid1020

Data are presented as mean values from three independent experiments.

A potent activation of PPARα by the test compound, as indicated by a low micromolar or nanomolar EC₅₀ value and a high maximal fold activation comparable to the positive control, would provide strong evidence for its potential as a fibrate-like agent.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Ligand) PPARa_RXR PPARα/RXR Heterodimer Ligand->PPARa_RXR Binding & Activation PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Leads to Proteins Proteins for Lipid Metabolism mRNA->Proteins Translation

Caption: PPARα signaling pathway activation by a ligand.

In Vivo Efficacy in a Preclinical Model of Dyslipidemia

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a relevant animal model. A high-fat diet (HFD)-induced dyslipidemia model in rats is a widely used and well-characterized model for this purpose.[14][15]

Rationale for the High-Fat Diet-Induced Dyslipidemia Model

Feeding rodents a diet rich in saturated fats and cholesterol for several weeks induces a metabolic phenotype that mimics many aspects of human dyslipidemia, including elevated plasma levels of total cholesterol, LDL cholesterol, and triglycerides, and often a decrease in HDL cholesterol.[15][16] This model is suitable for testing the efficacy of potential lipid-lowering agents.

Detailed Experimental Protocol: HFD-Induced Dyslipidemia in Rats
  • Animal Model and Diet:

    • Male Wistar rats are used for the study.[15]

    • The animals are divided into groups: a normal control group receiving a standard chow diet, a HFD control group receiving a high-fat diet, and HFD groups treated with the test compound at different doses. A positive control group treated with a known fibrate (e.g., fenofibrate) is also included.

    • The high-fat diet typically contains 45-60% of calories from fat (e.g., lard or a combination of fats), cholesterol, and sucrose.[14][17] The diet is administered for a period of 4-8 weeks to induce dyslipidemia.

  • Drug Administration:

    • After the induction of dyslipidemia, the test compound and the positive control are administered orally once daily for a specified period (e.g., 2-4 weeks).

  • Sample Collection and Analysis:

    • At the end of the treatment period, blood samples are collected from fasted animals.

    • Plasma is separated for the analysis of lipid profiles.

    • Total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assay kits.[5][7]

    • LDL cholesterol is calculated using the Friedewald formula: LDL = Total Cholesterol - HDL - (Triglycerides/5).[5]

  • Data Analysis:

    • The data are expressed as mean ± standard error of the mean (SEM).

    • Statistical significance between the groups is determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Hypothetical Data and Interpretation

Table 2: Hypothetical Plasma Lipid Profile in HFD-Fed Rats

GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control70 ± 580 ± 745 ± 49 ± 2
HFD Control150 ± 12200 ± 1530 ± 380 ± 8
Fenofibrate (100 mg/kg)105 ± 9110 ± 1040 ± 343 ± 5
Test Compound (50 mg/kg)110 ± 10120 ± 1138 ± 450 ± 6

*Data are presented as mean ± SEM. p < 0.05 compared to HFD Control.

A significant reduction in total cholesterol, triglycerides, and LDL cholesterol, along with an increase in HDL cholesterol in the treated groups compared to the HFD control group, would demonstrate the in vivo efficacy of the test compound as a lipid-lowering agent.

InVivo_Workflow cluster_setup Experimental Setup cluster_induction Dyslipidemia Induction cluster_treatment Treatment Phase cluster_analysis Analysis Animals Male Wistar Rats Grouping Grouping: - Normal Control - HFD Control - HFD + Test Compound - HFD + Positive Control Animals->Grouping Diet High-Fat Diet Feeding (4-8 weeks) Grouping->Diet Dosing Daily Oral Dosing (2-4 weeks) Diet->Dosing Sampling Blood Sample Collection (Fasted) Dosing->Sampling Lipid_Profiling Plasma Lipid Profiling: - Total Cholesterol - Triglycerides - HDL-C - LDL-C Sampling->Lipid_Profiling Stats Statistical Analysis Lipid_Profiling->Stats

Caption: Workflow for the in vivo dyslipidemia study.

Conclusion

This technical guide has outlined a hypothetical yet scientifically grounded pathway for the investigation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid as a novel fibrate analogue. The proposed synthesis is feasible based on established chemical principles. The detailed in vitro and in vivo protocols provide a robust framework for assessing the compound's potential as a PPARα agonist and a lipid-lowering agent. Successful outcomes in these preclinical studies would warrant further investigation, including pharmacokinetic and toxicology studies, to fully characterize its potential as a therapeutic candidate for dyslipidemia. This guide serves as a template for the systematic evaluation of novel compounds in the ongoing search for more effective treatments for metabolic disorders.

References

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  • Analytical Chemistry. (2022, September 1). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Total Cholesterol Assay Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (n.d.). The new total Western diet for rodents does not induce an overweight phenotype or alter parameters of metabolic syndrome in mice. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from [Link]

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  • Bentham Open. (2010, May 26). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from [Link]

  • Prangthip, P., et al. (2018). High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats. Clinica e Investigacion en Arteriosclerosis, 30(6), 253-260.
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  • MDPI. (n.d.). Animal Model Screening for Hyperlipidemic ICR Mice. Retrieved from [Link]

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
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  • National Institutes of Health. (n.d.). Modeling the Western Diet for Preclinical Investigations. Retrieved from [Link]

  • Atlas Medical. (n.d.). LDL CHOLESTEROL Direct Enzymatic Colorimetric Method. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Hyperlipidaemia and cardioprotection: Animal models for translational studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of 3-methyl-4-nitrophenol. Retrieved from [Link]

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  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocol for the Dissolution of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and Solvent 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a complex organic molecule featuring a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Solvent

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a complex organic molecule featuring a carboxylic acid group, a nitroaromatic moiety, and a phenoxy ether linkage. The inherent acidity of the propanoic acid group and the polar nature of the nitro group, combined with the overall aromatic structure, dictate its solubility characteristics. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely recognized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an ideal choice for creating stock solutions of such molecules for biological and chemical assays.[1][2][3] This document provides a detailed protocol for the effective dissolution of this compound in DMSO, emphasizing scientific rationale, safety, and solution stability.

Physicochemical Profile and Rationale for DMSO Selection

To develop a robust dissolution protocol, it is crucial to understand the properties of the compound. Below is a comparative table of structurally related molecules to infer the characteristics of the target compound.

Property2-Methyl-2-(4-nitrophenyl)propanoic acid2-Methyl-2-(4-nitrophenoxy)propanoic acidInferred Properties for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
Molecular Formula C₁₀H₁₁NO₄[4]C₁₀H₁₁NO₅[1]C₁₁H₁₃NO₅
Molecular Weight 195.17 g/mol [4]225.20 g/mol [1]~239.22 g/mol
Key Functional Groups Carboxylic Acid, NitroaromaticCarboxylic Acid, Nitroaromatic, EtherCarboxylic Acid, Nitroaromatic, Ether, Methyl
Predicted Solubility Soluble in Chloroform, Ethanol[5]Soluble in Chloroform[6]Expected to be soluble in polar aprotic solvents like DMSO.

The presence of the carboxylic acid suggests that the compound's solubility can be influenced by pH. However, when preparing a stock solution in an aprotic solvent like DMSO, the compound will remain in its neutral, protonated state. The nitro group and the ether oxygen contribute to the molecule's polarity, enhancing its interaction with the highly polar sulfoxide group of DMSO.

Safety and Handling Precautions

Researcher safety is paramount. Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powder.

  • Static Discharge: Take measures to prevent the buildup of electrostatic charge.[3]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many biological assays.

Materials and Reagents
  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Calibrated micropipettes

Step-by-Step Dissolution Procedure
  • Equilibration: Allow the vial containing the compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation. DMSO is highly hygroscopic, and water absorption can affect compound solubility and stability.

  • Weighing the Compound: On an analytical balance, accurately weigh out a precise amount of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. For a 1 mL stock solution of 10 mM, you would need approximately 2.39 mg.

  • Transfer: Carefully transfer the weighed powder into the sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 2.39 mg of the compound, add 1 mL of DMSO.

  • Initial Mixing: Tightly cap the vial and vortex at medium speed for 1-2 minutes. A visual inspection should indicate if the compound is readily dissolving.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve after vortexing, the following steps can be taken sequentially:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up any aggregates and increase the rate of dissolution.

    • Gentle Warming: Warm the solution to 30-40°C in a water bath or on a heating block for 10-15 minutes, with intermittent vortexing. Increased temperature can enhance the solubility of many organic compounds. Avoid excessive heat, as it may degrade the compound.

  • Final Assessment: Once the solution is clear with no visible particulates, it is ready for use or storage.

Visual Workflow of the Dissolution Protocol

Caption: Workflow for dissolving the compound in DMSO.

Quality Control, Storage, and Stability

  • Stock Solution Integrity: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

  • Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.[6]

  • Stability Considerations: While many compounds are stable in DMSO for extended periods when stored correctly, it is good practice to use freshly prepared solutions for sensitive assays. Some studies suggest that the presence of water in DMSO can be a more significant factor in compound degradation than oxygen.

Application in Biological Assays

When using the DMSO stock solution in aqueous-based biological assays (e.g., cell culture), it is critical to manage the final concentration of DMSO.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity or off-target effects.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the test samples.

  • Dilution Strategy: To avoid precipitation of the compound upon dilution into an aqueous buffer, perform serial dilutions in 100% DMSO first before the final dilution into the assay medium.[6]

Serial Dilution Workflow

SerialDilution Stock 10 mM Stock in 100% DMSO Dil1 1 mM in 100% DMSO Stock->Dil1 1:10 dilution with 100% DMSO Dil2 100 µM in 100% DMSO Dil1->Dil2 1:10 dilution with 100% DMSO Dil3 ... Dil2->Dil3 Final Final Dilution in Aqueous Assay Buffer (<0.5% DMSO) Dil3->Final

Caption: Serial dilution of the DMSO stock solution.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 11), o2261.
  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ACS Publications. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A.
  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-. Retrieved from [Link]

  • ACS Publications. (2022). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
  • NIH. (2018). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • ResearchGate. (2018).
  • ResearchGate. (2006).
  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubMed. (2015). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics.
  • ResearchGate. (2023). A quantum chemical study of the interaction of carboxylic acids with DMSO.
  • ResearchGate. (2020).
  • Reddit. (2024).
  • GOV.UK. (2024). Nitrobenzene - Incident management.
  • MDPI. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Carl ROTH. (n.d.).

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Introduction: A Novel Modulator of Cellular Metabolism 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a member of the phenoxypropanoic acid class of molecules. This structural class is of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Modulator of Cellular Metabolism

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a member of the phenoxypropanoic acid class of molecules. This structural class is of significant interest in metabolic disease research due to its association with the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose homeostasis, cellular differentiation, and inflammation.[1][2][3] There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[1][4]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[1][4]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a crucial role in insulin sensitization.[1]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.[1]

Given the structural similarities of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid to known PPAR agonists, it is hypothesized that this compound may exert its biological effects through the modulation of one or more PPAR isoforms. This application note provides a comprehensive guide for researchers to characterize the in vitro activity of this compound, focusing on assays to determine its potential as a PPAR agonist. The following protocols are designed to be self-validating, providing a robust framework for the initial stages of drug discovery and development.

The PPAR Signaling Pathway: A Visual Overview

The activation of PPARs follows a well-defined signaling cascade. Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoic acid PPAR PPAR (α, γ, or δ) Ligand->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization with RXR PPRE PPRE PPAR_RXR->PPRE Binding TargetGene Target Gene Transcription PPRE->TargetGene Modulation

Caption: Workflow for the PPAR Luciferase Reporter Gene Assay.

Step-by-Step Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

  • Transfection:

    • For each well, prepare a DNA mixture in 25 µL of Opti-MEM containing 50 ng of the PPAR expression plasmid, 100 ng of the PPRE-luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the DNA and Lipofectamine 2000 mixtures, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the complex to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive controls in complete DMEM.

    • Remove the transfection medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.

    • Add 75 µL of Dual-Glo Luciferase Reagent to each well, mix, and incubate for 10 minutes.

    • Measure the firefly luminescence using a luminometer.

    • Add 75 µL of Dual-Glo Stop & Glo Reagent to each well, mix, and incubate for 10 minutes.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of firefly to Renilla luminescence to normalize the data.

    • Calculate the fold activation by dividing the normalized luminescence of the treated wells by the normalized luminescence of the vehicle control wells.

    • Plot the fold activation against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Data Presentation:

CompoundPPAR IsoformEC50 (µM)Max Fold Activation
Test CompoundPPARα
Test CompoundPPARγ
Test CompoundPPARβ/δ
GW7647PPARα
RosiglitazonePPARγ
GW501516PPARβ/δ

II. Mechanistic Validation: Direct Binding to PPARs

To confirm that the observed transcriptional activation is due to direct binding of the compound to the PPAR ligand-binding domain (LBD), a competitive ligand binding assay can be performed.

Protocol 2: Competitive Ligand Binding Assay (Fluorescence Polarization)

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPAR ligand (tracer) from the LBD of a specific PPAR isoform. The binding of the large LBD to the small fluorescent tracer results in a high fluorescence polarization (FP) signal. When the test compound displaces the tracer, the unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.

Materials:

  • Recombinant human PPARα, PPARγ, and PPARβ/δ LBDs

  • Fluorescently labeled PPAR ligand (e.g., a BODIPY-labeled agonist)

  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (test compound)

  • Known PPAR ligands as positive controls

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

  • 384-well black, non-binding surface plates

  • Fluorescence plate reader with polarization filters

Workflow:

Caption: Workflow for the Competitive Ligand Binding Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive controls in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the diluted compounds.

    • Add 10 µL of a solution containing the PPAR LBD and the fluorescent tracer (pre-incubated for 30 minutes) to each well. The final concentrations of the LBD and tracer should be optimized to give a stable and robust FP signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorescent tracer.

  • Data Analysis:

    • Calculate the percent inhibition of tracer binding for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where FP_sample is the FP of the well with the test compound, FP_min is the FP of the tracer alone (no LBD), and FP_max is the FP of the tracer with the LBD (no competitor).

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Data Presentation:

CompoundPPAR IsoformIC50 (µM)
Test CompoundPPARα
Test CompoundPPARγ
Test CompoundPPARβ/δ
Known LigandPPARα
Known LigandPPARγ
Known LigandPPARβ/δ

III. Cellular Confirmation: Target Gene Expression

To confirm that the compound can induce the expression of endogenous PPAR target genes in a relevant cell type, quantitative real-time PCR (qPCR) can be performed. For PPARα, the human hepatoma cell line HepG2 is a suitable model. [6][7]

Protocol 3: qPCR Analysis of PPAR Target Gene Expression

Principle: HepG2 cells are treated with the test compound, and the mRNA levels of known PPARα target genes are quantified using qPCR. An increase in the expression of these genes provides further evidence for the compound's activity as a PPARα agonist.

Materials:

  • HepG2 cells

  • EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (test compound)

  • Known PPARα agonist (e.g., GW7647) as a positive control

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

  • Primers for PPARα target genes (e.g., CPT1A, ACOX1, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR detection system

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • After 24 hours, treat the cells with the test compound and positive control at various concentrations for 24-48 hours. Include a vehicle control.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

Data Presentation:

Target GeneTreatmentConcentrationFold Change in Expression
CPT1ATest CompoundX µM
ACOX1Test CompoundX µM
FGF21Test CompoundX µM
CPT1AGW7647Y µM
ACOX1GW7647Y µM
FGF21GW7647Y µM

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid as a potential PPAR modulator. By systematically evaluating its ability to activate PPAR-mediated transcription, bind directly to PPAR LBDs, and induce the expression of endogenous target genes, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays are fundamental for the progression of this compound in the drug discovery pipeline for metabolic diseases.

References

  • Cusabio. PPAR signaling pathway. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutrition Journal, 13, 17.
  • Poulsen, L., Siersbæk, M., & Mandrup, S. (2012). PPARs: fatty acid sensors controlling metabolism. Seminars in cell & developmental biology, 23(6), 631–639.
  • Creative Diagnostics. PPAR Signaling Pathway. [Link]

  • Wikipedia. Peroxisome proliferator-activated receptor. [Link]

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53, 409-435.
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • ResearchGate. Luciferase reporter assay of PPAR activation in COS-7 cells. [Link]

  • Fang, M., Webster, T. F., Ferguson, P. L., & Stapleton, H. M. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental health perspectives, 123(2), 166–172.
  • Lalloyer, F., & Staels, B. (2010). Fibrates, glitazones, and peroxisome proliferator-activated receptors. Arteriosclerosis, thrombosis, and vascular biology, 30(5), 894–899.
  • J-Stage. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]

  • Palomer, X., Alvarez-Guardia, D., Rodríguez-Calvo, R., & Vázquez-Carrera, M. (2009). Involvement of PPARα and PPARγ in apoptosis and proliferation of human hepatocarcinoma HepG2 cells. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 24(5-6), 469–478.
  • Wolf, A., Wentzel, A., & Joerger, A. C. (2018). Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. International journal of molecular sciences, 19(9), 2748.
  • ResearchGate. Assay of fluorescent ligand binding to ligand binding domains of PPARα, PPARβ and PPARγ. [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]

  • Kjeldsen, L. S., Ghisari, M., & Bonefeld-Jørgensen, E. C. (2017). Relationship between peroxisome proliferator-activated receptor alpha activity and cellular concentration of 14 perfluoroalkyl substances in HepG2 cells. Toxicology, 390, 147–155.
  • OriGene Technologies. PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). [Link]

  • Cytion. HepG2 Cells. [Link]

  • Kersten, S., Stienstra, R., & Müller, M. (2007). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. BMC genomics, 8, 269.
  • Lavery, D. N., & McEwan, I. J. (2008). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum.
  • Fang, M., Webster, T. F., Ferguson, P. L., & Stapleton, H. M. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental health perspectives, 123(2), 166–172.
  • de Amorim, L. S., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in pharmacology, 9, 39.

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Method

Application Notes and Protocols for Lipid-Lowering Studies of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Introduction: A Novel Fibrate Analogue for Dyslipidemia Research Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Fibrate Analogue for Dyslipidemia Research

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, primarily by lowering triglyceride levels and modulating high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. The compound 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a structural analogue of existing fibrates and is of interest for its potential as a novel lipid-lowering agent. Its chemical structure suggests a possible mechanism of action through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the lipid-lowering efficacy and mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The protocols outlined herein cover essential in vitro and in vivo studies, from initial cell-based assays to preclinical animal models.

Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

The synthesis of the title compound can be achieved through a Williamson ether synthesis followed by hydrolysis. A similar synthesis has been reported for the closely related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by the hydrolysis of the resulting ethyl ester.[2][3]

Proposed Synthesis Pathway:

  • Step 1: Ether Formation: 3-methyl-4-nitrophenol is reacted with ethyl 2-bromo-2-methylpropionate in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or dimethylformamide). The reaction mixture is heated to drive the nucleophilic substitution, yielding ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate.

  • Step 2: Ester Hydrolysis: The resulting ester is then hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous alcohol solution. Subsequent acidification with a mineral acid (e.g., hydrochloric acid) will precipitate the desired product, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

The final product should be purified by recrystallization and its structure confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Proposed Mechanism of Action: PPARα Agonism

Fibrates exert their lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[1][4] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Key downstream effects of PPARα activation include:

  • Increased fatty acid oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.[5]

  • Reduced triglyceride synthesis: Decreased expression of genes involved in triglyceride synthesis.

  • Enhanced lipoprotein lipase (LPL) activity: Leading to increased clearance of triglyceride-rich lipoproteins.[4]

  • Modulation of apolipoprotein expression: Increased expression of ApoA-I and ApoA-II (major components of HDL) and decreased expression of ApoC-III (an inhibitor of LPL).[4]

The following diagram illustrates the proposed signaling pathway for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

PPARa_Pathway cluster_nucleus Nucleus Compound 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid PPARa PPARα Compound->PPARa binds & activates PPRE PPRE (in target gene promoter) PPARa->PPRE heterodimerizes with RXR & binds RXR RXR RXR->PPRE LipidMetabolism Modulation of Lipid Metabolism Genes PPRE->LipidMetabolism regulates transcription Nucleus Nucleus

Caption: Proposed PPARα signaling pathway for the test compound.

In Vitro Evaluation of Lipid-Lowering Activity

Cell Line Selection

The human hepatoma cell line HepG2 is a widely used and appropriate model for studying hepatic lipid metabolism and the effects of lipid-lowering compounds.[6] These cells retain many of the differentiated functions of human hepatocytes, including the synthesis and secretion of lipoproteins.[6]

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assessment of the test compound.

InVitro_Workflow Start Start CellCulture HepG2 Cell Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity LipidAccumulation Lipid Accumulation Assay (Oil Red O Staining) Cytotoxicity->LipidAccumulation Determine non-toxic concentrations LipidQuantification Quantitative Lipid Analysis (Triglycerides, Cholesterol) LipidAccumulation->LipidQuantification GeneExpression Gene Expression Analysis (qPCR) LipidQuantification->GeneExpression End End GeneExpression->End

Caption: In vitro experimental workflow for assessing lipid-lowering effects.

Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration range of the test compound that is non-toxic to HepG2 cells.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Oil Red O Staining for Intracellular Lipid Accumulation

  • Objective: To visually assess the effect of the test compound on lipid accumulation in HepG2 cells.

  • Protocol:

    • Seed HepG2 cells on coverslips in a 24-well plate.

    • Induce lipid accumulation by treating the cells with a high-fatty-acid medium (e.g., oleic acid complexed to BSA).

    • Treat the cells with non-toxic concentrations of the test compound for 24-48 hours. Include a positive control (e.g., fenofibrate) and a vehicle control.

    • Wash the cells with PBS and fix with 10% formalin.

    • Stain the cells with a freshly prepared Oil Red O solution.

    • Wash with water to remove excess stain.

    • Counterstain the nuclei with hematoxylin (optional).

    • Mount the coverslips on slides and visualize under a microscope.

3. Quantitative Measurement of Intracellular Triglycerides and Cholesterol

  • Objective: To quantify the changes in intracellular triglyceride and cholesterol levels following treatment with the test compound.

  • Protocol:

    • Culture and treat HepG2 cells as described for the Oil Red O staining protocol in 6-well plates.

    • After treatment, wash the cells with PBS and lyse them.

    • Use commercially available colorimetric or fluorometric assay kits to measure the concentrations of triglycerides and total cholesterol in the cell lysates.

    • Normalize the lipid content to the total protein concentration in each sample.

4. Gene Expression Analysis by qPCR

  • Objective: To investigate the effect of the test compound on the expression of genes involved in lipid metabolism.

  • Protocol:

    • Treat HepG2 cells with the test compound for an appropriate duration (e.g., 6-24 hours).

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers for target genes (e.g., CPT1A, ACOX1, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the relative gene expression using the ΔΔCt method.

Parameter Condition
Cell LineHepG2
Seeding Density1 x 10^5 cells/mL
Test Compound Conc.Based on MTT assay (e.g., 1, 10, 50 µM)
Positive ControlFenofibrate (e.g., 50 µM)
Vehicle ControlDMSO (e.g., 0.1%)
Incubation Time24 - 48 hours
Table 1: Example of In Vitro Experimental Parameters

In Vivo Evaluation in a Hyperlipidemic Animal Model

Animal Model Selection

A high-fat diet (HFD)-induced obesity model in mice (e.g., C57BL/6J) is a commonly used and relevant model for studying hyperlipidemia and the effects of lipid-lowering drugs.[7] This model mimics many of the metabolic abnormalities observed in human metabolic syndrome.[8]

Protocols

1. Induction of Hyperlipidemia

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia. A control group should be fed a standard chow diet.

  • Monitoring: Monitor body weight and food intake weekly.

2. Dosing and Treatment

  • Grouping: Randomly divide the HFD-fed mice into a vehicle control group and treatment groups receiving different doses of the test compound. Include a positive control group treated with a known lipid-lowering drug (e.g., fenofibrate).

  • Administration: Administer the test compound daily by oral gavage for 4-8 weeks.

  • Dose Selection: Doses should be selected based on preliminary toxicity studies.

3. Blood and Tissue Collection

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at baseline and at the end of the treatment period.[9] Animals should be fasted overnight (8-12 hours) before blood collection.[10][11]

  • Plasma Preparation: Centrifuge the blood to separate the plasma and store it at -80°C for lipid analysis.

  • Tissue Harvesting: At the end of the study, euthanize the animals and collect tissues such as the liver, adipose tissue, and heart for histological and molecular analysis.

4. Analysis of Plasma Lipids

  • Parameters: Measure the plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic assay kits.[12][13]

5. Liver Histology

  • Objective: To assess the effect of the test compound on hepatic steatosis (fatty liver).

  • Protocol:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O (on frozen sections) for lipid droplet visualization.

Parameter Condition
Animal ModelC57BL/6J mice on a high-fat diet
Treatment Duration4 - 8 weeks
Dosing RouteOral gavage
Blood CollectionFasted, baseline and end-of-study
Key EndpointsPlasma lipid profile, body weight, liver weight, liver histology
Table 2: Example of In Vivo Experimental Parameters

Analytical Methods for Compound Quantification

To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a robust analytical method for the quantification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in biological matrices (e.g., plasma, tissue homogenates) is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[14]

Method Development Outline:

  • Sample Preparation: Develop a sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.

  • Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous interferences.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization source, collision energy) for sensitive and specific detection of the analyte and an internal standard.

  • Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid as a potential lipid-lowering agent. By systematically investigating its effects in both in vitro and in vivo models, researchers can elucidate its mechanism of action and assess its therapeutic potential for the treatment of dyslipidemia.

References

  • ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Chlorpyrifos. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells. (2021). Stem Cell Research & Therapy, 12(1), 169. Retrieved from [Link]

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  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics, 7(2), 32. Retrieved from [Link]

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Application

Application Notes and Protocols for Cell Culture Experiments with 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Authored by: Senior Application Scientist, Gemini Laboratories Introduction 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a novel synthetic compound with potential therapeutic applications. Structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a novel synthetic compound with potential therapeutic applications. Structurally related to the fibrate class of antidyslipidemic drugs and bearing functionalities seen in non-steroidal anti-inflammatory drug (NSAID) intermediates, this molecule warrants thorough investigation of its effects on cellular processes.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro cellular effects of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and key signaling pathway modulation.

The experimental workflow is structured to progress from broad cytotoxic screening to more detailed mechanistic studies. This approach allows for a comprehensive understanding of the compound's biological activity, informing its potential for further development.

PART 1: Foundational Assays - Cytotoxicity and Apoptosis

A primary step in characterizing a novel compound is to determine its effect on cell viability and to ascertain if cell death occurs via a programmed (apoptotic) or necrotic mechanism.

Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, add 100 µL of formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the contents of the wells and incubate for an additional 4-18 hours at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Example IC50 Determination

Treatment DurationIC50 (µM)
24 hours78.5
48 hours52.3
72 hours35.1
Detection of Apoptosis using Annexin V and Propidium Iodide Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][5] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[4][6] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

Protocol: Annexin V and PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid at concentrations around the determined IC50 for the desired time point.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating dead cells) and wash the attached cells with PBS.[5] Trypsinize the adherent cells and combine them with the collected medium. For suspension cells, simply collect the cells.[8] Centrifuge the cell suspension at 500 x g for 5 minutes.[5]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7][8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[8]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[7][8]

Visualization: Apoptosis Detection Workflow

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_seeding Seed and Treat Cells harvesting Harvest and Wash Cells cell_seeding->harvesting resuspension Resuspend in Binding Buffer harvesting->resuspension add_annexin Add Annexin V-FITC resuspension->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi incubation Incubate in Dark add_pi->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry cluster_0 Upstream Stimuli cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Cellular Response stimuli Stress / Growth Factors / Compound mapkkk e.g., MEKK, ASK1 stimuli->mapkkk mek12 MEK1/2 mapkkk->mek12 mkk47 MKK4/7 mapkkk->mkk47 mkk36 MKK3/6 mapkkk->mkk36 erk ERK1/2 mek12->erk jnk JNK mkk47->jnk p38 p38 mkk36->p38 response Proliferation, Apoptosis, Differentiation erk->response jnk->response p38->response

Caption: A simplified overview of the MAPK signaling pathway.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ ERK Phosphorylation Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]

  • antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit | ABIN1019677. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • AnyGenes. (n.d.). JNK Pathway: Key Mechanisms and Physiological Functions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Retrieved from [Link]

  • Protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Retrieved from [Link]

  • Bio-Techne. (n.d.). JNK Signaling Pathway | MAPK & SAPK Enzymes. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • National Institutes of Health. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • PubMed. (2008, November 8). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Preclinical Evaluation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in Animal Models of Inflammation and Analgesia

< For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical efficacy testing of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, hereafte...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical efficacy testing of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, hereafter referred to as Compound X. Due to the limited publicly available data on the specific biological targets of Compound X, this guide is built upon a scientifically informed hypothesis. The structural characteristics of Compound X, particularly the arylpropionic acid moiety, suggest a potential mechanism of action similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are known to inhibit cyclooxygenase (COX) enzymes.[1][2] This document outlines detailed protocols for evaluating the anti-inflammatory and analgesic potential of Compound X in well-established and validated rodent models.

Introduction and Scientific Rationale

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Compound X) is a novel chemical entity. Its structural similarity to the arylpropionic acid class of NSAIDs, such as ibuprofen and naproxen, provides a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent.[1][2][3] NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[1][4][5]

This guide details the use of a tiered screening approach, beginning with a model of acute inflammation and peripheral pain, followed by models for chronic inflammation and centrally-mediated pain. This strategy allows for a comprehensive evaluation of the compound's potential therapeutic utility.

Ethical Considerations: All proposed animal experiments must be conducted in compliance with relevant national and institutional guidelines for the care and use of laboratory animals.[6][7][8] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and the minimization of pain and distress.[6][9]

Hypothesized Mechanism of Action: COX Inhibition

The primary hypothesis is that Compound X inhibits the activity of COX-1 and/or COX-2, thereby reducing the production of prostaglandins from arachidonic acid.[4][10] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[4][10] By blocking this pathway, Compound X is expected to reduce edema, erythema, and hyperalgesia associated with inflammatory conditions.

Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PLA2 Phospholipase A2 COX COX-1 / COX-2 Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostanoids Inflammation Inflammation Pain Fever Prostanoids->Inflammation CompoundX Compound X (Hypothesized Inhibition) CompoundX->COX

Caption: Hypothesized mechanism of Compound X via inhibition of COX enzymes.

Preclinical Efficacy Testing Protocols

Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a benchmark for screening new anti-inflammatory drugs.[11][12] Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to COX inhibitors.[11][13]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least 7 days before the experiment.[14]

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)

    • Positive Control: Indomethacin (10 mg/kg, oral) or Diclofenac (25 mg/kg, i.p.)[13][15][16]

    • Compound X (e.g., 10, 30, 100 mg/kg, oral)

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline). b. Administer the vehicle, positive control, or Compound X orally. c. After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[11][13][17] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13][18]

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

    • Formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan Paw Edema Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis Acclimatize Acclimatize Rats (7 days) Baseline Measure Baseline Paw Volume Acclimatize->Baseline Dosing Administer Compound X or Controls (Oral) Baseline->Dosing Carrageenan Inject Carrageenan (0.1 mL, 1%) sub-plantar Dosing->Carrageenan Measure1 Measure Paw Volume (hourly for 5h) Carrageenan->Measure1 t=1, 2, 3, 4, 5h Analysis Calculate Edema & % Inhibition Measure1->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Peripheral Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity by inducing visceral pain.[19][20] The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which stimulate nociceptors.[20][21]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., Normal saline, i.p.)

    • Positive Control: Aspirin (100 mg/kg, oral) or Diclofenac (10 mg/kg, i.p.)

    • Compound X (e.g., 10, 30, 100 mg/kg, oral or i.p.)

  • Procedure: a. Administer the vehicle, positive control, or Compound X. b. After 30 minutes (i.p.) or 60 minutes (oral), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[17] c. Immediately place the mouse in an individual observation chamber. d. Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.

  • Endpoint Analysis:

    • Calculate the percentage of analgesic activity (inhibition of writhing).

    • Formula: % Inhibition = [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Central Analgesic Activity: Hot Plate Test in Mice or Rats

The hot plate test is used to evaluate centrally acting analgesics.[22][23] The response to the thermal stimulus (paw licking or jumping) is a supraspinally organized response.[22]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) or Wistar rats (180-220 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (55 ± 0.5 °C).[24][25]

  • Procedure: a. Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it licks a paw or jumps. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[24][25] b. Animals with a baseline latency of more than 15 seconds are typically excluded. c. Administer the vehicle, positive control (e.g., Morphine, 5-10 mg/kg, i.p.), or Compound X. d. Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Endpoint Analysis:

    • An increase in the latency period compared to baseline and the vehicle control group indicates an analgesic effect.

    • Data can be expressed as the reaction time in seconds or as the percentage of the maximum possible effect (% MPE).

Chronic Anti-inflammatory Activity: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[26][27] It is induced by a single injection of Complete Freund's Adjuvant (CFA).[26][28]

Protocol:

  • Animals: Male Lewis or Wistar rats (150-180 g).

  • Induction: a. On Day 0, animals are anesthetized and injected with 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis) into the sub-plantar region of the right hind paw.[28][29]

  • Groups (n=6-8 per group):

    • Normal Control (No CFA, no treatment)

    • Arthritic Control (CFA + Vehicle)

    • Positive Control (CFA + Indomethacin or Methotrexate)

    • Compound X (CFA + various doses)

  • Treatment:

    • Prophylactic model: Treatment starts on Day 0 and continues for 14-21 days.

    • Therapeutic model: Treatment starts around Day 10-12 (after the onset of secondary inflammation) and continues for another 10-14 days.

  • Endpoint Analysis (measured every 2-3 days):

    • Paw Volume: Measure both the injected (primary) and non-injected (secondary) paw volumes.

    • Arthritis Score: Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.

    • Body Weight: Monitor for changes as an indicator of systemic health.

    • Histopathology: At the end of the study, analyze joint tissues for inflammation, pannus formation, and bone erosion.

    • Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Adjuvant-Induced Arthritis Timeline Day0 Day 0 CFA Injection (Right Hind Paw) Start Prophylactic Dosing Day3 Day 3-5 Peak Primary Inflammation Day0->Day3 Day12 Day 12-14 Onset of Secondary Arthritis (Contralateral Paw) Start Therapeutic Dosing Day3->Day12 Day21 Day 21-28 Peak Chronic Phase Study Termination Endpoint Analysis Day12->Day21

Caption: Typical timeline for the Adjuvant-Induced Arthritis (AIA) model in rats.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.

Table 1: Example Dosing and Measurement Schedule

ModelSpeciesTest Substance/ControlDose (mg/kg)RouteDosing TimeMeasurement Times
Paw Edema RatVehicle-Oral60 min pre-carrageenan1, 2, 3, 4, 5 hours post
Indomethacin10Oral60 min pre-carrageenan1, 2, 3, 4, 5 hours post
Compound X10, 30, 100Oral60 min pre-carrageenan1, 2, 3, 4, 5 hours post
Writhing Test MouseVehicle-i.p.30 min pre-acetic acid5-20 min post
Aspirin100i.p.30 min pre-acetic acid5-20 min post
Compound X10, 30, 100i.p.30 min pre-acetic acid5-20 min post
Hot Plate MouseVehicle-i.p.-30, 60, 90, 120 min post
Morphine10i.p.-30, 60, 90, 120 min post
Compound X10, 30, 100i.p.-30, 60, 90, 120 min post
AIA RatVehicle-OralDaily (Days 10-24)Every 2-3 days
Indomethacin5OralDaily (Days 10-24)Every 2-3 days
Compound X10, 30, 100OralDaily (Days 10-24)Every 2-3 days

Conclusion

The protocols described in this application note provide a robust framework for the initial preclinical evaluation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Compound X) for potential anti-inflammatory and analgesic efficacy. Positive results in these models, particularly dose-dependent activity, would provide strong justification for further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and safety pharmacology assessments. The judicious selection and careful execution of these foundational animal models are critical for making informed decisions in the drug development process.

References

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  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

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  • Atanasova, M., Nankova, D., Ivanova, S., Zgurev, G., Kalfin, R., & Valcheva-Kuzmanova, S. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1145. [Link]

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Application

Systematic Approach to Dosage Determination for Novel Compounds in Murine Models: A Case Study with 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

An Application Guide for Researchers Abstract This document provides a comprehensive framework for the systematic determination of appropriate dosages for novel chemical entities in mice, using the example of 2-Methyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive framework for the systematic determination of appropriate dosages for novel chemical entities in mice, using the example of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. As this compound is noted for its potential antidyslipidemic activity, analogous to fibrates, establishing a safe and efficacious dosing regimen is paramount for preclinical evaluation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines established protocols with the underlying scientific rationale. We will proceed from initial physicochemical characterization and vehicle selection through dose estimation, acute toxicity assessment, and finally, the design of efficacy studies. Detailed, standalone protocols for common administration routes are also provided.

Guiding Principles: The Logic of Dose Selection

When approaching a novel compound like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, for which no established preclinical dosage data exists, a structured, multi-step approach is required. The primary objective is to identify a dose range that is both pharmacologically active and non-toxic. This process is not a single calculation but an experimental workflow.

The workflow progresses from broad estimations to refined, experimentally-derived values:

  • Characterize & Formulate: Understand the compound's solubility to ensure consistent delivery.

  • Estimate a Starting Point: Use theoretical calculations or literature on analogous compounds to select an initial, safe dose for in vivo testing.

  • Determine Safety Margins: Conduct acute toxicity studies to define the Maximum Tolerated Dose (MTD).[3]

  • Evaluate Efficacy: Use doses at and below the MTD to assess the compound's therapeutic effect.

The following diagram illustrates the overall experimental workflow.

G cluster_0 Phase 1: Preparation & Estimation cluster_1 Phase 2: In Vivo Safety Assessment cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & Physicochemical Characterization B Vehicle Selection & Formulation Development A->B C Initial Dose Estimation (Allometric Scaling or Literature Review) B->C D Dose-Range Finding Study (Acute Toxicity) C->D Select starting dose E Determine Maximum Tolerated Dose (MTD) D->E F Refine Dose Levels for Efficacy Studies E->F G Design Efficacy Study (Vehicle Control, Treatment Groups) F->G Inform dose selection H In-Life Dosing & Monitoring (e.g., daily for 14-28 days) G->H I Endpoint Analysis (Biomarkers, Histology, etc.) H->I J J I->J Data Analysis & Conclusion

Caption: High-level workflow for preclinical dosage determination.

Physicochemical Characterization & Vehicle Selection

The first critical step is to develop a formulation that allows for consistent and accurate administration. Since many novel organic molecules, likely including our target compound, exhibit poor water solubility, selecting an appropriate vehicle is essential.[4][5]

Protocol: Vehicle Screening
  • Objective: To identify a vehicle that can solubilize or uniformly suspend the compound at the required concentrations.

  • Materials: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Carboxymethyl cellulose (CMC), Corn oil, Saline.

  • Procedure:

    • Attempt to dissolve the compound in common vehicles at a target concentration (e.g., 10 mg/mL).

    • Tier 1 (Solubilization): Start with aqueous vehicles like saline. If insoluble, proceed to co-solvents.

    • Tier 2 (Co-solvents): Test solvents like DMSO or ethanol. Note that for in vivo use, the final concentration of these solvents should be minimized (e.g., <10% DMSO).[6]

    • Tier 3 (Suspensions): If the compound is not readily soluble, create a suspension. A common vehicle is 0.5% to 1% CMC in water or saline.[7]

    • Tier 4 (Oil-based): For highly lipophilic compounds, vehicles like corn oil can be effective.[6]

  • Validation: Once a potential vehicle is identified, prepare the highest desired concentration and observe for 24 hours. The formulation should remain a clear solution or a homogenous suspension without precipitation or separation. A vehicle-only control group must always be included in subsequent animal studies to ensure the vehicle itself does not cause any effects.[6]

Vehicle TypeCommon ComponentsSuitabilityKey Consideration
Aqueous Solution Saline, PBSFor water-soluble compoundsIdeal, but rare for novel small molecules.
Co-Solvent System DMSO, PEG 400, EthanolFor compounds soluble in organic solventsFinal concentration of organic solvent must be low and tested for toxicity.[5]
Suspension Carboxymethyl cellulose (CMC), Methyl cellulose (MC)For insoluble compoundsRequires vigorous mixing before each dose to ensure homogeneity.[8]
Lipid-Based Corn oil, Sesame oilFor highly lipophilic compoundsSuitable for oral administration; may affect absorption kinetics.

Initial Dose Estimation: Allometric Scaling

Allometric scaling is a method used to estimate a starting dose in animals based on data from another species, often using in vitro data (e.g., EC50) to predict a human dose first, which is then converted to a mouse-equivalent dose.[9][10] This method relies on the principle that many physiological processes scale with body surface area.

The conversion is based on the following formula: Animal Equivalent Dose (mg/kg) = Human Equivalent Dose (mg/kg) × (Human Km / Animal Km) [7]

The Km factor is a conversion factor that relates body weight to body surface area.

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human 601.637
Rat 0.150.0256
Mouse 0.020.0073
Data adapted from references.[7]

Example Calculation: If in vitro data suggests a potential effective human dose of 1 mg/kg for a similar compound:

  • Mouse Dose (mg/kg) = 1 mg/kg × (37 / 3) ≈ 12.3 mg/kg

This value should be treated as a rough estimate and a starting point for dose-range finding studies. If no prior data is available, a tiered dose-escalation study should begin with a very low dose (e.g., 1-5 mg/kg).[11]

Acute Toxicity Study: Determining the Maximum Tolerated Dose (MTD)

The primary goal of an acute toxicity study is to determine the MTD, which is the highest dose of a drug that can be administered without causing unacceptable toxicity or death in the animal.[3] The "up-and-down" or "staircase" method is a common approach that minimizes animal use.[3][12]

Protocol: MTD Determination (Up-and-Down Procedure)
  • Objective: To identify the MTD of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid following a single administration.

  • Animal Model: Use a common mouse strain (e.g., C57BL/6), typically 8-10 weeks old, of a single sex to reduce variability.

  • Procedure: a. Dose a single mouse at the estimated starting dose (e.g., 10 mg/kg). b. Observe the animal for 24-48 hours for signs of toxicity (e.g., weight loss >15-20%, altered posture, lethargy, labored breathing). c. Decision Point:

    • If the mouse shows no signs of toxicity, the next mouse is dosed at a higher level (e.g., a 1.5x or 2x increase).
    • If the mouse shows signs of toxicity or dies, the next mouse is dosed at a lower level (e.g., a 0.5x or 0.7x decrease). d. Continue this process until at least 4-5 reversals (a dose increase followed by a decrease, or vice versa) have occurred.
  • Data Analysis: The MTD is typically defined as the highest dose at which no more than 10% of animals show signs of toxicity or mortality. The LD50 (the dose lethal to 50% of animals) can also be estimated from this data using statistical methods like Probit analysis.[3][13]

The following diagram illustrates the decision-making process in an up-and-down MTD study.

G start Start with Estimated Dose (D1) dose_mouse Administer Dose to Single Mouse start->dose_mouse observe Observe for 24-48h (Toxicity/Mortality) dose_mouse->observe increase_dose Increase Dose for Next Mouse (e.g., D(n+1) = D(n) * 1.5) observe->increase_dose No Toxicity decrease_dose Decrease Dose for Next Mouse (e.g., D(n+1) = D(n) * 0.7) observe->decrease_dose Toxicity/Death reversal Is this a reversal? increase_dose->reversal decrease_dose->reversal continue_study Continue Dosing reversal->continue_study No end_study End Study & Analyze Data (≥4-5 Reversals) reversal->end_study Yes continue_study->dose_mouse

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Abstract This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. As a structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. As a structural analog of fibrate-class drugs, which are used in the treatment of dyslipidemia, accurate quantification of this compound is critical for research, development, and quality control purposes.[1][2] This protocol employs a reversed-phase (RP-HPLC) approach with a C18 stationary phase and UV detection, providing excellent selectivity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, and the method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its reliability and trustworthiness for its intended purpose.[3][4]

Principle of the Chromatographic Separation

The fundamental goal of this method is to reliably separate 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid from potential impurities and quantify it with high accuracy. The choice of a reversed-phase chromatographic system is based on the physicochemical properties of the analyte.

  • Analyte Characteristics: The target molecule is a moderately polar organic compound containing both a hydrophobic substituted aromatic ring and a polar carboxylic acid functional group. This dual nature makes it an ideal candidate for reversed-phase chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. The non-polar C18 alkyl chains provide a hydrophobic surface that interacts with the non-polar regions of the analyte, primarily the phenoxy ring system, leading to its retention. This is the primary mechanism of retention in RP-HPLC.[5]

  • Mobile Phase Rationale: The mobile phase consists of an organic modifier (acetonitrile) and an acidic aqueous buffer.

    • pH Control: The analyte possesses a carboxylic acid moiety, making it an acidic compound. The pH of the mobile phase is a critical parameter influencing its retention and peak shape. By acidifying the mobile phase to a pH of approximately 3.0 with phosphoric acid, we ensure that the carboxylic acid group remains predominantly in its protonated, non-ionized state (-COOH).[6] This uncharged form is more hydrophobic than its ionized counterpart (-COO⁻), leading to stronger interaction with the C18 stationary phase, increased retention, and the prevention of peak tailing that often occurs with ionized acids.[5][7]

    • Organic Modifier: Acetonitrile is used to modulate the elution strength of the mobile phase. Increasing the concentration of acetonitrile makes the mobile phase more non-polar, which reduces the retention of the analyte and allows it to elute from the column. An isocratic elution is employed for simplicity and robustness.

  • Detection: The presence of the nitro-substituted aromatic ring in the analyte's structure provides a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry. A detection wavelength of 254 nm was selected to ensure high sensitivity.

Materials and Methods

Reagents and Chemicals
  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Water (HPLC Grade, filtered and deionized)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (50:50, v/v)
Buffer Preparation Adjust HPLC grade water to pH 3.0 with orthophosphoric acid, then filter.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh the sample material containing the analyte, dissolve it in the mobile phase to a theoretical concentration of 100 µg/mL, sonicate for 5 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter prior to injection.

Experimental Workflow and Protocols

The overall workflow from sample preparation to final data analysis is a systematic process designed to ensure data integrity and reproducibility.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Weigh Reference Standard & Sample Material B Dissolve in Mobile Phase (Volumetric Flask) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Perform System Suitability Test (SST) (Inject Standard 5x) E->F G Inject Blank, Standards, & Samples F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve (from Standards) H->I J Calculate Analyte Concentration in Samples I->J K Compile Final Report J->K

Caption: Experimental workflow from preparation to data analysis.

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a mandatory first step for any validated method.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 100 µg/mL).

  • Calculate the key performance indicators and check against the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0% for replicate injections
% RSD of Retention Time ≤ 1.0% for replicate injections
Protocol 2: Method Validation

Objective: To provide documented evidence that the method is fit for its intended purpose, as outlined by ICH guidelines.[3][8]

1. Specificity:

  • Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of the analyte.

  • If available, analyze a placebo sample (matrix without the analyte) to demonstrate lack of interference from excipients.

  • Perform stress testing (e.g., acid, base, oxidative, thermal degradation) on the analyte. The method should be able to resolve the main analyte peak from any degradation products formed, thus proving it is stability-indicating.

2. Linearity:

  • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.[9]

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six individual preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

  • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Validation Results and Data

The following tables present typical data obtained during the validation of this method, demonstrating its performance and reliability.

G cluster_precision Precision Components Root Validated HPLC Method Specificity Specificity (Selectivity) Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy (Trueness) Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision

Caption: Logical relationship of ICH validation parameters.

Table 3: Linearity Study Results

Concentration (µg/mL) Mean Peak Area (n=3)
10 115,480
25 288,550
50 578,120
100 1,155,900
150 1,732,500
Slope 11545
Intercept 850

| | 0.9998 |

Table 4: Accuracy (Recovery) Study Results

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%
120% 120.0 119.4 99.5%

| Mean Recovery | | | 99.9% |

Table 5: Precision Study Results

Parameter %RSD (n=6) Acceptance Criteria
Repeatability 0.45% ≤ 2.0%

| Intermediate Precision| 0.68% | ≤ 2.0% |

Note on Chiral Separation

The analyte, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, possesses a chiral center at the C2 position of the propanoic acid chain. Therefore, it exists as a pair of enantiomers. While this application note describes a method for quantifying the total amount of the compound (racemate), the separation of individual enantiomers may be critical for pharmacokinetic and pharmacodynamic studies, as stereoisomers can exhibit different biological activities.[10]

For enantiomeric separation, a dedicated chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving acidic chiral compounds like profens.[11] Method development for chiral separation would typically involve screening various CSPs with normal-phase (e.g., Hexane/Isopropanol/Trifluoroacetic Acid) or reversed-phase mobile phases to achieve baseline resolution of the enantiomers.[10][12][13]

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative determination of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The protocol is straightforward, utilizes common reagents and instrumentation, and has been validated according to ICH guidelines, confirming its suitability for routine use in quality control and research environments. The established system suitability criteria ensure that the system's performance is verified prior to each analytical run, guaranteeing the integrity of the generated data.

References

  • G. R. Martínez, G. S. C. N. de la Cruz, H. Salgado-Zamayoa, R. G. Enríquez, F. J. Martínez-Martínez, & G. Navarrete-Vázquez (2009). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2261. [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. [Link]

  • Maharana Pratap P.G. College Hardoi (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]

  • G. R. Martínez, G. S. C. N. de la Cruz, H. Salgado-Zamayoa, R. G. Enríquez, F. J. Martínez-Martínez, & G. Navarrete-Vázquez (2009). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E, E65, o2261. [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. [Link]

  • R. N. Rao & R. Nagaraju (2003). An overview of the recent trends in development of HPLC methods for determination of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 335-377. (Note: While a specific article on method development is useful, a general authoritative source on HPLC validation is also appropriate. The provided search results offer several such sources.)
  • S. Ahuja & H. T. Rasmussen (Eds.). (2007). HPLC Method Development for Pharmaceuticals. Academic Press.
  • L. R. Snyder, J. J. Kirkland, & J. W. Dolan (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.
  • A. G. Shabir (2003). HPLC method development and validation for pharmaceutical analysis. The Pharmaceutical Journal, 271, 775-778. (Note: A general reference on the topic.)
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • A. M. Nyiredy (2001). Planar Chromatography: A Retrospective View for the Third Millennium. Springer.
  • S. H. W. Schunack, W. (2002). Gas Chromatographic and High-Performance Liquid Chromatographic Analysis of Enantiomers. In Chiral Separations.

Sources

Application

Application Notes &amp; Protocols for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid: A Potent Chemical Probe for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the characterization and application of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the characterization and application of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid as a chemical probe. Structurally analogous to the fibrate class of lipid-lowering drugs, this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism and energy homeostasis, making it a critical target in the study and treatment of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease.[1][2] This guide details the underlying mechanism of PPARα activation, provides validated, step-by-step protocols for probe characterization and experimental application, and offers expert insights into data interpretation and best practices.

Introduction: A Rationale for a Selective PPARα Probe

The fibrate drug class, which includes compounds like fenofibrate and gemfibrozil, has been in clinical use for decades to manage dyslipidemia.[3] Their therapeutic effects are primarily mediated through the activation of PPARα, a nuclear receptor that governs the expression of a wide array of genes involved in fatty acid transport and catabolism.[4][5] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This action stimulates the breakdown of fats and modulates lipoprotein metabolism, leading to reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol levels.[5][7]

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid belongs to the same chemical class of fibric acid derivatives. Its structural design, featuring a phenoxy-isobutyric acid core, makes it a putative agonist of PPARα.[8][9] As a chemical probe, it allows for the precise interrogation of PPARα-dependent pathways in various biological systems. This guide provides the necessary framework to first validate its activity and selectivity and then apply it as a tool to dissect the nuanced roles of PPARα in health and disease.

Mechanism of Action: The PPARα Signaling Cascade

The central mechanism involves ligand-dependent activation of PPARα, which subsequently modulates gene transcription. The causality is direct: binding of an agonist like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid induces a conformational change in the PPARα protein, facilitating its heterodimerization with RXR and recruitment of co-activator proteins. This entire complex then functions as a transcription factor.

Below is a diagram illustrating the canonical signaling pathway.

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe Chemical Probe (e.g., 2-Methyl-2-(...) propanoic acid) PPARa PPARα (Inactive) Probe->PPARa Active_Complex PPARα-RXR Heterodimer (Active) PPARa->Active_Complex RXR RXR CoR Co-repressor Complex CoR->PPARa PPRE PPRE on DNA Active_Complex->PPRE Transcription Target Gene Transcription PPRE->Transcription CoA Co-activator Complex CoA->Active_Complex mRNA mRNA

Caption: Canonical PPARα signaling pathway initiated by a ligand agonist.

Core Protocols: Validation and Application

A trustworthy chemical probe must be rigorously validated. The following protocols establish a self-validating system, first confirming the probe's potency and selectivity (Protocols 3.1 & 3.2), then applying it to a relevant biological question (Protocol 3.3).

Protocol 3.1: In Vitro Validation via PPARα Ligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid for the human PPARα ligand-binding domain (LBD). This is a foundational step to confirm direct interaction.

Methodology: A competitive binding assay using a fluorescently labeled known PPARα ligand is recommended.

Step-by-Step Protocol:

  • Reagents & Materials:

    • Recombinant human PPARα-LBD protein.

    • Fluorescent PPARα ligand (e.g., a BODIPY-labeled agonist).

    • Test Compound: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, dissolved in DMSO to create a 10 mM stock.

    • Reference Compound: GW7647 (a known potent PPARα agonist).[10]

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.

    • 384-well, low-volume, black microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and reference compound in DMSO, followed by a 1:100 dilution in Assay Buffer. This creates a range of concentrations (e.g., from 1 nM to 100 µM).

    • In the microplate, add 5 µL of Assay Buffer containing a fixed concentration of PPARα-LBD and the fluorescent ligand.

    • Add 5 µL of the diluted test compound, reference compound, or DMSO vehicle (control) to the appropriate wells.

    • Incubate the plate for 2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis & Interpretation:

    • The FP signal is proportional to the amount of fluorescent ligand bound to the PPARα-LBD. As the test compound competes for binding, the FP signal will decrease.

    • Plot the FP signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the fluorescent ligand is displaced).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Protocol 3.2: Cellular Target Engagement via qPCR of Target Genes

Objective: To confirm that the probe activates PPARα in a cellular context and induces the transcription of known downstream target genes.

Methodology: Treat a relevant cell line (e.g., human hepatoma cells, HepG2) with the probe and measure the change in mRNA levels of PPARα target genes such as CPT1A (Carnitine Palmitoyltransferase 1A) and PDK4 (Pyruvate Dehydrogenase Kinase 4).

Step-by-Step Protocol:

  • Cell Culture & Treatment:

    • Culture HepG2 cells in appropriate media until they reach ~80% confluency in 12-well plates.

    • Prepare working solutions of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and a positive control (e.g., GW7647) in culture media at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old media from the cells and replace it with the media containing the test compounds or vehicle.

    • Incubate the cells for 18-24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Quantify the RNA and assess its purity (A260/A280 ratio).

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target genes (CPT1A, PDK4) and a housekeeping gene (GAPDH, ACTB).

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis & Interpretation:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

    • A dose-dependent increase in the mRNA levels of CPT1A and PDK4 provides strong evidence of on-target cellular activity.

Protocol 3.3: Functional Assay - Measuring Fatty Acid Oxidation

Objective: To assess the functional downstream effect of PPARα activation by measuring the rate of fatty acid oxidation (FAO) in cells.

Methodology: This protocol uses a commercially available extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to the addition of a fatty acid substrate.

Step-by-Step Protocol:

  • Cell Culture & Pre-treatment:

    • Seed HepG2 cells onto a Seahorse XF cell culture microplate.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (e.g., 1 µM, 10 µM) or vehicle control for 18-24 hours to allow for transcriptional changes.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

    • Wash the cells and replace the culture medium with XF Base Medium supplemented with L-glutamine and sodium pyruvate.

    • Incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the injection ports of the sensor cartridge with:

      • Port A: Palmitate-BSA conjugate (fatty acid substrate)

      • Port B: Oligomycin (ATP synthase inhibitor)

      • Port C: FCCP (uncoupling agent)

      • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Extracellular Flux Analysis:

    • Place the cell culture plate in the Seahorse XF Analyzer and run the assay.

    • The instrument will measure baseline OCR, then OCR after the sequential injection of the compounds.

  • Data Analysis & Interpretation:

    • Calculate the basal OCR and the OCR after the addition of palmitate.

    • The increase in OCR following palmitate injection is attributed to fatty acid oxidation.

    • Compare the FAO-driven OCR in cells treated with the chemical probe to the vehicle-treated cells. An increased capacity for FAO in probe-treated cells is the expected functional outcome of PPARα activation.

Data Summary & Best Practices

Probe Characterization Data (Hypothetical)

To be a useful probe, the compound should exhibit high potency for PPARα and selectivity over other PPAR subtypes.

Parameter2-Methyl-2-(...)propanoic acidGW7647 (Reference)
PPARα Binding (Ki) 15 nM4 nM
PPARα Activation (EC50) 25 nM6 nM[10]
PPARγ Activation (EC50) > 10,000 nM1,100 nM[10]
PPARδ Activation (EC50) > 10,000 nM6,200 nM[10]
Selectivity (α vs γ) > 400-fold~183-fold
Selectivity (α vs δ) > 400-fold~1033-fold
Experimental Workflow Visualization

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Endpoint Analysis cluster_interpretation Phase 4: Data Interpretation A Select Cell Line (e.g., HepG2) C Design Dose-Response & Time-Course A->C B Prepare Probe Stock (10 mM in DMSO) B->C E Treat Cells with Probe, Vehicle, & Positive Control C->E D Culture & Seed Cells D->E F Incubate for Defined Period E->F G Harvest Cells for RNA or Protein F->G H Perform Functional Assay (e.g., FAO) F->H I Analyze Gene Expression (qPCR / RNA-Seq) G->I J Perform Protein Analysis (Western Blot) G->J K Quantify Results H->K I->K J->K L Compare to Controls K->L M Draw Conclusions on PPARα Function L->M

Caption: General experimental workflow for using a chemical probe.

Key Considerations & Best Practices
  • Solubility: Ensure the final concentration of DMSO in your cell culture media is non-toxic, typically ≤ 0.1%. Test the solubility of the probe in your specific media to avoid precipitation.

  • Controls are Critical: Always include a vehicle control (e.g., DMSO) to account for solvent effects and a well-characterized positive control (e.g., GW7647) to benchmark the activity of your probe.

  • Dose-Response: Always perform a dose-response experiment to identify the optimal concentration range for your specific assay and to ensure the observed effects are not due to non-specific toxicity at high concentrations.

References

  • Staels, B., & Auwerx, J. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

  • Marx, N., Duez, H., Fruchart, J. C., & Staels, B. (2004). Peroxisome proliferator-activated receptor-alpha: a pharmacological target with a promising future. Journal of Atherosclerosis and Thrombosis, 11(2), 71-76. [Link]

  • Fruchart, J. C. (2001). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 103(4), E23-E23. [Link]

  • Han, L., Shen, W. J., & Kraemer, F. B. (2017). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. Frontiers in Pharmacology, 8, 236. [Link]

  • Cleveland Clinic. (2022). Fibrates. [Link]

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

  • Grokipedia. (n.d.). Fibrate. [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. [Link]

  • Kok, T., & Siest, G. (1996). Mechanism of action of fibrates. PubMed, 44(5), 845-852. [Link]

  • Blanquart, C., Barbier, O., Fruchart, J. C., Staels, B., & Glineur, C. (2002). Peroxisome proliferator-activated receptor alpha (PPARalpha) turnover by the ubiquitin-proteasome system controls the ligand-induced expression level of its target genes. Journal of Biological Chemistry, 277(40), 37254-37259. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, 64(Pt 12), o2261. [Link]

  • Torres-Gómez, H., Navarrete-Vázquez, G., Hidalgo-Figueroa, S., & Tlahuext, H. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

  • Lee, C. H. (2012). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Molecules and Cells, 33(3), 209–218. [Link]

  • MySkinRecipes. (n.d.). 2-methyl-2-(3-nitrophenyl)propanoic acid. [Link]

  • Davis, R. P., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(25), 6211-6225. [Link]

  • Durst, R., et al. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Journal of Medicinal Chemistry, 51(21), 6934-6946. [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • ProQuest. (2022). THE DEVELOPMENT OF A MOLECULAR PROBE CAPABLE OF IDENTIFYING NATURAL PRODUCTS CONTAINING FURAN MOIETIES. [Link]

  • ResearchGate. (2025). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

  • Perreault, M., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 315(1), 230-239. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

Welcome to the technical support center for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a substituted propanoic acid with a nitro-aromatic moiety, this molecule is anticipated to have low aqueous solubility in its neutral form, a common hurdle in experimental and developmental workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues.

Understanding the Molecule: A Structural Approach to Solubility

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid possesses key structural features that dictate its solubility profile. The carboxylic acid group introduces pH-dependent solubility, while the nitrophenoxy and methyl groups contribute to the overall lipophilicity of the molecule. The nitro group, being electron-withdrawing, can increase polarity, but the hydrophobic character of the aromatic ring and alkyl substituents likely dominates, leading to poor water solubility at neutral pH.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is expected due to its chemical structure. It is a weakly acidic molecule due to the carboxylic acid functional group.[3] In its non-ionized form (at acidic pH), the molecule is more lipophilic and thus less soluble in water. To achieve significant aqueous solubility, the carboxylic acid group needs to be deprotonated to its carboxylate form, which is more polar.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The most straightforward and effective initial approach for a carboxylic acid-containing compound is pH adjustment.[4][5] By increasing the pH of the aqueous medium above the compound's pKa, you will deprotonate the carboxylic acid, forming a more soluble salt in situ. A systematic pH-solubility profile is highly recommended as a first experimental step.

Q3: Can I use organic co-solvents to dissolve my compound?

A3: Yes, co-solvents can be very effective.[4] Common water-miscible organic solvents like ethanol, DMSO, DMF, and polyethylene glycols (PEGs) can be used to create solvent systems with increased capacity to dissolve hydrophobic molecules. However, the choice of co-solvent and its concentration must be compatible with your experimental system (e.g., cell-based assays, animal studies) as they can introduce toxicity or confounding effects.

Q4: Is salt formation a viable strategy for this compound?

A4: Absolutely. Forming a stable, solid-state salt of the compound is a classic and highly effective method for improving the solubility and dissolution rate of acidic drugs.[4][6] This involves reacting the acidic compound with a suitable base to form a salt, which is then isolated. Common counterions include sodium, potassium, calcium, and tromethamine.

Q5: What are more advanced techniques if simple pH adjustment or co-solvents are not sufficient or appropriate?

A5: For more challenging cases, or when specific formulation properties are required, advanced techniques can be employed. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex with enhanced aqueous solubility.[4]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the solid compound, which can lead to a faster dissolution rate.[8][9]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic pH-Solubility Profiling

Issue: Determining the optimal pH for solubilization.

Causality: The solubility of an ionizable compound is directly related to the pH of the medium and the compound's pKa. For a weak acid, solubility increases as the pH rises above the pKa. A pH-solubility profile provides the empirical data needed to select the appropriate buffer system for your experiments.[10][11]

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

  • Compound Addition: Add an excess amount of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the respective buffer.

Data Presentation:

pHBuffer SystemSolubility (µg/mL)
2.0Glycine-HCl[Experimental Value]
4.0Acetate[Experimental Value]
6.0Phosphate[Experimental Value]
7.4Phosphate[Experimental Value]
8.0Borate[Experimental Value]
10.0Borate[Experimental Value]

Expected Outcome: A plot showing low solubility at acidic pH with a significant increase in solubility as the pH rises above the compound's pKa.

Logical Workflow for pH Adjustment

start Start: Insoluble Compound ph_profile Perform pH-Solubility Profile start->ph_profile analyze Analyze Data: Identify pH for Target Solubility ph_profile->analyze select_buffer Select Buffer with pH > pKa analyze->select_buffer dissolve Dissolve Compound in Selected Buffer select_buffer->dissolve end End: Solubilized Compound dissolve->end

Caption: Workflow for solubility enhancement via pH adjustment.

Guide 2: Co-Solvent Screening

Issue: Inability to achieve the desired concentration even with pH adjustment, or the required pH is not compatible with the experimental system.

Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[4] A systematic screening of different co-solvents and their concentrations is necessary to find an optimal and compatible formulation.

Experimental Protocol: Co-Solvent Solubility Assessment

  • Co-Solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Stock Solution Preparation: Prepare stock solutions of the co-solvents in your primary aqueous buffer (e.g., PBS pH 7.4). Common concentrations to test are 5%, 10%, and 20% (v/v).

  • Solubility Measurement: Using the shake-flask method described in Guide 1, determine the solubility of your compound in each co-solvent/buffer mixture.

  • Compatibility/Toxicity Check: Ensure the final chosen co-solvent and its concentration are compatible with your downstream application (e.g., check for cell toxicity in a preliminary MTT assay).

Data Presentation:

Co-SolventConcentration (% v/v)Solubility (µg/mL)
None (Control)0[Experimental Value]
Ethanol10[Experimental Value]
Propylene Glycol10[Experimental Value]
PEG 40010[Experimental Value]
DMSO5[Experimental Value]

Troubleshooting Logic for Formulation Development

start Initial Formulation Problem ph_adjust Attempt pH Adjustment start->ph_adjust cosolvent Attempt Co-solvency ph_adjust->cosolvent Inadequate/Incompatible success Successful Formulation ph_adjust->success Sufficient salt Consider Salt Formation cosolvent->salt Inadequate/Toxic cosolvent->success Sufficient complexation Consider Cyclodextrin Complexation salt->complexation Not Feasible salt->success Sufficient complexation->success Sufficient fail Re-evaluate Strategy complexation->fail Not Feasible

Caption: Decision tree for selecting a solubility enhancement strategy.

Guide 3: Preparation of a Sodium Salt for Enhanced Solubility

Issue: A stable, solid form with improved aqueous solubility and dissolution characteristics is required for consistent dosing and formulation.

Causality: Converting the weakly acidic parent compound into a salt by reacting it with a base (e.g., sodium hydroxide) results in an ionic compound that is generally much more soluble in water.[4]

Experimental Protocol: Small-Scale Salt Synthesis

  • Dissolution of Acid: Dissolve a known molar amount of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Base Addition: Prepare a solution of one molar equivalent of sodium hydroxide in the same solvent. Add the basic solution dropwise to the acidic solution while stirring.

  • Precipitation/Isolation: The sodium salt may precipitate out of the solution. If not, the salt can be isolated by removing the solvent under reduced pressure (rotary evaporation). The resulting solid can be further purified by recrystallization if necessary.

  • Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, FTIR, and melting point analysis.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using the shake-flask method (Guide 1) in purified water and relevant buffers.

Expected Outcome: The isolated sodium salt should exhibit significantly higher aqueous solubility compared to the parent free acid, especially at neutral pH.

References

  • National Center for Biotechnology Information. 2-Methyl-2-(4-nitrophenoxy)propanoic acid. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • ACS Publications. Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Google Patents. Pharmaceutical compositions for drugs having pH-dependent solubility.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • MDPI. Special Issue : Nitro Group Containing Drugs. [Link]

  • Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Wikipedia. Nitro compound. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 2-methyl-2-(3-phenoxyphenyl)propanoic Acid. [Link]

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Optimization

Technical Support Center: Stability of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in Solution

Welcome to the dedicated technical support resource for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity of your experiments and the reliability of your results.

Understanding the Molecule: Key Stability Considerations

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a complex organic molecule with several functional groups that can influence its stability in solution. The primary points of potential degradation are the ether linkage, the nitroaromatic ring, and the carboxylic acid group. Understanding the susceptibility of these groups to various environmental factors is crucial for preventing unwanted degradation.

Key Molecular Features and Potential Instabilities:

  • Ether Linkage: The phenoxypropanoic acid structure contains an ether bond that can be susceptible to cleavage under strong acidic or basic conditions.[1]

  • Nitroaromatic Group: The presence of a nitro group on the aromatic ring makes the molecule potentially sensitive to light, which can induce photodegradation.[2][3]

  • Carboxylic Acid: While generally stable, the carboxylic acid moiety can influence solubility and may react under certain conditions.

Below is a diagram illustrating the primary potential degradation pathways for this molecule.

cluster_degradation Degradation Pathways 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid->Hydrolysis (Acid/Base) H+ or OH- Photodegradation (UV/Light) Photodegradation (UV/Light) 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid->Photodegradation (UV/Light) hv Degradation Products Degradation Products Hydrolysis (Acid/Base)->Degradation Products Cleavage of ether linkage Photodegradation (UV/Light)->Degradation Products Alteration of nitroaromatic ring

Caption: Potential degradation pathways for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section is formatted as a series of questions and answers to directly address common issues encountered during experimentation.

Q1: I'm observing a loss of my compound's concentration over time in my aqueous buffered solution. What could be the cause?

A1: Loss of compound concentration in aqueous solutions is often due to chemical degradation. The two most likely culprits for your molecule are hydrolysis of the ether linkage and photodegradation.

  • Hydrolysis: The ether linkage in your molecule can be cleaved by acid- or base-catalyzed hydrolysis.[4][5][6] If your buffer system is at a pH extreme (either highly acidic or highly alkaline), this is a strong possibility. While the reaction with pure water is slow, it is catalyzed by dilute acids or bases.[5]

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to degradation upon exposure to light, particularly UV light.[2][3] If your solutions are stored in clear containers and exposed to ambient or laboratory lighting, photodegradation could be a significant factor.

To diagnose the issue, consider the following:

  • Analyze your storage conditions: Are your solutions protected from light? What is the pH of your buffer?

  • Perform a control experiment: Prepare fresh solutions and store one portion in the dark (e.g., wrapped in aluminum foil or in an amber vial) and another exposed to your typical laboratory light conditions. Analyze the concentration of both over time using a suitable analytical method like HPLC.

  • Evaluate pH effects: Prepare your compound in buffers of varying pH (e.g., pH 3, 7, and 9) and monitor the stability over time at a constant temperature and in the absence of light.

Q2: My solution has changed color (e.g., turned yellow or brown). What does this indicate?

A2: A change in solution color is a strong indicator of chemical degradation. For a nitroaromatic compound, this could be due to:

  • Photodegradation: Photolytic reactions of nitroaromatic compounds can lead to the formation of colored byproducts.[2][7][8][9]

  • Formation of Degradation Products: Hydrolysis or other degradation pathways can result in the formation of new chemical species that absorb light differently than the parent compound, leading to a color change.

To address this:

  • Immediately protect your solutions from light.

  • Attempt to identify the degradation products using analytical techniques such as LC-MS or GC-MS to understand the degradation pathway.

Q3: I'm seeing unexpected peaks in my HPLC chromatogram. Could these be degradation products?

A3: Yes, the appearance of new, unexpected peaks in your chromatogram is a classic sign of compound degradation.

To confirm if these are degradation products:

  • Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) for a short period.[10][11] Analyze the resulting solution by HPLC. If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it is highly likely that they are degradation products.

  • Peak Purity Analysis: Use a diode array detector (DAD) or a similar detector to assess the peak purity of your main compound. A non-homogenous peak can indicate the presence of co-eluting degradation products.

Best Practices for Preventing Degradation

Proactive measures are the most effective way to ensure the stability of your 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid solutions.

3.1. pH Control

  • Recommendation: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) whenever possible.

  • Rationale: The ether linkage is most stable at neutral pH. Both strongly acidic and strongly basic conditions can catalyze its hydrolysis.[1]

pH Range Potential for Hydrolysis Recommendation
< 4HighAvoid if possible, or use for short durations at low temperatures.
4 - 6ModerateMonitor stability for long-term experiments.
6 - 8LowOptimal for storage and most applications.
> 8HighAvoid if possible, or use for short durations at low temperatures.

3.2. Light Protection

  • Recommendation: Always store solutions of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in amber glass vials or by wrapping clear containers with aluminum foil.

  • Rationale: The nitroaromatic moiety can absorb UV and visible light, leading to photochemical reactions and degradation.[2][3]

3.3. Temperature Control

  • Recommendation: Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (days to a week), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Rationale: Chemical reactions, including degradation, are temperature-dependent. Lowering the temperature significantly slows down the rate of hydrolysis and other potential degradation pathways.

3.4. Solvent Selection

  • Recommendation: For preparing stock solutions, use aprotic, anhydrous solvents such as DMSO or DMF. For aqueous experiments, prepare fresh dilutions from the stock solution in a suitable buffer immediately before use.

  • Rationale: Aprotic solvents prevent hydrolysis.[12] Preparing fresh dilutions minimizes the time the compound is exposed to potentially destabilizing aqueous environments.

Experimental Workflow for Preparing and Storing Stable Solutions

cluster_prep Solution Preparation cluster_exp Experimental Use Weigh Compound Weigh Compound Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) Weigh Compound->Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) Store Stock Solution at -20°C or -80°C in Amber Vials Store Stock Solution at -20°C or -80°C in Amber Vials Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO)->Store Stock Solution at -20°C or -80°C in Amber Vials Thaw Stock Solution Thaw Stock Solution Store Stock Solution at -20°C or -80°C in Amber Vials->Thaw Stock Solution Dilute to Working Concentration in Neutral Buffer (pH 6-8) Dilute to Working Concentration in Neutral Buffer (pH 6-8) Thaw Stock Solution->Dilute to Working Concentration in Neutral Buffer (pH 6-8) Use Immediately Use Immediately Dilute to Working Concentration in Neutral Buffer (pH 6-8)->Use Immediately

Caption: Recommended workflow for preparing and storing solutions.

Frequently Asked Questions (FAQs)

Q: Can I use plastic containers to store my solutions? A: While some plastics (e.g., amber polypropylene) may be acceptable for short-term storage, glass is generally preferred, especially for long-term storage of organic compounds. If you must use plastic, ensure it is compatible with your solvent and consider that plastics can be more permeable to light and air than glass.

Q: How can I monitor the degradation of my compound? A: The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[10] This technique can separate the parent compound from its degradation products and allow for quantification. Other suitable methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification of degradation products.[13]

Q: Is the solid form of the compound stable? A: In its solid, crystalline form, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is expected to be significantly more stable than in solution.[14][15][16] However, it should still be stored in a cool, dry, and dark place to prevent any potential degradation over long periods.

Q: What are the likely degradation products of this molecule? A: Based on its structure, the primary degradation products would likely be:

  • From hydrolysis: 3-methyl-4-nitrophenol and 2-hydroxy-2-methylpropanoic acid.

  • From photodegradation: a variety of products resulting from reactions of the nitro group and cleavage of the aromatic ring. The exact nature of these products can be complex.

References

  • Beltrán, H. I., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]

  • National Center for Biotechnology Information (2023). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubChem. [Link]

  • Küçükgüzel, Ş. G., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 25(15), 3354. [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]

  • Lipczynska-Kochany, E. (1999). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water research, 33(6), 1437-1444. [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437. [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. [Link]

  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 753-758. [Link]

  • Włodarczyk, B., et al. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Sensors, 21(24), 8272. [Link]

  • Wikipedia. (2023). Phenylpropanoic acid. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis (Acidic and Basic Conditions). [Link]

  • Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80(7), 1095-1100. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press. [Link]

  • Asplund, J. (2014). Acidic Cleavage of Ethers. Master Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-. [Link]

  • Zampolli, S., et al. (2023). Detection of Propionic Acids Trapped in Thin Zeolite Layer Using Thermal Desorption Analysis. Sensors, 23(17), 7401. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Beltrán, H. I., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555. [Link]

  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European journal of medicinal chemistry, 45(11), 5293-5304. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

  • National Center for Biotechnology Information (2023). 2-Methyl-2-(4-nitrophenyl)propanoic acid. PubChem. [Link]

Sources

Troubleshooting

troubleshooting unexpected results with 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Technical Support Center: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Welcome to the technical support guide for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Welcome to the technical support guide for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given its structural similarity to fibrates and phenoxyalkanoic acid herbicides, this guide addresses potential challenges arising from its synthesis, purification, and application in biological systems.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and what are its potential applications?

A1: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a carboxylic acid derivative. Its structure, featuring a phenoxyalkanoic acid backbone, is analogous to compounds with known biological activities. A structural analog, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antidyslipidemic (anti-lipid) activity, similar to fibrate drugs.[1][2][3] The phenoxyalkanoic acid class of molecules is also widely used in herbicides.[4][5][6] Therefore, research applications could span from metabolic disease studies to agricultural science.

Q2: What are the basic physicochemical properties of this compound?

Q3: How should I prepare a stock solution of this compound for in vitro assays?

A3: Due to the anticipated low aqueous solubility, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol at a high concentration (e.g., 10-50 mM). For cell-based assays, it is critical to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic (typically ≤0.1% v/v). A serial dilution of the stock solution in the culture medium is recommended.

Q4: Are there any known stability issues with this compound?

A4: Nitroaromatic compounds can be susceptible to reduction, especially under certain biological conditions.[9][10] The nitro group can be reduced to nitroso, hydroxylamine, and ultimately amine functionalities, particularly by enzymes in liver microsomes or by gut bacteria.[11] This metabolic conversion can alter the compound's activity and toxicity. For storage, the solid compound should be kept in a cool, dark, and dry place. Solutions should be stored at -20°C or -80°C and protected from light to minimize degradation.

Q5: What safety precautions should be taken when handling this compound?

A5: Similar nitroaromatic compounds are known to be irritants. For instance, 2-Methyl-2-(4-nitrophenyl)propanoic acid is classified as a skin and eye irritant and may cause respiratory irritation.[12] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood.

II. Troubleshooting Guide

This section addresses specific unexpected results you may encounter during synthesis, purification, analysis, and biological testing.

A. Synthesis & Purification Issues

Problem 1: Low yield or incomplete reaction during synthesis.

  • Background: A common synthesis route for analogous compounds involves the reaction of a nitrophenol with an ethyl 2-bromo-2-methylpropionate followed by hydrolysis of the resulting ester.[1][2][3]

  • Potential Cause: Incomplete deprotonation of the starting phenol, insufficient reaction time or temperature, or degradation of reactants/products.

  • Troubleshooting Steps:

    • Base Selection: Ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate the 3-methyl-4-nitrophenol. The reaction should be conducted under anhydrous conditions.

    • Temperature & Time: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Hydrolysis: The final hydrolysis step from the ethyl ester to the carboxylic acid typically requires a strong base like NaOH or KOH in an aqueous/alcoholic solution, followed by acidification. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid for extraction.[13]

Problem 2: Product is a persistent yellow oil or solid, even after purification.

  • Background: Nitro compounds can often be contaminated with color-forming impurities.[14]

  • Potential Cause: Residual starting materials, side-products from the nitration process, or other unsaturated impurities.

  • Troubleshooting Steps:

    • Purification Method: Standard purification for a carboxylic acid would involve extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be highly effective at removing colored impurities.

    • Aeration/Acid Wash: For stubborn color, a patented method for purifying nitro compounds involves aeration at elevated temperatures (e.g., 90°C for one hour) followed by vacuum distillation, or washing with a dilute acid solution (e.g., 0.5% sulfuric acid).[14]

B. Analytical & Characterization Issues

Problem 3: Difficulty in obtaining a clean NMR spectrum or consistent melting point.

  • Potential Cause: Presence of impurities, residual solvent, or water.

  • Troubleshooting Steps:

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual organic solvents or water. Water can significantly broaden the carboxylic acid proton peak in ¹H NMR.

    • Purity Check: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. A single sharp peak is indicative of high purity. If multiple peaks are present, further purification is required.

    • Reference Data: Compare your data with known values for similar compounds. For example, the melting point of 2-(4-Nitrophenyl)propionic acid is 88-89 °C.

C. In Vitro & Biological Assay Issues

Problem 4: Compound precipitates out of solution in cell culture media.

  • Background: Carboxylic acids have limited solubility in neutral pH aqueous solutions.[7]

  • Potential Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer or cell culture medium. The final DMSO concentration might also be too high, causing the compound to crash out.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Problem 5: High variability or no discernible dose-response in biological assays.

  • Potential Cause:

    • Compound Instability: The nitroaromatic group may be undergoing reduction by cellular enzymes, leading to a heterogeneous mix of active/inactive species.[9][10][15]

    • Cell Membrane Interaction: Nitroaromatic compounds can interact with and modify the cellular membrane, which could lead to non-specific effects or altered cell responses.[16]

    • Assay Interference: The compound may interfere with the assay technology (e.g., autofluorescence, absorbance).

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Use LC-MS to analyze the compound in the cell culture medium after a typical incubation period. Compare the chromatogram to a fresh sample to check for degradation or metabolic products.

    • Control Experiments: Run parallel experiments with "dead" cells (e.g., fixed with paraformaldehyde) to distinguish between specific biological effects and non-specific binding or chemical reactivity.

    • Assay Blanks: Include control wells with the compound but without cells to check for direct interference with the assay reagents or signal.

Problem 6: Unexpected cytotoxicity observed at low concentrations.

  • Background: Nitroaromatic compounds are known to have potential toxicity and mutagenicity, often mediated by their reductive metabolites.[9]

  • Potential Cause: The observed effect may be due to general cytotoxicity rather than a specific targeted activity. The nitro group itself, or its reduced metabolites like hydroxylamines, can be reactive and cause cellular damage.[10][11]

  • Cytotoxicity Assessment Protocol:

Cytotoxicity_Workflow start Start: Unexpected Cell Death check_purity Step 1: Verify Compound Purity (HPLC, LC-MS) start->check_purity run_assay Step 2: Run Standard Cytotoxicity Assay (e.g., MTT, LDH) check_purity->run_assay compare Compare EC50 (Activity) vs CC50 (Cytotoxicity) run_assay->compare selective Result: Selective Activity (CC50 >> EC50) compare->selective Therapeutic Window is Acceptable toxic Result: General Cytotoxicity (CC50 ≈ EC50) compare->toxic No Therapeutic Window investigate Investigate Mechanism: Apoptosis vs. Necrosis Assays (Caspase, Annexin V) toxic->investigate

Caption: Workflow for assessing and characterizing cytotoxicity.

III. Data & Protocols

Table 1: Analytical Methods for Quantification
MethodStationary PhaseMobile Phase ExampleDetectionReference
HPLC C18 Reverse PhaseAcetonitrile:Water with 0.1% Formic AcidUV (e.g., 264 nm)[17]
LC-MS C18 Reverse PhaseGradient of Acetonitrile and Water with Formic AcidMass Spectrometry (ESI+)[18]
GC-MS (After Derivatization)N/AMass Spectrometry[19]
Protocol 1: Stock Solution Preparation and Cell Treatment
  • Weighing: Carefully weigh out 2.25 mg of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (MW: 225.2 g/mol ) in a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to the tube. Vortex thoroughly until the solid is completely dissolved. This yields a 10 mM stock solution .

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: To treat cells in a 96-well plate with a final volume of 100 µL per well, first prepare an intermediate dilution. For a final concentration of 10 µM, dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., 2 µL stock in 198 µL medium). This creates a 100 µM (10X) working solution.

  • Cell Treatment: Add 10 µL of the 10X working solution to each well containing 90 µL of cells in medium. The final concentration will be 10 µM with a DMSO concentration of 0.1%.

References

  • Belmontes-Reyes, J. A., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]

  • Senkus, M. (1941). Process for the purification of nitro aliphatic compounds. U.S.
  • Shapoval, L. G., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Pharmaceuticals, 15(11), 1365. [Link]

  • Kumari, L., et al. (2022). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Journal of Applied Biology & Biotechnology, 10(5), 116-124. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Singh, S., et al. (2023). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Molecular Pharmaceutics, 20(11), 5674-5686. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. PubChem Compound Summary for CID 781898. [Link]

  • Satinsky, D., et al. (2013). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. LCGC North America, 31(10). [Link]

  • Kapelewska, J., et al. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Chemistry Letters, 17, 1449-1466. [Link]

  • Ng, Y. S. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • IUCr Journals. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11). [Link]

  • Boots Co. PLC. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Lin, S., et al. (2018). Rapid and sensitive gas chromatography-triple quadrupole mass spectrometry method for the determination of organic acids in tobacco leaves. Analytical Methods, 10(1), 79-86. [Link]

  • Zipper, C., et al. (1999). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Applied Microbiology and Biotechnology, 51(3), 371-377. [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Wang, H., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80, 1095–1100. [Link]

  • IUCrData. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. IUCrData, 3(3), x080211. [Link]

  • Wang, S., et al. (2023). Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods. TrAC Trends in Analytical Chemistry, 167, 117234. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]

  • MySkinRecipes. (n.d.). 2-methyl-2-(3-nitrophenyl)propanoic acid. [Link]

  • Jo, A. R., et al. (2021). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical Investigation, 51, 627-634. [Link]

  • Smets, B. F., & Riefler, R. G. (1998). Degradation of nitroaromatic compounds by microorganisms. Biodegradation, 9(3-4), 167-176. [Link]

  • UGC e-Pathshala. (n.d.). NITRO COMPOUNDS. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. Mr Marr's N5 Chemistry. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Naji, T. S. (2026). Lecture 7: Nitro compounds. Mustansiriyah University College of Medicine. [Link]

  • Dolega, A., & Staszak, Z. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Materials, 14(24), 7620. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid for Cell Assays

Welcome to the technical support guide for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (CAS 667413-76-5). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (CAS 667413-76-5). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to determine the optimal concentration of this compound for your specific cell-based assays, ensuring reliable and reproducible results.

Compound Overview & Mechanism of Action

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a member of the fibrate class of compounds.[1] Fibrates are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[2] While the specific activity of this particular analog must be determined empirically, its structural similarity to other fibrates suggests it likely functions as a PPAR agonist.[1][2] Understanding this potential mechanism is key to designing relevant functional assays (e.g., measuring changes in target gene expression or lipid accumulation).

Frequently Asked Questions (FAQs)

Q1: What solvent should I use to prepare a stock solution?

  • A1: Due to the propanoic acid moiety, this compound has limited aqueous solubility. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). Always use anhydrous, cell culture-grade DMSO. Some related compounds are also soluble in methanol, but DMSO is generally more compatible with cell-based assays.[3]

Q2: What is a safe concentration of DMSO for my cells?

  • A2: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium without significant cytotoxicity. However, this tolerance is cell-line dependent. It is critical to run a vehicle control experiment, treating your cells with the highest concentration of DMSO that will be used in your compound dilutions, to ensure the solvent itself is not affecting cell viability or function.

Q3: What concentration of the compound should I start with?

  • A3: For an unknown compound, it is essential to perform a broad-range dose-response experiment. A good starting point is a serial dilution covering a wide logarithmic range, for example, from 100 pM to 100 µM. This initial screen will help identify the concentration window where biological activity and/or cytotoxicity occurs.

Q4: How long should I incubate the cells with the compound?

  • A4: The optimal incubation time depends on the biological question and the nature of the assay.

    • Signaling Events (e.g., phosphorylation): Short incubation times (minutes to a few hours) are typically sufficient.

    • Gene Expression Changes: Longer incubations (6 to 48 hours) are often required to allow for transcription and translation.

    • Viability/Cytotoxicity Assays: Standard incubation times are 24, 48, or 72 hours to assess effects on cell proliferation and health.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: I see massive cell death in all my treatment wells, including the lowest concentrations.

  • Possible Cause 1: Solvent Toxicity. The final concentration of your vehicle (e.g., DMSO) in the culture medium may be too high for your specific cell line.

    • Solution: Ensure the final DMSO concentration does not exceed 0.5%, and ideally is kept below 0.1%. Prepare a more concentrated primary stock of your compound if necessary to achieve the desired final concentrations while keeping the DMSO volume low. Always include a "vehicle-only" control group to assess the impact of the solvent alone.[5]

  • Possible Cause 2: Compound Cytotoxicity. The compound itself may be highly cytotoxic, even at low concentrations.

    • Solution: Your first experiment should always be a cytotoxicity assay to determine the concentration at which the compound is toxic to your cells.[6] This establishes the upper limit for your functional assays. See Protocol 2 for a detailed cytotoxicity workflow.

  • Possible Cause 3: Poor Cell Health. The cells may have been unhealthy or at a non-optimal confluency before the experiment began.[5]

    • Solution: Always check cell morphology and confluency before starting an experiment. Ensure cells are in the logarithmic growth phase and are not overly confluent or sparse. Use cells with a low passage number when possible, as high passage numbers can alter experimental outcomes.[7]

Problem 2: The compound has no observable effect, even at high concentrations.

  • Possible Cause 1: Concentration is too low. The effective concentration might be higher than the range you tested.

    • Solution: If no cytotoxicity was observed, extend the dose-response curve to higher concentrations (e.g., up to 200 µM), being mindful of solubility limits.

  • Possible Cause 2: Insufficient Incubation Time. The biological process you are measuring may require more time to manifest.

    • Solution: Perform a time-course experiment, testing your highest non-toxic concentration at several time points (e.g., 6h, 12h, 24h, 48h).

  • Possible Cause 3: Compound Instability or Insolubility. The compound may be degrading in the culture medium or precipitating out of solution at higher concentrations.

    • Solution: Observe your prepared media under a microscope to check for precipitates, especially in the highest concentration wells. Prepare fresh dilutions for each experiment. Some compounds have limited stability in aqueous media; this can be checked via analytical methods if problems persist.[8]

  • Possible Cause 4: The chosen cell line is not responsive. The cells may not express the target receptor (e.g., PPARs) or possess the relevant signaling pathways.

    • Solution: Verify from literature or via molecular techniques (e.g., qPCR, Western Blot) that your cell line expresses the necessary machinery for a response. Consider testing a different, more relevant cell line.

Problem 3: I am seeing high variability between my replicate wells.

  • Possible Cause 1: "Edge Effect". Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and your compound.[9]

    • Solution: Avoid using the outermost wells of your plate for experimental conditions. Fill these wells with sterile PBS or water to create a humidity barrier.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.

  • Possible Cause 3: Pipetting Errors. Small inaccuracies in pipetting serial dilutions or reagents can lead to large variations in the final data.[9]

    • Solution: Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step. Use a fresh pipette tip for each dilution. For assay reagents, use a multichannel pipette where appropriate to add reagents to all wells simultaneously.

Visualization of Workflows and Pathways
Experimental Workflow for Concentration Optimization

This diagram outlines the logical flow from initial compound preparation to functional analysis.

G cluster_prep Phase 1: Preparation & Safety cluster_func Phase 2: Functional Screening cluster_val Phase 3: Validation A Prepare Concentrated Stock in DMSO B Determine Max Solubility in Culture Medium A->B C Cytotoxicity Assay (e.g., MTT, Resazurin) B->C D Determine Max Non-Toxic Concentration (MNTC) C->D E Dose-Response Assay (up to MNTC) D->E Use MNTC as upper limit F Time-Course Assay (at optimal dose) E->F G Identify EC50/IC50 F->G H Confirm with Secondary Assay (e.g., qPCR, Western Blot) G->H I Final Optimized Concentration H->I

Caption: Workflow for optimizing compound concentration.

Simplified PPAR Signaling Pathway

This illustrates the compound's likely mechanism of action.

PPAR_Pathway compound Fibrate Compound (e.g., 2-Methyl-2-(...)) ppar PPARα compound->ppar Binds complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex p_response Peroxisome Proliferator Response Element (PPRE) on DNA complex->p_response Binds to gene_exp Target Gene Transcription ↑ p_response->gene_exp Regulates

Caption: Simplified signaling pathway for PPAR agonists.

Detailed Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
  • Objective: To create a 50 mM primary stock solution in DMSO.

  • Materials: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (MW: 239.23 g/mol )[10], sterile, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To make 1 mL of a 50 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L * 0.001 L * 239.23 g/mol * 1000 mg/g = 11.96 mg

  • Procedure:

    • Weigh out approximately 12 mg of the compound into a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist dissolution.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light. Stored under these conditions, the stock should be stable for several months.[10]

Protocol 2: Determining Compound Cytotoxicity via Resazurin Assay
  • Objective: To determine the concentration range of the compound that is toxic to the cells and calculate the CC₅₀ (50% cytotoxic concentration).

  • Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence indicates a reduction in cell viability.

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well, black, clear-bottom tissue culture plate at a pre-determined optimal density.[11] Allow cells to adhere and grow for 24 hours.

    • Compound Dilution: Prepare serial dilutions of your compound in culture medium. For an initial screen, a 1:3 or 1:5 dilution series starting from 100 µM is recommended. Remember to prepare a "vehicle control" (medium with the highest DMSO concentration) and a "no-treatment control" (medium only).

    • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include all controls on the same plate.

    • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard culture conditions.

    • Assay:

      • Add 10 µL of Resazurin reagent to each well.

      • Incubate for 1-4 hours, or until a color change is apparent.

      • Read the fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).

    • Analysis:

      • Normalize the data: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.

      • Plot % Viability against the log of the compound concentration.

      • Use non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ value. The maximum concentration used for subsequent functional assays should be well below the CC₅₀ (e.g., CC₁₀ or lower).

Data Summary Tables

Table 1: Compound Properties

PropertyValueSource
CAS Number 667413-76-5[10]
Molecular Formula C₁₁H₁₃NO₅[10]
Molecular Weight 239.23 g/mol [10]
Recommended Storage 2-8°C (short-term), -20°C in solution (long-term)[10]
Plausible Mechanism PPAR Agonist[1][2]

Table 2: Recommended Starting Conditions for a Typical Cell Assay

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubility for non-polar compounds.
Stock Concentration 10-50 mMAllows for significant dilution to minimize final DMSO concentration.
Final Vehicle Conc. < 0.5%, ideally ≤ 0.1%Minimizes solvent-induced artifacts and cytotoxicity.
Initial Dose Range 100 pM to 100 µMCovers a wide range to identify the active concentration window.
Required Controls No-treatment, Vehicle, Positive Control (if available)Essential for data interpretation and quality control.
References
  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, PMID: 21581242. [Link]

  • Rojas-Oviedo, I., et al. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o91. [Link]

  • Simeonov, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH Public Access. [Link]

  • Pigeau, G. M., et al. (2010). Optimizing stem cell culture. PMC. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. VistaLab. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • BioPharm International. (2017). Optimizing Cell-Culture Media. BioPharm International. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Pharmaceutical Technology. (2022). Exploring Options for Optimizing Cell Line Development. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • Solentim. (n.d.). Best practices for optimizing Cell Line Development processes. Solentim. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-. Cheméo. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Crouch, S.P.M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

Sources

Troubleshooting

common pitfalls in the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

An in-depth guide to navigating the common challenges in the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, designed for chemical researchers and drug development professionals. Introduction The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the common challenges in the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, designed for chemical researchers and drug development professionals.

Introduction

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a multi-step process pivotal for the development of various pharmaceutical intermediates. The most common and established route involves a Williamson ether synthesis to couple 3-methyl-4-nitrophenol with an α-halo ester, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. While theoretically straightforward, this pathway presents several practical challenges that can impact yield, purity, and scalability. This guide, structured as a technical support center, addresses the most frequent pitfalls encountered during this synthesis, offering expert insights and validated solutions to streamline your experimental workflow.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable remedies.

Question 1: My overall yield is significantly lower than expected. What are the likely causes in the ether formation step?

Answer: Low yield in the initial Williamson ether synthesis step is a frequent issue. The root cause often lies in one of several factors related to the SN2 reaction mechanism:

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[1] The base used (commonly potassium carbonate, K₂CO₃) must be strong enough and used in sufficient quantity to deprotonate the 3-methyl-4-nitrophenol. The nitro group's electron-withdrawing nature increases the acidity of the phenol compared to unsubstituted phenol, facilitating this step. However, inadequate mixing or insufficient base can lead to a low concentration of the reactive phenoxide.

    • Solution: Ensure the use of at least two equivalents of a suitable base like anhydrous potassium carbonate. The base should be finely powdered to maximize surface area. Vigorous stirring is essential to ensure a complete reaction.

  • Competing Elimination Reaction (E2): The alkylating agent, typically an ester of 2-bromo-2-methylpropanoic acid, is a tertiary halide. Tertiary halides are generally prone to E2 elimination reactions in the presence of a base.[2][3][4] However, in this specific case, the substrate lacks β-hydrogens, which are necessary for the E2 mechanism to proceed. Therefore, elimination of the alkylating agent itself is not a major concern. A more relevant side reaction is the hydrolysis of the alkylating agent if excessive water is present.

  • Solvent Choice and Purity: The SN2 reaction is most efficient in polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF).[2] These solvents solvate the cation (e.g., K⁺) but not the nucleophile (phenoxide), increasing its reactivity. Using protic solvents (like ethanol or water) can solvate and stabilize the nucleophile, drastically reducing the reaction rate.

    • Solution: Use anhydrous ACN or DMF as the solvent. Ensure the solvent is free from water, which can hydrolyze the alkylating agent and deactivate the phenoxide.

  • Reaction Temperature and Duration: While heating is necessary to drive the reaction, excessive temperatures can promote side reactions and decomposition of the nitro-containing aromatic.

    • Solution: Refluxing in acetonitrile (approx. 82°C) for 8-12 hours is typically sufficient.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

Question 2: The hydrolysis of my ester intermediate is incomplete or sluggish. How can I drive it to completion?

Answer: Incomplete saponification of the intermediate, ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoate, is another common hurdle. The ester is sterically hindered by the gem-dimethyl group adjacent to the carbonyl, which can slow down the rate of nucleophilic attack by hydroxide.

  • Insufficient Base: A stoichiometric amount of base (like LiOH or NaOH) is the minimum required, but an excess is necessary to ensure the reaction goes to completion in a reasonable timeframe.

    • Solution: Use a significant excess of base, typically 3 to 5 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).[5][7] LiOH is often preferred for its high reactivity in mixed aqueous-organic solvent systems.

  • Poor Solubility: The ester intermediate may have poor solubility in a purely aqueous medium. This phase difference limits the interaction between the ester and the hydroxide ions.

    • Solution: Employ a mixed solvent system, such as a combination of Tetrahydrofuran (THF), Methanol (MeOH), and water.[5][6] This ensures that both the organic ester and the aqueous base are in the same phase, accelerating the reaction. A typical ratio might be 3:2:1 for THF/MeOH/H₂O.

  • Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: While the reaction can proceed at room temperature, gentle heating to 40-50°C can significantly increase the rate without causing degradation. Monitor via TLC until all the starting ester has been consumed.

Question 3: My final product is contaminated with a persistent yellow oil after acidification. What is it and how can I remove it?

Answer: The appearance of a persistent oil or discoloration often points to unreacted starting materials or impurities.

  • Unreacted 3-methyl-4-nitrophenol: If the initial etherification was incomplete, the unreacted phenol will be carried through the synthesis. Upon acidification of the final product, the phenoxide salt reverts to the neutral, less water-soluble phenol, which can separate as an oil or impart a yellow color.

    • Solution: Improve the efficiency of the first step (see Question 1). For purification, washing the crude product with a cold, dilute sodium bicarbonate solution can help. The desired carboxylic acid will form a water-soluble carboxylate salt and remain in the aqueous layer, while the less acidic phenol is more likely to be removed with an organic solvent wash. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • Purification Strategy: The final acid product is typically a solid. If it precipitates with impurities, recrystallization is the most effective purification method.

    • Solution: After extraction and drying, attempt recrystallization from a suitable solvent system. A mixture of an organic solvent (like ethyl acetate or chloroform) and a non-polar co-solvent (like hexanes) is often effective.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the key bond-forming step in this synthesis?

The primary bond-forming reaction is a Williamson ether synthesis , which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this reaction, the nucleophilic 3-methyl-4-nitrophenoxide ion performs a "backside attack" on the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, displacing the bromide leaving group. This single, concerted step forms the characteristic ether linkage.[3]

Q2: Why is potassium carbonate (K₂CO₃) a suitable base for the first step?

Potassium carbonate is a moderately weak base, but it is sufficiently strong to deprotonate the acidic hydroxyl group of 3-methyl-4-nitrophenol. Its advantages include being inexpensive, easy to handle, and having low solubility in solvents like acetonitrile, which simplifies its removal by filtration after the reaction.

Q3: Are there alternative alkylating agents to ethyl 2-bromo-2-methylpropionate?

Yes, other alkylating agents can be used, provided they have a good leaving group. The corresponding chloro- or iodo-esters would also work. Chloroacetates are sometimes used in similar syntheses.[8] However, the bromo- derivative generally offers a good balance of reactivity and stability. The leaving group ability follows the trend I > Br > Cl > F.

Q4: What are the critical safety precautions to consider during this synthesis?

  • 3-methyl-4-nitrophenol: This compound is toxic and an irritant. Avoid inhalation of dust and skin contact.

  • Ethyl 2-bromo-2-methylpropionate: This is a lachrymator (causes tearing) and an irritant. Handle it in a well-ventilated fume hood.

  • Bases (LiOH, NaOH, K₂CO₃): These are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents (ACN, DMF, THF): These are flammable and have associated toxicities. Ensure all heating is done using a heating mantle or water bath in a fume hood, with no open flames.

Experimental Protocol & Data

Optimized Reaction Parameters

The following table summarizes the recommended conditions for the synthesis, adapted from established procedures for structurally similar compounds.[5][6]

ParameterStep 1: Ether SynthesisStep 2: Saponification
Key Reagents 3-methyl-4-nitrophenol, K₂CO₃, Ethyl 2-bromo-2-methylpropionateIntermediate Ester, LiOH·H₂O
Reagent Ratio 1 : 2 : 1.51 : 5
Solvent Anhydrous Acetonitrile (ACN)THF / Methanol / Water (3:2:1)
Temperature Reflux (~82 °C)Room Temperature to 40 °C
Duration 8 - 12 hours (TLC monitored)3 - 5 hours (TLC monitored)
Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting phenol is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

  • Dissolve the crude ester from Step 1 in a 3:2:1 mixture of THF:Methanol:Water.

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Stir the mixture at room temperature for 3-5 hours. Monitor the disappearance of the ester spot by TLC. Gentle warming (40°C) can be applied if the reaction is slow.

  • Once hydrolysis is complete, reduce the volume of the organic solvents using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 10% hydrochloric acid (HCl). A solid precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or an ethyl acetate/hexane mixture) to yield the final product as a solid.[6][7]

Visual Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification (Hydrolysis) S1_Reagents Reagents: - 3-methyl-4-nitrophenol - K₂CO₃ - Ethyl 2-bromo-2-methylpropionate S1_Solvent Solvent: Anhydrous Acetonitrile S2_Reagents Reagents: - Crude Ester - LiOH S1_Reaction Reaction: Reflux (82°C), 8-12h S1_Solvent->S1_Reaction S1_Workup Workup: Filter salts, Evaporate solvent S1_Reaction->S1_Workup S1_Product Intermediate: Crude Ester S1_Workup->S1_Product S1_Product->S2_Reagents S2_Solvent Solvent: THF / MeOH / H₂O S2_Reaction Reaction: RT-40°C, 3-5h S2_Solvent->S2_Reaction S2_Workup Workup: Acidify (HCl), Filter S2_Reaction->S2_Workup S2_Product Final Product: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid S2_Workup->S2_Product

Caption: High-level workflow for the two-step synthesis.

References

  • Castañeda-Yslas, J. S., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • IUCr Journals. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • National Center for Biotechnology Information. (n.d.). Gemfibrozil. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]

  • University of Toronto Scarborough. (n.d.). The Williamson Ether Synthesis. UTSC Chemistry Online. [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2012). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 24(12), 5787-5789. [Link]

  • Castañeda-Yslas, J. S., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PubMed Central. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Oreate AI. (2024, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability and Storage of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Welcome to the technical support center for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Given the limited published stability data for this specific molecule, this document synthesizes information from related compounds and provides practical protocols to help you establish best practices in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and what is its primary application?

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a carboxylic acid derivative. Structurally, it belongs to the class of phenoxypropanoic acids and is a nitroaromatic compound. Compounds with similar structures, often referred to as fibrate analogs, have been investigated for their potential as antidyslipidemic agents, which help in managing high concentrations of lipids (such as cholesterol and triglycerides) in the blood.[1][2] Its utility in research likely stems from its potential interaction with biological pathways regulating lipid metabolism.[3][4]

Q2: What are the general safety precautions I should take when handling this compound?

As a nitroaromatic compound, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid should be handled with care. Nitroaromatic compounds as a class are known to be energetic materials, meaning they can decompose exothermically.[5] They can also exhibit toxicity, and their metabolic byproducts may have mutagenic or carcinogenic properties.[6] Therefore, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[7]

Q3: What is the recommended procedure for receiving and initially storing the solid compound?

Upon receiving a shipment of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, it is important to first verify the integrity of the container. The compound should be stored in a cool, dry, and dark place. For a structurally similar compound, 2-methyl-2-(3-nitrophenyl)propanoic acid, a storage temperature of 2-8°C is recommended.[8] It is prudent to adopt this refrigerated condition for long-term storage of the solid material to minimize the potential for degradation.

Below is a recommended workflow for handling the compound upon receipt:

receipt_and_storage_workflow cluster_receipt Receiving cluster_storage Initial Storage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log Compound Details (CAS, Lot No., Date) Inspect->Log If OK Store Store in Cool, Dry, Dark Place (Recommended: 2-8°C) Log->Store

Caption: Workflow for receiving and initial storage of the compound.

Troubleshooting Guide

Issue: I am unsure about the long-term stability of the solid compound.

Root Cause Analysis: The stability of a solid organic compound can be affected by temperature, light, and humidity. While refrigeration is recommended, verifying the compound's integrity over time is good laboratory practice.

Solution:

  • Visual Inspection: Periodically check the solid for any changes in color or appearance. A change from a pale yellow to a darker shade could indicate degradation.

  • Purity Check: If you have access to analytical instrumentation, you can perform a purity check on a small sample. High-Performance Liquid Chromatography (HPLC) is a suitable method. A significant change in the purity profile or the appearance of new peaks would suggest degradation.

Issue: My stock solution has become cloudy or shows precipitates.

Root Cause Analysis:

  • Low Solubility: The compound may have limited solubility in the chosen solvent, especially at high concentrations or low temperatures.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Degradation: The compound may be degrading into less soluble products.

Solution:

  • Solubility Test: Before preparing a large volume of stock solution, perform a small-scale solubility test to determine the optimal solvent and concentration. Common solvents for similar carboxylic acids include DMSO, ethanol, or aqueous solutions with pH adjustment.[9]

  • Gentle Warming and Sonication: If precipitation is observed, gently warm the solution and sonicate to try and redissolve the compound. If it does not redissolve, it may have degraded.

  • Fresh Preparation: It is always best practice to prepare fresh stock solutions for critical experiments. For routine use, prepare smaller aliquots to minimize freeze-thaw cycles.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution. The choice of solvent should be determined by your specific experimental needs and the compound's solubility.

Materials:

  • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

  • Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)

  • Volumetric flask

  • Analytical balance

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

  • Transfer the solid to a volumetric flask of the appropriate size.

  • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Gentle vortexing or sonication may be required.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution in tightly sealed, light-protecting vials at -20°C or -80°C for long-term storage.[10]

Protocol 2: A Practical Approach to Assessing Solution Stability

Given the absence of published stability data, this protocol outlines a simple experiment to assess the stability of your stock solution under your specific storage conditions.

Objective: To determine the stability of a 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid stock solution over time at a specific storage temperature.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of a known concentration (e.g., 10 mM in DMSO) following Protocol 1.

  • Aliquot: Dispense the stock solution into multiple small, light-protecting vials.

  • Time Points: Designate several time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).

  • Storage: Store the aliquots at your intended storage temperature (e.g., -20°C).

  • Analysis at Time Zero (T=0): Immediately after preparation, take one aliquot and analyze it by HPLC to determine the initial purity and peak area of the compound. This will serve as your baseline.

  • Analysis at Subsequent Time Points: At each subsequent time point, thaw one aliquot and analyze it using the same HPLC method.

  • Data Comparison: Compare the purity and peak area of the compound at each time point to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

stability_study_workflow cluster_analysis Analysis at Time Points (T=x) Prep Prepare Stock Solution Aliquot Aliquot into Vials Prep->Aliquot Store Store at Desired Temperature Aliquot->Store Analyze_T0 Analyze Time=0 (Baseline) Aliquot->Analyze_T0 Analyze_Tx Analyze Subsequent Time Points Store->Analyze_Tx Compare Compare Data to T=0 Analyze_T0->Compare Analyze_Tx->Compare

Caption: Workflow for a simple solution stability study.

Data Summary

ParameterRecommendationRationale
Solid Storage 2-8°C, in a dark, dry location.Based on recommendations for structurally similar compounds to minimize thermal degradation.[8]
Stock Solution Storage -20°C or -80°C in small, light-protected aliquots.To prevent degradation and minimize freeze-thaw cycles that can affect stability.[10]
Recommended Solvents DMSO, EthanolCommon solvents for similar carboxylic acids, but solubility should be experimentally verified.[9]
General Handling Use PPE, work in a fume hood.Due to the potential hazards associated with nitroaromatic compounds.[5][6]

References

  • ResearchGate. (n.d.). Fig. 3. Stability over time of 1 (red) and 2 (black) represented as NO.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-methyl-2-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Alichem. (n.d.). 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, 95% Purity, C11H13NO5, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • International Union of Crystallography. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Retrieved from [Link]

  • YouTube. (2017). Antihyperlipidemic drugs animation: Fibrates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Chemistory of Fibrates. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenoxy)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fibrate Medications. Retrieved from [Link]

  • Cleveland Clinic. (2022). Fibrates: Uses, Types & Side Effects. Retrieved from [Link]

  • US Cardiology Review. (n.d.). Fibrates — The Other Life-saving Lipid Drugs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Welcome to the technical support center for the purification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will explore common issues, provide detailed troubleshooting steps, and present validated protocols to streamline your purification workflow.

Part 1: Understanding the Molecule & Potential Impurities

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a carboxylic acid, a class of compounds whose purification can be simplified by leveraging their acidic nature. However, its specific structure presents unique challenges. The typical synthesis involves a Williamson ether synthesis followed by ester hydrolysis. This process can introduce several impurities that require targeted removal strategies.

Table 1: Key Physicochemical Properties & Potential Impurities

Property / ImpurityChemical Structure/FormulaKey Characteristic for Separation
Target Compound C₁₁H₁₃NO₅Acidic (Carboxylic Acid) . Forms a water-soluble salt in base. Moderately polar.
Impurity A: 3-methyl-4-nitrophenolC₇H₇NO₃Weakly Acidic (Phenol) . Unreacted starting material. More volatile and less acidic than the target compound.
Impurity B: Ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoateC₁₃H₁₇NO₅Neutral (Ester) . Unhydrolyzed intermediate. Non-acidic and will not react with base.
Impurity C: 2-bromo-2-methylpropanoic acidC₄H₇BrO₂Acidic (Carboxylic Acid) . Unreacted starting material. More polar and water-soluble than the target.
Impurity D: Polymeric/tar-like substancesVariableVariable Polarity . Byproducts from side reactions, often high molecular weight and non-crystalline.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in a practical question-and-answer format.

Category 1: Issues with Initial Work-up & Extraction

Q1: After neutralizing my basic aqueous layer, the product precipitates as a sticky oil instead of a solid. What's happening?

A1: This is a classic sign of impurities preventing crystallization. The most likely culprits are unhydrolyzed ester (Impurity B) or other organic residues that are "oiling out" with your product. The melting point of the pure compound is relatively high, so an oily precipitate indicates significant contamination.

  • Causality: The neutral ester impurity co-extracts with your product into the organic solvent during the initial work-up. When you acidify the aqueous layer, the ester doesn't have a crystalline structure to lattice into and instead forms an oil, trapping your desired acid.

  • Troubleshooting Steps:

    • Re-extract: Re-dissolve the oily product in an organic solvent like ethyl acetate.

    • Thorough Base Wash: Wash this organic solution multiple times with a weak base like saturated sodium bicarbonate solution.[1][2][3] The carboxylic acid will move to the aqueous layer, while the neutral ester will remain in the organic layer.[1]

    • Separate and Acidify: Separate the aqueous layer and slowly acidify it with cold 1M HCl while stirring vigorously. Slow addition promotes the formation of larger, more easily filterable crystals.

    • Cooling: Place the acidified mixture in an ice bath to maximize precipitation of the solid.

Q2: My final product has a persistent yellow or brownish color. How can I remove it?

A2: The color is almost certainly due to residual 3-methyl-4-nitrophenol (Impurity A). Nitrophenols are notoriously colorful and can be difficult to remove completely with a simple extraction.

  • Causality: While 3-methyl-4-nitrophenol is acidic, it's a much weaker acid (pKa ~7-8) than your target carboxylic acid (pKa ~3-4). A weak base wash (e.g., sodium bicarbonate) may not be sufficient to deprotonate and remove it quantitatively.[3]

  • Troubleshooting Steps:

    • Stronger Base Wash (Use with Caution): A wash with a dilute (~0.1-0.5M) sodium hydroxide solution will be more effective at removing the phenol. However, be aware that a strong base can potentially hydrolyze any ester impurities, complicating the purification.[1] Perform this wash quickly and at a low temperature.

    • Recrystallization with Charcoal: The most effective method is recrystallization. Dissolve the crude, colored product in a minimal amount of a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution, let it stir for a few minutes to adsorb the colored impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Category 2: Chromatography Challenges

Q3: I'm trying to purify my compound using silica gel column chromatography, but the peak is tailing badly. What can I do?

A3: Peak tailing for acidic compounds on silica gel is a very common problem.

  • Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic.[4] Your carboxylic acid can engage in strong hydrogen bonding or acid-base interactions with these sites, causing it to "stick" to the column and elute slowly and unevenly, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: The standard solution is to add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.5-2%), to your eluent.[4][5][6]

    • Mechanism of Action: The added acid protonates the surface of the silica gel and ensures your carboxylic acid remains fully protonated (in its less polar, neutral form). This minimizes the strong interactions with the stationary phase, leading to sharper, more symmetrical peaks.[5]

    • Solvent System Selection: A good starting point for method development is a hexane/ethyl acetate system. Use TLC to find a ratio that gives your product an Rf value of approximately 0.2-0.3, then add 1% acetic acid to that system for the column.[4][6]

Q4: Can I use reversed-phase flash chromatography for this compound?

A4: Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially if the compound is highly polar or if you have very polar impurities.[5]

  • Causality: In reversed-phase, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often better for separating polar compounds.

  • Troubleshooting Steps:

    • pH Control is Key: Just as with normal phase, you need to control the ionization of your carboxylic acid. To ensure good retention on a C18 column, the acid should be in its neutral, protonated form.

    • Acidify the Mobile Phase: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent components of your mobile phase. This will suppress the deprotonation of the carboxylic acid, increasing its hydrophobicity and retention time, leading to better separation.[7]

Part 3: Visualization & Workflows

Workflow for Diagnosing and Solving Purity Issues

The following diagram outlines a logical workflow for addressing common purification challenges with this molecule.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Primary Impurity Identification cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude Product (Post-Synthesis) TLC_NMR Analyze by TLC/¹H NMR Crude_Product->TLC_NMR Decision What is the main impurity? TLC_NMR->Decision AcidBase Acid-Base Extraction (vs. NaHCO₃) Decision->AcidBase Neutral Impurity (Ester Intermediate) Recrystallize Recrystallization (e.g., from Toluene/Hexane) Decision->Recrystallize Colored Impurity (Starting Phenol) Column Column Chromatography (Silica, Hex/EtOAc + 1% AcOH) Decision->Column Multiple or Similar Polarity Impurities Pure_Product Pure Compound (>98%) AcidBase->Pure_Product Recrystallize->Pure_Product Column->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral impurities like the unhydrolyzed ester intermediate.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL).

  • Base Extraction: Transfer the solution to a separatory funnel. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously for 1-2 minutes, venting frequently.[2][8]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Extract the organic layer two more times with 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures all the carboxylic acid has been transferred to the aqueous phase.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with 25 mL of ethyl acetate to remove any residual neutral impurities that may have been physically carried over. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid (HCl) dropwise until the pH is ~2 (check with pH paper). A precipitate of the pure product should form.[8][9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

This is the best method for removing small amounts of colored impurities (like the starting nitrophenol) and for achieving high crystalline purity.[10][11]

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Toluene, ethanol/water mixtures, or ethyl acetate/hexane systems are good candidates.

  • Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Toluene, ~50 mL) and heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Biotage. (2023, January 26). How does acid concentration impact reversed-phase flash chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • IUCr Journals. (2008, October 29). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Antidyslipidemic Effects of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid: A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the antidyslipidemic properties of the novel compound, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. We will explore its hypothesized mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the antidyslipidemic properties of the novel compound, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. We will explore its hypothesized mechanism of action and present a comparative analysis with established antidyslipidemic agents, namely a fibrate (Fenofibrate) and a statin (Atorvastatin). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate a thorough evaluation of this promising therapeutic candidate.

Introduction: The Quest for Novel Antidyslipidemic Agents

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While existing therapies like statins and fibrates are effective, there is a continuous need for novel agents with improved efficacy, better safety profiles, or the ability to address residual cardiovascular risk. 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a compound of interest due to its structural similarity to the fibrate class of drugs, suggesting a potential role in modulating lipid metabolism[1][2][3]. This guide outlines a systematic approach to validate its antidyslipidemic effects.

Unraveling the Mechanism of Action: A Comparative Perspective

Based on its chemical structure, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is hypothesized to function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, the primary mechanism of action for fibrates[4][5][6][7]. In contrast, statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[8][9][10][11][12][13][14][15].

Fibrates, through PPARα activation, influence the transcription of genes involved in lipid metabolism. This leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins[4][5][16][17]. They also increase the production of apolipoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol[4][5][18].

Statins primarily lower low-density lipoprotein (LDL) cholesterol by inhibiting its synthesis in the liver. This reduction in intracellular cholesterol upregulates LDL receptors on hepatocytes, leading to increased clearance of LDL from the circulation[9][11][14].

The following diagram illustrates the distinct and potentially complementary mechanisms of these drug classes.

Lipid-Lowering Mechanisms cluster_statin Statin Pathway cluster_fibrate Fibrate Pathway HMG-CoA Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Catalyzes Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis Leads to LDL Receptor Upregulation LDL Receptor Upregulation Cholesterol Synthesis->LDL Receptor Upregulation Negative Feedback Plasma LDL-C ↓ Plasma LDL-C ↓ LDL Receptor Upregulation->Plasma LDL-C ↓ Atorvastatin Atorvastatin Atorvastatin->HMG-CoA Reductase Inhibits PPARα PPARα Gene Transcription Gene Transcription PPARα->Gene Transcription Lipoprotein Lipase ↑ Lipoprotein Lipase ↑ Gene Transcription->Lipoprotein Lipase ↑ ApoA-I/A-II ↑ ApoA-I/A-II ↑ Gene Transcription->ApoA-I/A-II ↑ Plasma Triglycerides ↓ Plasma Triglycerides ↓ Lipoprotein Lipase ↑->Plasma Triglycerides ↓ Plasma HDL-C ↑ Plasma HDL-C ↑ ApoA-I/A-II ↑->Plasma HDL-C ↑ Fenofibrate Fenofibrate Fenofibrate->PPARα Activates Novel Compound 2-Methyl-2-(3-methyl-4- nitrophenoxy)propanoic acid Novel Compound->PPARα Activates (Hypothesized)

Caption: Comparative signaling pathways of statins and fibrates.

Experimental Validation: A Step-by-Step Guide

A robust validation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid requires a multi-pronged approach, encompassing both in vitro and in vivo studies. The following experimental workflow provides a comprehensive strategy.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies PPARa_Activation_Assay PPARα Activation Assay (e.g., Luciferase Reporter Assay) In_Vitro_Studies->PPARa_Activation_Assay LPL_Activity_Assay Lipoprotein Lipase (LPL) Activity Assay (in HepG2 cells) In_Vitro_Studies->LPL_Activity_Assay HMG_CoA_Reductase_Assay HMG-CoA Reductase Activity Assay (Control for off-target effects) In_Vitro_Studies->HMG_CoA_Reductase_Assay In_Vivo_Studies In Vivo Studies PPARa_Activation_Assay->In_Vivo_Studies LPL_Activity_Assay->In_Vivo_Studies HMG_CoA_Reductase_Assay->In_Vivo_Studies Dyslipidemia_Animal_Model High-Fat Diet-Induced Dyslipidemia in Rats In_Vivo_Studies->Dyslipidemia_Animal_Model Lipid_Profile_Analysis Serum Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) Dyslipidemia_Animal_Model->Lipid_Profile_Analysis Gene_Expression_Analysis Hepatic Gene Expression Analysis (PPARα target genes) Dyslipidemia_Animal_Model->Gene_Expression_Analysis Data_Analysis Comparative Data Analysis Lipid_Profile_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating antidyslipidemic effects.

In Vitro Studies

Objective: To determine if 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid directly activates the PPARα receptor.

Protocol:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Treatment: After 24 hours, treat the cells with varying concentrations of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, Fenofibrate (positive control), and a vehicle control.

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.

Objective: To assess the effect of the test compound on LPL activity, a downstream target of PPARα activation.

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells and treat with the test compound, Fenofibrate, and a vehicle control for 48 hours.

  • Cell Lysate Preparation: Harvest the cells and prepare cell lysates.

  • LPL Activity Measurement: Measure LPL activity in the cell lysates using a commercially available fluorometric assay kit[19]. This assay typically involves the hydrolysis of a substrate by LPL to generate a fluorescent product.

  • Data Analysis: Quantify LPL activity based on the rate of fluorescence increase and normalize to the total protein concentration of the lysate.

In Vivo Studies

Objective: To evaluate the in vivo efficacy of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in a relevant animal model of dyslipidemia[20][21][22][23].

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week.

  • Induction of Dyslipidemia: Feed the rats a high-fat diet (e.g., 45% kcal from fat) for 4 weeks to induce dyslipidemia.

  • Grouping and Treatment: Randomly divide the dyslipidemic rats into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (e.g., 10, 30, 100 mg/kg/day, oral gavage)

    • Fenofibrate (e.g., 100 mg/kg/day, oral gavage)

    • Atorvastatin (e.g., 10 mg/kg/day, oral gavage)

  • Treatment Duration: Administer the treatments daily for 4 weeks.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after an overnight fast. Euthanize the animals and collect liver tissue for gene expression analysis.

Objective: To quantify the changes in serum lipid levels following treatment.

Protocol:

  • Serum Separation: Centrifuge the blood samples to separate the serum.

  • Lipid Measurement: Measure the serum concentrations of total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercially available enzymatic colorimetric assay kits[24][25][26][27][28].

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group.

Objective: To confirm the engagement of the PPARα pathway in the liver.

Protocol:

  • RNA Extraction: Extract total RNA from the collected liver tissue.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of PPARα target genes, such as Acox1, Cpt1a, and Lpl. Use a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Comparative Performance Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: In Vitro PPARα Activation and LPL Activity

CompoundPPARα Activation (Fold Induction)LPL Activity (U/mg protein)
Vehicle Control1.0 ± 0.15.2 ± 0.4
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (10 µM)4.5 ± 0.312.8 ± 0.9
Fenofibrate (10 µM)5.1 ± 0.414.5 ± 1.1
Atorvastatin (10 µM)1.1 ± 0.25.5 ± 0.5

Table 2: In Vivo Efficacy in High-Fat Diet-Induced Dyslipidemic Rats

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Vehicle Control250 ± 15180 ± 12150 ± 1035 ± 3
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (30 mg/kg)205 ± 12110 ± 8125 ± 945 ± 4
Fenofibrate (100 mg/kg)210 ± 1495 ± 7130 ± 1148 ± 5
Atorvastatin (10 mg/kg)180 ± 10165 ± 1190 ± 738 ± 3

Table 3: Hepatic Gene Expression Analysis

Treatment GroupAcox1 (Fold Change)Cpt1a (Fold Change)Lpl (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.2
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (30 mg/kg)3.8 ± 0.33.5 ± 0.42.9 ± 0.3
Fenofibrate (100 mg/kg)4.2 ± 0.43.9 ± 0.53.2 ± 0.4
Atorvastatin (10 mg/kg)1.1 ± 0.21.2 ± 0.11.1 ± 0.2

Discussion and Future Directions

The hypothetical data suggests that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid exhibits potent antidyslipidemic effects, primarily through the activation of the PPARα pathway. Its performance is comparable to Fenofibrate in terms of triglyceride-lowering and HDL-raising effects. As expected, Atorvastatin demonstrates superior LDL-lowering activity due to its distinct mechanism of action.

Future studies should focus on a comprehensive safety and toxicity evaluation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. Additionally, exploring its effects in combination with a statin could reveal synergistic lipid-lowering benefits, a common clinical practice. Further investigation into its impact on other metabolic parameters, such as glucose homeostasis, would also be of significant interest.

Conclusion

This guide provides a robust framework for the preclinical validation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid as a novel antidyslipidemic agent. By employing the detailed protocols and comparative analyses outlined herein, researchers can effectively elucidate its mechanism of action, evaluate its efficacy, and pave the way for its potential development as a next-generation therapy for dyslipidemia.

References

  • Statin inhibition of HMG-CoA reductase: a 3-dimensional view. PubMed. [Link]

  • Statin. Wikipedia. [Link]

  • In vivo model for dyslipidemia with diabetes mellitus in hamster. PubMed. [Link]

  • Mechanism of action of fibrates. PubMed. [Link]

  • How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names. RxList. [Link]

  • Mechanism of action of fibrates on lipid and lipoprotein metabolism. PubMed. [Link]

  • What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications? Dr. Oracle. [Link]

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Comparative

A Comparative Analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid and Clofibrate: A Guide for Researchers

This guide provides a detailed, objective comparison between the established lipid-lowering agent, clofibrate, and a novel fibrate analogue, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. As direct experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison between the established lipid-lowering agent, clofibrate, and a novel fibrate analogue, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. As direct experimental data for the latter is limited in publicly accessible literature, this comparison will also draw upon data from its close structural bioisostere, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, to infer its potential pharmacological profile.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships, mechanisms of action, and experimental evaluation of these compounds.

Introduction: The Fibrate Landscape

Fibrates are a class of amphipathic carboxylic acids that have been utilized in the management of dyslipidemia for decades.[3] Their primary therapeutic effects are the reduction of elevated plasma triglycerides and, to a lesser extent, the increase of high-density lipoprotein (HDL) cholesterol.[4] The progenitor of this class, clofibrate, paved the way for the development of a range of analogues with improved potency and safety profiles. The central mechanism of action for fibrates is the activation of peroxisome proliferator-activated receptors (PPARs), particularly the alpha isoform (PPARα), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism.[3]

This guide focuses on a comparative analysis of clofibrate and the novel compound 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The latter represents a chemical modification of the classic fibrate structure, and understanding its potential advantages or disadvantages is crucial for further research and development.

Chemical and Structural Properties

The fundamental structure of a fibrate consists of a phenoxy-isobutyric acid core. Variations in the substituents on the aromatic ring significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

PropertyClofibrate2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid2-Methyl-2-(4-nitrophenoxy)propanoic acid (Analogue)
Chemical Structure Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid2-Methyl-2-(4-nitrophenoxy)propanoic acid
Molecular Formula C₁₂H₁₅ClO₃C₁₁H₁₃NO₅C₁₀H₁₁NO₅
Molecular Weight 242.7 g/mol 239.2 g/mol 225.2 g/mol
Key Substituents 4-chloro group on the phenyl ring; ethyl ester3-methyl and 4-nitro groups on the phenyl ring4-nitro group on the phenyl ring

The key structural difference in the novel compound is the replacement of the 4-chloro group of clofibric acid (the active form of clofibrate) with a 4-nitro group and the addition of a 3-methyl group. The 4-nitro substitution is also present in the analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which has been synthesized and characterized.[1][2] The presence of the electron-withdrawing nitro group and the electron-donating methyl group can be expected to alter the electronic distribution of the phenyl ring, potentially influencing its interaction with the PPARα ligand-binding domain.

Mechanism of Action: PPARα Activation

Both clofibrate and, presumably, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid exert their lipid-modulating effects primarily through the activation of PPARα.[3]

The PPARα Signaling Pathway:

  • Ligand Binding: Fibrates enter the cell and bind to the ligand-binding domain (LBD) of PPARα in the cytoplasm.

  • Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

  • Nuclear Translocation: The PPARα-RXR heterodimer translocates to the nucleus.

  • PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism.

Key Transcriptional Changes and their Metabolic Consequences:

  • Increased Lipoprotein Lipase (LPL) Synthesis: Leads to enhanced catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).

  • Increased Apolipoprotein A-I and A-II Synthesis: Results in increased production of HDL.

  • Increased Fatty Acid Oxidation: Upregulates genes for enzymes involved in the β-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

  • Decreased Apolipoprotein C-III Synthesis: Reduces the inhibition of LPL, further promoting triglyceride clearance.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate PPARa PPARα Fibrate->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA) PPARa->PPRE Translocates & Binds RXR->PPRE Translocates & Binds TargetGenes Target Genes (LPL, ApoA-I/II, etc.) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic Effects ↓ Triglycerides ↑ HDL ↓ VLDL Proteins->Metabolic Effects Leads to

Caption: PPARα signaling pathway activated by fibrates.

Comparative Pharmacological Profile

While direct comparative data for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is not available, we can extrapolate a potential profile based on its structural similarity to other fibrates and compare it to the known effects of clofibrate.

Pharmacological EffectClofibratePredicted Profile for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
Triglyceride Lowering Significant reduction, typically 20-50%.[4] The absolute reduction is correlated with baseline triglyceride levels.[5]Expected to be a primary effect, with potency influenced by PPARα affinity.
HDL Cholesterol Modest increase, typically 10-20%.[4]Expected to increase HDL levels.
LDL Cholesterol Variable effects. May decrease LDL, but can also increase it, particularly in patients with very high triglycerides.[6]Effects on LDL are likely to be variable.
VLDL Cholesterol Reduces the VLDL fraction.[6]Expected to reduce VLDL levels.
PPARα Potency and Selectivity Considered a first-generation, relatively low-potency PPARα agonist with some activity on other PPAR isoforms.[7]The nitro and methyl substitutions may alter potency and selectivity.

Experimental Protocols for Evaluation

To empirically compare these two compounds, a series of in vitro and in vivo experiments would be necessary.

In Vitro PPARα Activation Assay

This assay determines the potency and efficacy of a compound in activating the PPARα receptor.

Principle: A cell line is co-transfected with an expression vector for the PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (like GAL4) and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain. Activation of the PPARα-LBD by a ligand drives the expression of luciferase, which can be quantified.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Transfection: Co-transfect the cells with the PPARα-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of clofibrate and 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 PPARα Transactivation Assay (EC₅₀) A2 Target Gene Expression (qPCR in Hepatocytes) A1->A2 B1 Animal Model (e.g., High-Fat Diet Fed Rodents) A2->B1 Proceed if promising B2 Compound Administration (Oral Gavage) B1->B2 B3 Blood Sampling & Lipid Profile Analysis B2->B3 B4 Tissue Collection (Liver for Gene Expression) B3->B4 Data Analysis & Comparison Data Analysis & Comparison B4->Data Analysis & Comparison Final Assessment

Caption: General workflow for evaluating fibrate-like compounds.

In Vivo Lipid-Lowering Efficacy Study

This study assesses the ability of the compounds to modulate plasma lipid levels in an animal model.

Principle: An animal model of dyslipidemia (e.g., rats or mice fed a high-fat diet) is treated with the test compounds, and changes in plasma lipid profiles are measured over time.

Step-by-Step Protocol:

  • Animal Model Induction: Induce dyslipidemia in rodents by feeding them a high-fat diet for several weeks.

  • Grouping and Acclimatization: Randomly assign animals to control (vehicle), clofibrate, and 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid treatment groups.

  • Compound Administration: Administer the compounds daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period.

  • Lipid Analysis: Analyze plasma samples for total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assays.

  • Tissue Analysis (Optional): At the end of the study, collect liver tissue to analyze the expression of PPARα target genes via qPCR.

  • Statistical Analysis: Compare the lipid levels between the treatment groups and the control group using appropriate statistical tests.

Safety and Toxicological Considerations

Clofibrate's use has been largely discontinued due to concerns about long-term safety, including an observed increase in non-cardiovascular mortality and a risk of cholelithiasis (gallstones) in some clinical trials.[8] Any new fibrate analogue, including 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, would need to undergo rigorous toxicological evaluation. Key areas of investigation would include hepatotoxicity, myotoxicity (muscle damage), and carcinogenicity. The introduction of a nitro group, while potentially enhancing potency, also raises the need for careful evaluation of its metabolic fate and potential for generating reactive intermediates.

Conclusion and Future Directions

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid represents a logical evolution in the chemical space of fibrate-based lipid-lowering agents. Its structural modifications, particularly the 4-nitro and 3-methyl substitutions, offer the potential for altered potency and selectivity for PPARα. While clofibrate serves as a crucial historical and mechanistic benchmark, its clinical utility is limited by its side-effect profile.

The path forward for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid requires a systematic and thorough experimental evaluation. The protocols outlined in this guide provide a framework for such an investigation. A direct, head-to-head comparison with clofibrate and newer-generation fibrates (like fenofibrate) in these assays will be essential to determine if this novel compound offers a superior therapeutic window. The ultimate goal is to identify compounds with robust triglyceride-lowering and HDL-raising effects, coupled with a significantly improved safety profile over first-generation fibrates.

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Available at: [Link]

  • IUCr. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. IUCr Journals. Available at: [Link]

  • Oliver, M. F. (2006). The clofibrate saga: a retrospective commentary. Heart, 92(11), 1571–1573. Available at: [Link]

  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. Available at: [Link]

  • Berglund, L., et al. (1984). Influence of Gemfibrozil and Clofibrate on Metabolism of Cholesterol and Plasma Triglycerides in Man. Atherosclerosis, 50(2), 201-210. Available at: [Link]

  • MDPI. (2020). PPAR Alpha Activation by Clofibrate Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response. MDPI. Available at: [Link]

  • Cleveland Clinic. (2022). Fibrates. Cleveland Clinic. Available at: [Link]

  • Samuel, P., et al. (1969). Long-Term Effects of Clofibrate (Atromid-S) on Serum Lipids in Man. Circulation, 40(5), 793-803. Available at: [Link]

  • YouTube. (2023). #clofibrate | Uses, Dosage, Side Effects & Mechanism | Atromid-S. YouTube. Available at: [Link]

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Validation

A Comparative Guide to the Efficacy of Fibrates in Dyslipidemia: Benchmarking Novel Compounds Against Established Therapies

Introduction: The Therapeutic Landscape of Fibrates For researchers and drug development professionals in the cardiovascular and metabolic disease space, the fibrate class of drugs represents a cornerstone in the managem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Landscape of Fibrates

For researchers and drug development professionals in the cardiovascular and metabolic disease space, the fibrate class of drugs represents a cornerstone in the management of dyslipidemia, particularly hypertriglyceridemia. These synthetic ligands function as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to a cascade of effects, including increased catabolism of triglyceride-rich particles and enhanced synthesis of high-density lipoprotein (HDL) cholesterol.

This guide focuses on providing a comparative framework for evaluating the efficacy of novel fibrate compounds, such as the investigational molecule 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid . While specific preclinical and clinical efficacy data for this particular compound are not yet extensively available in the public domain, its structural similarity to established fibrates positions it as a subject of interest for its potential antidyslipidemic properties. To provide a robust benchmark, we will compare the known efficacy of widely-used fibrates—fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate—supported by experimental data from clinical trials. Furthermore, we will detail the essential experimental protocols required to ascertain the efficacy of a new chemical entity in this class.

The Central Mechanism of Action: PPARα Activation

The therapeutic effects of all fibrates are mediated through their interaction with PPARα. Upon binding to its ligand, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in lipid metabolism, ultimately leading to the desired clinical outcomes.

cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Metabolic Outcomes Fibrate Fibrate (e.g., 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid) PPARa PPARα Fibrate->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., LPL, ApoA-I, ApoA-II) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Lipolysis Increased Lipolysis of Triglyceride-Rich Lipoproteins mRNA->Lipolysis Translates to Proteins that Mediate HDL Increased HDL Production mRNA->HDL TG Decreased Plasma Triglycerides Lipolysis->TG HDL_inc Increased Plasma HDL-C HDL->HDL_inc cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Seed PPARα-Luciferase Reporter Cells in 96-well Plate C Treat Cells with Compounds (24 hours) A->C B Prepare Serial Dilutions of Test Compound & Positive Control B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E F Generate Dose-Response Curve and Calculate EC50 E->F

Caption: Workflow for PPARα Luciferase Reporter Gene Assay.

In Vivo Rodent Model of Dyslipidemia

To evaluate the lipid-lowering efficacy in a physiological system, a rodent model of dyslipidemia is employed.

Principle: Rats or mice are fed a high-fat, high-fructose diet to induce hypertriglyceridemia and other features of dyslipidemia. The animals are then treated with the test compound, and changes in plasma lipid profiles are measured.

Step-by-Step Methodology:

  • Induction of Dyslipidemia: House male Sprague-Dawley rats or C57BL/6J mice and provide them with a high-fat, high-fructose diet for a period of 4-8 weeks to induce a stable dyslipidemic state.

  • Animal Grouping and Treatment: Randomly assign the dyslipidemic animals to different groups: vehicle control, positive control (e.g., fenofibrate), and various dose levels of the test compound. Administer the treatments daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Blood Sampling: Collect blood samples from the animals at baseline (before treatment) and at the end of the treatment period. Plasma is separated by centrifugation.

  • Lipid Profile Analysis: Measure the concentrations of triglycerides, total cholesterol, HDL-C, and LDL-C in the plasma samples using commercially available enzymatic assay kits.

  • Data Analysis: Calculate the percentage change in each lipid parameter from baseline for each treatment group. Compare the effects of the test compound to the vehicle and positive control groups using appropriate statistical tests.

Plasma Triglyceride Measurement Protocol

Accurate quantification of plasma triglycerides is critical for evaluating the efficacy of the test compound.

Principle: This is a colorimetric enzymatic assay. Triglycerides in the sample are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase to produce hydrogen peroxide. In the presence of peroxidase, hydrogen peroxide reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

Step-by-Step Methodology:

  • Sample Preparation: Thaw plasma samples on ice. If necessary, dilute the samples with saline to bring the triglyceride concentration within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of glycerol or triglyceride standards of known concentrations.

  • Assay Reaction: In a 96-well microplate, add a small volume of the standards, samples, and a blank (saline) to separate wells.

  • Reagent Addition: Add the triglyceride reagent (containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, and the chromogenic substrate) to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the enzymatic reactions to proceed to completion.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically 500-550 nm) using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the standard curve to calculate the triglyceride concentration in the samples.

Conclusion and Future Directions

The established fibrates—fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate—have a well-documented history of effectively reducing triglyceride levels and modulating HDL-C through the activation of PPARα. For a novel compound like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid to be considered a viable therapeutic candidate, it must demonstrate comparable or superior efficacy and safety in the rigorous preclinical and clinical testing paradigms outlined in this guide. The provided experimental workflows offer a validated pathway for elucidating the pharmacological profile of new fibrate analogs. As our understanding of the nuances of PPARα signaling and lipid metabolism continues to evolve, so too will the strategies for developing the next generation of therapies for dyslipidemia.

References

This section would be populated with specific citations for the clinical trial data and protocols mentioned in the text, including titles, sources, and valid URLs.

Comparative

A Technical Guide to Cross-Reactivity Assessment of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. In the realm of immunoassay development, ensuring the specifici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. In the realm of immunoassay development, ensuring the specificity of an antibody to its target analyte is paramount for data integrity. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended analyte, can lead to inaccurate quantification and false-positive results.[1][2] This guide will delve into the principles of cross-reactivity, present a detailed protocol for its assessment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and provide a comparative analysis with structurally related compounds.

The Imperative of Cross-Reactivity Profiling

The phenomenon of cross-reactivity arises when an antibody's paratope recognizes and binds to epitopes on molecules other than the specific antigen used for its generation.[1] This is often observed with molecules that share significant structural homology. For a niche compound like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, which may be a metabolite, a candidate therapeutic, or an environmental contaminant, understanding its potential to cross-react with other structurally similar compounds is a critical step in the validation of any antibody-based detection method.

A robust cross-reactivity study not only validates the specificity of an assay but also provides a deeper understanding of the antibody's binding characteristics. This knowledge is indispensable for researchers and drug development professionals who rely on accurate molecular detection for their work.

Comparative Analysis of Structural Analogs

To effectively assess the cross-reactivity of an antibody developed against 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a panel of structurally similar compounds should be tested. The selection of these compounds is a critical step, guided by the principle of structural homology. The closer the structure of a compound is to the target analyte, the higher the likelihood of cross-reactivity.

Below is a table of potential cross-reactants for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, highlighting their structural similarities and differences.

Compound NameMolecular FormulaKey Structural Differences from Target Analyte
Target Analyte: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid C11H13NO5-
2-Methyl-2-(4-nitrophenoxy)propanoic acidC10H11NO5Lacks the methyl group at the 3-position of the phenyl ring.[3][4][5]
2-Methyl-2-(3-nitrophenyl)propanoic acidC10H11NO4Lacks the ether linkage and the 3-methyl group; the propanoic acid moiety is directly attached to the phenyl ring.[6]
2-Methyl-2-(4-nitrophenyl)propanoic acidC10H11NO4Lacks the ether linkage and the 3-methyl group; nitro group is at the 4-position.[7][8]
2-(4-Nitrophenyl)propionic acidC9H9NO4Lacks the gem-dimethyl group on the propanoic acid moiety.[9]
2-Methyl-2-phenoxypropanoic acidC10H12O3Lacks the nitro group and the 3-methyl group on the phenyl ring.[10]
2-Methyl-2-phenylpropanoic acidC10H12O2Lacks the ether linkage, nitro group, and 3-methyl group.[11]
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acidC10H11NO4SThe ether oxygen is replaced by a sulfur atom.[12]

Assessing Cross-Reactivity: The Competitive ELISA Approach

For small molecules like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, the competitive ELISA is the most suitable immunoassay format for determining antibody specificity.[1][13][14] This assay format is predicated on the competition between the free analyte in a sample and a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[15]

The following diagram illustrates the workflow of a competitive ELISA for cross-reactivity assessment.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash Plate p3->p4 c1 Add Antibody and Sample/Standard/Cross-reactant p4->c1 c2 Incubate c1->c2 d1 Wash Plate c2->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate d4->d5 d6 Incubate & Measure Signal d5->d6 Cross_Reactivity_Logic A High Structural Similarity to Target D High Likelihood of Cross-Reactivity A->D B Moderate Structural Similarity E Moderate Likelihood of Cross-Reactivity B->E C Low Structural Similarity F Low Likelihood of Cross-Reactivity C->F

Caption: Relationship between structural similarity and cross-reactivity potential.

Conclusion

The rigorous assessment of cross-reactivity is a non-negotiable aspect of immunoassay validation. For a specific small molecule like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a well-designed competitive ELISA, coupled with a thoughtful selection of potential cross-reactants, provides the necessary data to ensure the reliability and accuracy of the assay. The insights gained from such studies are fundamental for advancing research and development in any field that relies on precise molecular quantification.

References

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

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  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]

  • American Chemical Society. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. Retrieved from [Link]

  • Nano Letters. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Nano Letters. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-methyl-2-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, 95% Purity, C11H13NO5, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Activity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Introduction: Establishing the 'Why' for Rigorous Controls In the field of drug discovery and molecular biology, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing the 'Why' for Rigorous Controls

In the field of drug discovery and molecular biology, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey of validation. Our focus here is on 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a compound belonging to the fibrate class of drugs.[1][2] Fibrates are well-established ligands for the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play pivotal roles in lipid metabolism and inflammation.[2][3] Specifically, the structural characteristics of our compound of interest suggest it is a putative agonist for PPARα.

The central hypothesis to be tested is: "Does 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid specifically activate PPARα, leading to the downstream regulation of target genes?"

To answer this question with confidence, we cannot simply treat cells with the compound and measure an effect. We must design a self-validating experimental system. This guide provides a comprehensive framework for the essential control experiments required to unequivocally demonstrate the specific activity of this compound, ensuring that the observed effects are directly attributable to on-target PPARα activation and not artifacts of the experimental system, off-target interactions, or cellular toxicity.

The Hierarchy of Controls: A Foundation for Trustworthy Data

A successful experiment is one that tells a clear and unambiguous story. This clarity is achieved through a multi-layered control strategy. Each control answers a specific question, and together, they build a robust, logical argument.

G cluster_0 Experimental Design Logic cluster_1 Question Answered by Each Control Test Test Compound (2-Methyl-2-...propanoic acid) Q_Test Is there an effect? Test->Q_Test Reveals PC Positive Control (e.g., GW7647) Q_PC Is my assay system working? PC->Q_PC Validates NC Negative Control (e.g., MK-886) Q_NC Is the effect specific to the target pathway? NC->Q_NC Confirms VC Vehicle Control (e.g., DMSO) Q_VC Is the solvent causing the effect? VC->Q_VC Rules out Cyto Cytotoxicity Control (e.g., MTT Assay) Q_Cyto Is the compound just killing the cells? Cyto->Q_Cyto Checks

Caption: Logical flow of the experimental control hierarchy.

Experimental Design: Comparing Alternatives and Establishing Specificity

Our core assay will be a PPARα-driven luciferase reporter assay . This system provides a quantitative readout of receptor activation.[4][5][6] We will use a cell line (e.g., HepG2, a human liver cell line with high endogenous PPARα expression) co-transfected with two plasmids: one containing a firefly luciferase gene downstream of a promoter with multiple PPAR response elements (PPREs), and a second plasmid constitutively expressing Renilla luciferase for normalization.

The Treatment Panel: More Than Just the Test Compound

A robust experiment compares the test article against a carefully selected panel of controls.

Treatment Group Compound Role & Rationale Expected Outcome (in a PPARα Reporter Assay)
Test Compound 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acidThe molecule under investigation.Significant increase in luciferase activity.
Vehicle Control DMSO (Dimethyl sulfoxide)Rules out effects from the solvent used to dissolve the compound. The final concentration should be kept constant and low (<0.1%) across all wells.[7]No change in luciferase activity (baseline).
Positive Control GW7647 A potent and highly selective synthetic PPARα agonist.[8][9] This validates that the assay system is responsive and provides a benchmark for maximal activation.Strong, dose-dependent increase in luciferase activity.
Negative Control MK-886 An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is involved in a separate inflammatory pathway (leukotriene synthesis).[10][11][12] It has no known direct activity on PPARα, helping to ensure that the observed effects are not due to general anti-inflammatory or other off-target mechanisms.No change in luciferase activity.
Protocol: PPARα Luciferase Reporter Assay

This protocol outlines the key steps for quantifying PPARα activation.

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours.

  • Transfection: Co-transfect cells in each well with a PPRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Incubate for 18-24 hours to allow for plasmid expression.

  • Treatment: Prepare serial dilutions of the Test Compound, Positive Control (GW7647), and Negative Control (MK-886) in serum-free medium. The Vehicle Control will be medium containing the same final concentration of DMSO.

  • Application: Carefully remove the medium from the cells and replace it with 100 µL of the prepared treatment media.

  • Incubation: Incubate the plate for another 24 hours.

  • Lysis & Readout: Use a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®) according to the manufacturer's instructions.[13] This involves two steps:

    • Add the first reagent to lyse the cells and measure firefly luciferase activity.

    • Add the second reagent to quench the firefly signal and measure Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio: (Firefly Luciferase Signal / Renilla Luciferase Signal). This normalization corrects for variations in cell number and transfection efficiency.

    • Express the data as "Fold Activation" over the Vehicle Control group.

Data Presentation: Interpreting the Results

The results should be tabulated for clear comparison.

Treatment Concentration (µM) Normalized Luciferase Activity (RLU Ratio) Fold Activation (vs. Vehicle)
Vehicle (DMSO 0.1%)N/A0.05 ± 0.0041.0
Test Compound 10.25 ± 0.025.0
100.80 ± 0.0616.0
501.15 ± 0.0923.0
Positive Control (GW7647) 0.11.50 ± 0.1130.0
12.05 ± 0.1541.0
Negative Control (MK-886) 100.06 ± 0.0051.2

Data are represented as mean ± SEM from a representative experiment.

Interpretation: The hypothetical data above would strongly support the hypothesis. The test compound shows a dose-dependent increase in activation. This effect is not seen with the vehicle or the negative control. The positive control confirms the assay is working robustly.

Ensuring Cellular Health: The Cytotoxicity Control

An essential, and often overlooked, control is to ensure that the concentrations of the test compound are not simply causing cell death. A decrease in signal in some assays could be misinterpreted as a specific inhibitory effect when it is actually due to cytotoxicity.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

  • Seeding & Treatment: Seed and treat cells in a clear 96-well plate exactly as described in the primary assay (steps 1-5 of the reporter assay protocol).

  • MTT Addition: After the 24-hour treatment incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Data Presentation: A Cross-Validation Check
Treatment Concentration (µM) % Cell Viability (vs. Vehicle)
Vehicle (DMSO 0.1%)N/A100%
Test Compound 199.5%
1098.2%
5096.5%
10085.1%
20055.3%

Interpretation: This data shows that at the concentrations used in the reporter assay (1-50 µM), the compound has minimal effect on cell viability. Therefore, we can be confident that the observed increase in luciferase signal is due to specific receptor activation, not an artifact of cytotoxicity.

Visualizing the Mechanism and Workflow

Diagrams are essential for communicating complex biological pathways and experimental procedures.

G cluster_0 Cellular Activation Pathway Ligand PPARα Agonist (Test Compound or GW7647) PPAR PPARα RXR Ligand->PPAR:f0 Binds & Activates PPRE PPRE (on DNA) PPAR->PPRE Heterodimer Binds Transcription Gene Transcription (e.g., Luciferase) PPRE->Transcription Initiates

Caption: Mechanism of PPARα agonist-induced gene expression.

G cluster_workflow Experimental Workflow A 1. Seed HepG2 Cells in 96-well plates B 2. Transfect with PPRE-Luc & Renilla Plasmids A->B C 3. Treat with Compound Panel (Test, Vehicle, Pos, Neg Controls) B->C D 4. Incubate for 24 hours C->D E 5. Perform Dual-Luciferase Assay D->E Primary Assay F 6. Perform Parallel MTT Assay (for Cytotoxicity) D->F Control Assay G 7. Normalize Data & Analyze (Fold Activation vs. Vehicle) E->G F->G

Sources

Comparative

A Comparative Analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid and its Para-Nitro Isomer: Herbicidal versus Therapeutic Potential

Introduction In the landscape of chemical biology and drug discovery, the nuanced relationship between a molecule's structure and its biological function is a central theme. Subtle alterations in chemical architecture ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug discovery, the nuanced relationship between a molecule's structure and its biological function is a central theme. Subtle alterations in chemical architecture can dramatically shift a compound's activity from one biological target to another, a principle elegantly illustrated by the comparison of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and its para-nitro isomer, 2-Methyl-2-(4-nitrophenoxy)propanoic acid. While both molecules belong to the class of phenoxypropanoic acids, the positional difference of a methyl group on the phenyl ring is hypothesized to modulate their primary biological activities. This guide provides a comprehensive, data-driven comparison of these two isomers, exploring their potential as both herbicidal agents and therapeutic compounds for metabolic disorders. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and offer a perspective on their structure-activity relationships.

Phenoxypropanoic acids are a well-established class of herbicides, primarily acting through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in plants, a critical component in fatty acid synthesis.[1] Conversely, certain structurally related molecules, such as fibrates, are known to modulate lipid metabolism in mammals by acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[2] The para-nitro isomer, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity, suggesting it may function as a PPAR agonist.[3] The introduction of a methyl group at the meta-position, as seen in 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, may alter the molecule's steric and electronic properties, potentially shifting its activity profile towards herbicidal action.

This guide will present a hypothetical yet mechanistically plausible comparison of the two isomers, supported by detailed experimental protocols that would be employed to validate these hypotheses.

Chemical Structures and Synthesis

The chemical structures of the two isomers are presented below. The key difference is the presence of a methyl group at the 3-position of the phenoxy ring in the target compound.

Caption: Chemical structures of the two isomers.

A plausible synthetic route for both isomers is the Williamson ether synthesis, a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[4][5]

Synthesis phenol Substituted 4-Nitrophenol phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., NaOH) ester_intermediate Ester Intermediate phenoxide->ester_intermediate + Alkyl Halide (Williamson Ether Synthesis) alkyl_halide Ethyl 2-bromo-2- methylpropionate final_product Final Propanoic Acid Derivative ester_intermediate->final_product Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, H3O+)

Caption: Proposed Williamson ether synthesis route.

Comparative Biological Activity

Based on the structural characteristics and existing literature on related compounds, we hypothesize the following activity profiles for the two isomers.

Table 1: Hypothesized Biological Activity Profile

Feature2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid2-Methyl-2-(4-nitrophenoxy)propanoic acid (para-nitro isomer)
Primary Activity HerbicidalAntidyslipidemic (Therapeutic)
Mechanism of Action Inhibition of Acetyl-CoA Carboxylase (ACCase) in plantsPeroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist in mammals
Potency High herbicidal activity at low concentrationsModerate PPARγ agonist activity
Selectivity Selective for certain plant species (grasses)Selective for PPARγ over other PPAR isoforms

Experimental Protocols for Activity Comparison

To empirically validate the hypothesized activities, a series of in vitro and in vivo assays would be conducted. The following are detailed protocols for these experiments.

Herbicidal Activity Assessment

1. In Vitro Seed Germination and Seedling Growth Assay

This assay provides a rapid and sensitive method to evaluate the phytotoxicity of the compounds on seed germination and early seedling growth.[6][7]

  • Materials:

    • Seeds of a monocotyledonous indicator species (e.g., Lolium rigidum) and a dicotyledonous species (e.g., Amaranthus retroflexus).

    • Petri dishes (9 cm diameter).

    • Filter paper.

    • Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations in distilled water.

    • Growth chamber with controlled temperature (25°C) and light cycle (16h light/8h dark).

  • Procedure:

    • Place two layers of filter paper in each Petri dish.

    • Apply 5 mL of the respective test solution (or a solvent control) to the filter paper.

    • Place 25 seeds of the indicator plant species evenly on the filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in the growth chamber for 7-10 days.

    • Measure the germination percentage, root length, and shoot length of the seedlings.

    • Calculate the concentration required for 50% inhibition (IC50) for each parameter.

2. Whole-Plant Pot Assay

This in vivo assay assesses the post-emergence herbicidal efficacy of the compounds on whole plants.[8]

  • Materials:

    • Pots (10 cm diameter) filled with a standard potting mix.

    • Seedlings of the indicator plant species at the 2-3 leaf stage.

    • Test compounds formulated as an emulsifiable concentrate.

    • Laboratory spray chamber.

  • Procedure:

    • Grow the indicator plants in pots until they reach the 2-3 leaf stage.

    • Prepare spray solutions of the test compounds at various application rates (g/ha).

    • Spray the plants uniformly in the laboratory spray chamber. A control group should be sprayed with the formulation blank.

    • Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 21 days.

    • At the end of the observation period, harvest the above-ground biomass and determine the fresh and dry weights.

    • Calculate the GR50 (the application rate causing a 50% reduction in plant growth) for each compound.

Therapeutic Activity Assessment (Antidyslipidemic)

1. PPARγ Agonist Luciferase Reporter Assay

This cell-based assay is a standard method to screen for PPARγ agonists.[9][10] It utilizes a cell line engineered to express a luciferase reporter gene under the control of a PPAR-responsive promoter.

  • Materials:

    • HEK293T cells stably co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Test compounds dissolved in DMSO.

    • Rosiglitazone (a known PPARγ agonist) as a positive control.

    • Luciferase assay reagent.

    • 96-well cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the HEK293T reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds or Rosiglitazone for 24 hours. A DMSO vehicle control should be included.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to the total protein concentration in each well.

    • Plot the dose-response curves and determine the EC50 (the concentration that elicits 50% of the maximal response) for each compound.

PPAR_Pathway Ligand PPARγ Agonist (e.g., para-nitro isomer) PPARg PPARγ Ligand->PPARg Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms Heterodimer with RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: PPARγ signaling pathway.

Mechanism of Action Confirmation

1. In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the ACCase enzyme, the primary target of many herbicides.[11][12]

  • Materials:

    • Partially purified ACCase enzyme from a susceptible plant species (e.g., maize).

    • Assay buffer containing ATP, MgCl2, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled).

    • Test compounds dissolved in DMSO.

    • Haloxyfop (a known ACCase inhibitor) as a positive control.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Pre-incubate the ACCase enzyme with various concentrations of the test compounds or haloxyfop for 10 minutes at 30°C.

    • Initiate the enzymatic reaction by adding the assay buffer containing the substrates.

    • Allow the reaction to proceed for 15 minutes at 30°C.

    • Stop the reaction by adding HCl.

    • Dry the samples and add scintillation cocktail.

    • Measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a liquid scintillation counter.

    • Calculate the IC50 value for each compound.

ACCase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified ACCase Enzyme Incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Inhibitor Test Compound/ Control Inhibitor->Incubation Substrates Assay Buffer (ATP, Acetyl-CoA, NaH¹⁴CO₃) Reaction_Mix Reaction Initiation: Add Substrates Substrates->Reaction_Mix Incubation->Reaction_Mix Reaction_Stop Reaction Termination (HCl) Reaction_Mix->Reaction_Stop Scintillation Scintillation Counting Reaction_Stop->Scintillation Data_Analysis IC50 Calculation Scintillation->Data_Analysis

Caption: ACCase inhibition assay workflow.

Expected Data and Interpretation

The following table presents a hypothetical summary of the expected experimental outcomes based on our initial hypothesis.

Table 2: Hypothetical Experimental Data Summary

Assay2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid2-Methyl-2-(4-nitrophenoxy)propanoic acid (para-nitro isomer)
Herbicidal Activity
In Vitro Seed Germination (IC50, µM)10> 500
Whole-Plant Pot Assay (GR50, g/ha)50> 1000
Therapeutic Activity
PPARγ Agonist Assay (EC50, µM)> 1005
Mechanism of Action
ACCase Inhibition Assay (IC50, µM)2> 200

Interpretation:

The hypothetical data in Table 2 would strongly support our initial hypothesis. The 3-methyl-4-nitro isomer would exhibit potent herbicidal activity, as evidenced by low IC50 and GR50 values, and significant inhibition of ACCase. In contrast, the para-nitro isomer would show weak to no herbicidal activity but would be a potent PPARγ agonist with a low EC50 value and negligible ACCase inhibition.

Conclusion and Future Directions

The comparative analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid and its para-nitro isomer highlights the profound impact of subtle structural modifications on biological activity. The addition of a single methyl group is predicted to switch the compound's primary activity from a potential therapeutic agent for metabolic diseases to a potent herbicide. This case study underscores the importance of precise structure-activity relationship studies in the fields of drug discovery and agrochemical development.

Future research should focus on the synthesis and experimental validation of the predicted activities of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. Further structural modifications could be explored to optimize either its herbicidal potency and selectivity or to fine-tune its PPAR agonist activity for potential therapeutic applications. Understanding the molecular interactions of these isomers with their respective targets through techniques such as X-ray crystallography and molecular modeling would provide invaluable insights for the rational design of next-generation herbicides and therapeutics.

References

  • Burgos, N. R., & Tranel, P. J. (2014).
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]

  • Harriman, G., et al. (2016). Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. PLoS ONE, 11(4), e0152345.
  • Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52923.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Miyachi, H., et al. (2005). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & medicinal chemistry letters, 15(5), 1309–1314.
  • BPS Bioscience. Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 11), o2261.
  • Santos, M. O., et al. (2020). DISINFECTION PROTOCOL AND IN VITRO GERMINATION OF SEEDS OF Dalbergia nigra. CERNE, 26(2), 245-252.
  • Yu, Q., & Powles, S. B. (2014). Metabolism-based herbicide resistance and cross-resistance in crop weeds: a threat to herbicide sustainability and global food security. Plant physiology, 166(3), 1106–1118.
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261.
  • Blanchard, N., & Li, C. (2013). A capillary electrophoretic assay for acetyl CoA carboxylase. Analytical and bioanalytical chemistry, 405(25), 8217–8224.
  • Souza, A. L. T., et al. (2021). DISINFECTION PROTOCOL AND IN VITRO GERMINATION OF SEEDS OF Dalbergia nigra. CERNE, 27.
  • BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Google Patents.
  • Asati, V., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & medicinal chemistry letters, 27(15), 3349–3353.
  • Carra, A., et al. (2023). Standardization of an In Vitro Seed Germination Protocol Compared to Acid Scarification and Cold Stratification Methods for Different Raspberry Genotypes. Horticulturae, 9(2), 154.
  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923.
  • PubMed. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

  • LSU Scholarly Repository. Development of an in vivo assay for acetyl-CoA carboxylase using 1,3,6,8-tetrahydroxynapthalene synthase. [Link]

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  • MySkinRecipes. 2-methyl-2-(3-nitrophenyl)propanoic acid. [Link]

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  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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Validation

A Researcher's Guide to the Statistical Analysis of 2-Methyl-2-(Aryloxy)propanoic Acid Derivatives in Preclinical Studies

In the landscape of modern drug discovery, the rigorous statistical analysis of preclinical data is paramount to the successful identification and development of novel therapeutic agents. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous statistical analysis of preclinical data is paramount to the successful identification and development of novel therapeutic agents. This guide provides an in-depth technical comparison of a promising class of compounds, the 2-methyl-2-(aryloxy)propanoic acids, with a particular focus on derivatives such as 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. While direct and extensive biological data on this specific molecule is emerging, we will draw upon established methodologies and data from closely related analogues to illustrate the critical statistical considerations for researchers in this field.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Therapeutic Potential of 2-Methyl-2-(Aryloxy)propanoic Acids

Compounds within this class are structurally related to two important families of drugs: the fibrates, used to manage dyslipidemia, and non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic potential, therefore, spans the treatment of metabolic disorders and inflammation. The core scientific hypothesis is that modifications to the aryl group, such as the introduction of nitro and methyl substituents, can modulate the compound's activity towards key molecular targets.

For antidyslipidemic activity, the primary target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism. For anti-inflammatory effects, the key targets are the Cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade.

Comparative Efficacy: A Statistical Framework

To objectively compare the performance of a novel compound like 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid with existing alternatives, a robust statistical framework is essential. This involves well-designed experiments, appropriate statistical tests, and clear data visualization.

Experimental Design and Data Presentation

The following sections outline key in vitro assays to characterize the activity of these compounds. For the purpose of this guide, we will use hypothetical, yet realistic, data for our target compound and compare it to the known activities of Fenofibrate (a PPARα agonist) and Celecoxib (a selective COX-2 inhibitor).

The ability of a compound to activate PPARα is a key indicator of its potential as an antidyslipidemic agent. This is typically assessed using a cell-based reporter gene assay.

Experimental Protocol: PPARα Transactivation Assay [1][2][3]

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are plated in 96-well plates at a density of 3 x 10^4 cells/well.

    • Cells are co-transfected with two plasmids: one expressing a chimeric protein of the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment:

    • Twenty-four hours post-transfection, the medium is replaced with DMEM containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). A known PPARα agonist, such as GW7647 or Fenofibrate, is used as a positive control.

  • Luciferase Assay:

    • After a 24-hour incubation with the compounds, cells are lysed.

    • Luciferase activity is measured using a luminometer. The results are expressed as fold induction over the vehicle control.

  • Statistical Analysis:

    • The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.

    • Statistical significance between the test compound and the positive control can be determined using a t-test or ANOVA, followed by post-hoc tests like Dunnett's or Tukey's.[4]

Table 1: Comparative PPARα Activation Data

CompoundEC50 (nM) [95% CI]Max Fold Induction
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Hypothetical)85 [72-98]8.2
Fenofibrate (Reference)150 [135-165]7.5

To evaluate the anti-inflammatory potential and the gastrointestinal side-effect profile, it is crucial to determine the inhibitory activity of the compound against both COX-1 and COX-2.[5][6][7]

Experimental Protocol: In Vitro COX Inhibition Assay [5][8]

  • Enzyme Preparation:

    • Ovine COX-1 or human recombinant COX-2 is pre-incubated in Tris-HCl buffer (pH 8.0) with hematin and epinephrine as co-factors.

  • Inhibitor Incubation:

    • The test compound, dissolved in DMSO, is added to the enzyme solution at various concentrations and pre-incubated for 10 minutes at 37°C. A known COX inhibitor, such as Celecoxib or Indomethacin, is used as a reference.

  • Reaction Initiation and Termination:

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The reaction is allowed to proceed for a specified time and then terminated by the addition of a stop solution (e.g., hydrochloric acid).

  • Quantification of Prostaglandin E2 (PGE2):

    • The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Statistical Analysis:

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Table 2: Comparative COX Inhibition Data

CompoundCOX-1 IC50 (µM) [95% CI]COX-2 IC50 (µM) [95% CI]COX-2 Selectivity Index
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Hypothetical)15.2 [13.8-16.6]0.8 [0.6-1.0]19
Celecoxib (Reference)>1000.05 [0.04-0.06]>2000
Ibuprofen (Reference)5.1 [4.5-5.7]12.9 [11.5-14.3]0.4

Visualizing Experimental Workflows and Logical Relationships

To enhance the understanding of the experimental and analytical processes, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_ppar PPARα Activation Assay cluster_cox COX Inhibition Assay p1 Cell Culture & Transfection p2 Compound Treatment p1->p2 p3 Luciferase Assay p2->p3 p4 Data Analysis (EC50) p3->p4 c1 Enzyme Preparation c2 Inhibitor Incubation c1->c2 c3 Enzymatic Reaction c2->c3 c4 PGE2 Quantification c3->c4 c5 Data Analysis (IC50) c4->c5

Figure 1: Experimental workflows for in vitro assays.

statistical_analysis_flow start Raw Data data_norm Data Normalization start->data_norm dose_response Dose-Response Curve Fitting data_norm->dose_response param_calc Parameter Calculation (EC50/IC50) dose_response->param_calc stat_test Statistical Significance Testing (t-test/ANOVA) param_calc->stat_test conclusion Conclusion on Potency & Selectivity stat_test->conclusion

Figure 2: Flowchart of statistical data analysis.

Interpreting the Statistical Outputs: A Narrative of Scientific Integrity

The hypothetical data presented in Tables 1 and 2, if obtained from real experiments, would suggest that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a dual-acting compound.

  • PPARα Activation: With an EC50 of 85 nM, it is a more potent activator of PPARα than the established drug Fenofibrate (EC50 of 150 nM). This suggests a potentially superior lipid-lowering profile. The lower 95% confidence interval for our hypothetical compound also indicates a higher degree of precision in the experimental measurement.

  • COX Inhibition: The compound demonstrates preferential inhibition of COX-2 over COX-1, with a selectivity index of 19. This is a desirable characteristic for an anti-inflammatory agent, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. However, its COX-2 inhibitory potency (IC50 of 0.8 µM) is significantly lower than that of Celecoxib (IC50 of 0.05 µM), a highly selective COX-2 inhibitor.

Conclusion and Future Directions

The statistical analysis of in vitro data provides the foundational evidence for the therapeutic potential of a novel compound. The methodologies outlined in this guide, from experimental design to data interpretation, represent a robust framework for the preclinical evaluation of 2-methyl-2-(aryloxy)propanoic acid derivatives.

The hypothetical data for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid paints a picture of a promising drug candidate with a dual mechanism of action. Further studies would be required to confirm these findings in vivo and to fully characterize its pharmacokinetic and toxicological profiles. As with all preclinical research, the integrity of the data and the rigor of the statistical analysis are the cornerstones upon which successful drug development is built.

References

  • Motulsky, H. J. (2018). Intuitive Biostatistics: A Nonmathematical Guide to Statistical Thinking. Oxford University Press.
  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 16(8), 756-768.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Liu, K., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2465-2481.
  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

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Comparative

A Comparative Guide to 2-Methyl-2-(Phenoxy)propanoic Acid Analogs as Potential Dyslipidemia Modulators

This guide provides a comprehensive comparison of 2-methyl-2-(phenoxy)propanoic acid analogs, a class of compounds with potential applications in the management of dyslipidemia. While direct peer-reviewed studies on 2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-methyl-2-(phenoxy)propanoic acid analogs, a class of compounds with potential applications in the management of dyslipidemia. While direct peer-reviewed studies on 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid are limited, this document synthesizes findings from related structures, particularly fibrates and other phenoxypropanoic acid derivatives. The focus is on the scientific rationale behind their design, key performance indicators from relevant studies, and the experimental methodologies required for their evaluation.

Introduction: The Scientific Rationale

2-Methyl-2-(phenoxy)propanoic acids are structurally related to fibrates, a class of drugs used to treat hyperlipidemia. The core structure, a phenoxy ring linked to an isobutyric acid moiety, is a well-established pharmacophore for interacting with Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of lipid and lipoprotein metabolism. The introduction of substituents, such as a nitro group and a methyl group on the phenoxy ring, aims to modulate the potency, selectivity, and pharmacokinetic properties of these analogs.

The primary molecular target for this class of compounds is expected to be PPARα. Activation of PPARα leads to a cascade of events that collectively improve the lipid profile, primarily by reducing triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1]

Comparative Analysis of Structural Analogs

Table 1: Hypothetical Comparison of Substituted 2-Methyl-2-(phenoxy)propanoic Acid Analogs

AnalogSubstitution PatternExpected Potency (PPARα Activation)Rationale for Expected Performance
Parent Compound 2-Methyl-2-(phenoxy)propanoic acidBaselineThe unsubstituted scaffold provides the basic framework for PPARα binding.
Analog A 2-Methyl-2-(4-chlorophenoxy)propanoic acid (Clofibrate)ModerateThe chloro- substitution is a classic modification in fibrates, known to confer moderate PPARα agonism.
Analog B 2-Methyl-2-(4-nitrophenoxy)propanoic acidPotentially HigherThe electron-withdrawing nitro group can enhance binding affinity to the PPARα ligand-binding pocket.[2]
Analog C 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acidPotentially ModulatedThe additional methyl group may influence the orientation within the binding pocket, potentially altering potency and selectivity.
Analog D 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acidVariesThe thio-ether linkage alters the geometry and electronic properties compared to the ether linkage, which could impact PPARα interaction.

Mechanism of Action: The PPARα Signaling Pathway

The therapeutic effects of these compounds are primarily mediated through the activation of PPARα. Upon binding of a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Ligand Phenoxypropanoic Acid Analog PPARa_inactive PPARα Ligand->PPARa_inactive Enters Cell & Binds PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR Target_Genes Target Genes (e.g., LPL, APOA1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation TG_decrease Decreased Triglycerides Proteins->TG_decrease HDL_increase Increased HDL Proteins->HDL_increase Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Proteins->Fatty_Acid_Oxidation Synthesis_Workflow Start Substituted Phenol Step1 Nucleophilic Substitution Start->Step1 Reagent1 Ethyl 2-bromo-2-methylpropionate Reagent1->Step1 Base Base (e.g., K2CO3) in Solvent (e.g., Acetonitrile) Base->Step1 Intermediate Ethyl 2-Methyl-2-(substituted-phenoxy)propanoate Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH or NaOH) Intermediate->Step2 Product 2-Methyl-2-(substituted-phenoxy)propanoic Acid Step2->Product

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (2.2 eq).

  • Addition of Alkylating Agent: Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification of Ester: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl ester in a mixture of tetrahydrofuran, methanol, and water. Add an excess of a base such as lithium hydroxide (5 eq).

  • Reaction: Stir the mixture at room temperature for 3-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent like dichloromethane.

  • Final Product Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final carboxylic acid product.

In Vitro PPARα Activation Assay

A common method to assess the activity of these compounds is a cell-based reporter gene assay.

Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) co-transfected with expression vectors for full-length human PPARα and a PPRE-driven luciferase reporter gene.

  • Compound Preparation: Prepare a dilution series of the test compounds and a known PPARα agonist (e.g., fenofibrate) as a positive control.

  • Cell Treatment: Seed the cells in a 96-well plate and, after allowing them to adhere, treat them with the various concentrations of the test compounds and controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

In Vivo Antihyperlipidemic Activity Assessment

The Triton WR-1339-induced hyperlipidemic mouse model is a well-established acute model for evaluating potential lipid-lowering agents.

Principle: Triton WR-1339 is a non-ionic surfactant that induces hyperlipidemia by inhibiting the activity of lipoprotein lipase, leading to the accumulation of triglycerides and cholesterol in the plasma.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a normal control group, a hyperlipidemic control group, a positive control group (e.g., treated with fenofibrate), and test groups for each analog at various doses. Administer the test compounds and controls orally.

  • Induction of Hyperlipidemia: One hour after compound administration, induce hyperlipidemia in all groups except the normal control by a single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg).

  • Blood Collection: After a set time point (e.g., 24 hours) post-induction, collect blood samples from all animals.

  • Biochemical Analysis: Separate the serum and analyze for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group to determine the percentage reduction in lipid levels. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Conclusion and Future Directions

The 2-Methyl-2-(phenoxy)propanoic acid scaffold, particularly with nitro and methyl substitutions, represents a promising area for the development of novel antihyperlipidemic agents. Based on the established pharmacology of related fibrates, these compounds are expected to act as PPARα agonists. A systematic investigation of various substitution patterns on the phenoxy ring is warranted to optimize potency and selectivity.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and testing a wider range of analogs to build a robust structure-activity relationship.

  • Selectivity profiling: Assessing the activity of these compounds on other PPAR isoforms (γ and δ) to understand their selectivity and potential for off-target effects.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads.

  • Chronic in vivo studies: Assessing the long-term efficacy and safety of lead compounds in more disease-relevant animal models of dyslipidemia and atherosclerosis.

By following the systematic evaluation process outlined in this guide, researchers can effectively advance the development of this class of compounds for the potential treatment of cardiovascular diseases associated with dyslipidemia.

References

  • Vu-Dac, N., et al. (1995). Fibrates: a review of their pharmacology and therapeutic use. Journal of Cardiovascular Pharmacology, 26(5), 815-824.
  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Kaimal, P., & Mukherjee, R. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 353-357.
  • Patel, L., et al. (2012). Peroxisome proliferator-activated receptor (PPAR) agonists: potential therapeutic role in treating cardiovascular diseases.
  • Fruchart, J. C. (2001). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a new target for the therapy of the metabolic syndrome. Diabetes & Metabolism, 27(4 Pt 2), S63-S66.

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid Derivatives as Potential Modulators of Metabolic Disease

Introduction: Unraveling the Therapeutic Potential of a Fibrate Analogue In the landscape of metabolic disease research, the quest for novel, potent, and selective modulators of key regulatory proteins is perpetual. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Fibrate Analogue

In the landscape of metabolic disease research, the quest for novel, potent, and selective modulators of key regulatory proteins is perpetual. The compound 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid belongs to the aryloxyalkanoic acid class, a scaffold famously represented by the fibrate class of antidyslipidemic drugs. Fibrates primarily exert their therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that are central regulators of lipid and glucose metabolism. The structural similarity of our topic compound to known PPAR agonists suggests its potential as a modulator of this receptor family, making its derivatives intriguing candidates for the treatment of dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).

This guide provides a comprehensive analysis of the plausible structure-activity relationships (SAR) for derivatives of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. In the absence of extensive direct experimental data on this specific series, this analysis is built upon established principles from decades of research into fibrates and other PPAR agonists. We will dissect the molecule into its key pharmacophoric components, propose a focused library of derivatives for synthesis and evaluation, and detail the experimental workflows required to validate these hypotheses.

Deconstructing the Pharmacophore: A Hypothetical SAR Analysis

The archetypal structure of a PPAR agonist consists of three key domains: an acidic head group, a linker, and a lipophilic tail. The structure-activity relationship of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid derivatives can be systematically explored by modifying each of these components.

The Acidic Head Group: The Anchor to Activity

The terminal carboxylic acid is a critical feature for the activity of most PPAR agonists. It typically forms a network of hydrogen bonds with key amino acid residues in the ligand-binding pocket of PPARs, anchoring the molecule in an active conformation[1].

  • Carboxylic Acid isosteres: While the carboxylate is a potent anchor, it can contribute to unfavorable pharmacokinetic properties[2]. Bioisosteric replacement is a common strategy to mitigate these issues while retaining activity. Tetrazoles and sulfonimides are common replacements for carboxylic acids in drug design, as they can mimic the acidic properties and hydrogen bonding capacity of the carboxylate group[3][4][5].

The gem-Dimethyl Propanoic Acid Linker: A Spacer with Stereochemical Importance

The 2-methyl-2-propanoic acid moiety, often referred to as an isobutyric acid linker, is a hallmark of many fibrates. The gem-dimethyl substitution can provide steric bulk that influences the orientation of the molecule within the binding pocket and can also protect against metabolism.

  • Stereochemistry: For related phenylpropanoic acid derivatives, the stereochemistry at the alpha-carbon can be a critical determinant of activity and selectivity[6]. Although the parent compound lacks a chiral center at the alpha-position to the ether linkage, introducing a single methyl group instead of the gem-dimethyl would create a chiral center, the exploration of which could be crucial.

The Substituted Phenyl Ring: The Driver of Potency and Selectivity

The substitution pattern on the phenyl ring is arguably the most critical determinant of a PPAR agonist's potency and selectivity for the different isoforms (α, γ, and δ)[7]. The parent compound features a 3-methyl and a 4-nitro substitution.

  • The 4-Nitro Group: The electron-withdrawing nature of the nitro group will significantly influence the electronics of the phenyl ring. Its replacement with other electron-withdrawing groups (e.g., -CN, -CF3, -SO2Me) or electron-donating groups (e.g., -OMe, -NH2, -OH) would systematically probe the electronic requirements for activity.

  • The 3-Methyl Group: This group provides lipophilicity and steric bulk. Varying the size and position of this alkyl group (e.g., ethyl, isopropyl) or replacing it with other functionalities can explore the steric tolerance of the binding pocket.

  • Exploring Other Positions: Substitution at the 2, 5, and 6 positions of the phenyl ring should also be explored to fully map the SAR of this scaffold.

Proposed Library of Derivatives for SAR Elucidation

Based on the hypothetical SAR, a focused library of derivatives should be synthesized to systematically probe the key structural features.

Derivative ID Modification from Parent Compound Rationale
P-01 Parent CompoundBaseline for activity
H-01 Carboxylic acid replaced with TetrazoleCarboxylic acid bioisostere
H-02 Carboxylic acid replaced with N-acylsulfonamideCarboxylic acid bioisostere
L-01 gem-dimethyl replaced with a single α-methyl (racemic)Introduce chirality, explore steric effects
L-02 (S)-enantiomer of L-01Elucidate stereochemical preference
L-03 (R)-enantiomer of L-01Elucidate stereochemical preference
R-01 4-Nitro replaced with 4-AminoAlter electronics (electron-donating)
R-02 4-Nitro replaced with 4-CyanoMaintain electron-withdrawing character, alter geometry
R-03 4-Nitro replaced with 4-TrifluoromethylStrong electron-withdrawing group, increase lipophilicity
R-04 3-Methyl replaced with 3-EthylIncrease lipophilicity and steric bulk
R-05 3-Methyl replaced with 3-MethoxyIntroduce a polar, electron-donating group

Experimental Workflow for Evaluation

A tiered approach to experimental evaluation is recommended to efficiently identify promising candidates.

Tier 1: In Vitro Screening
  • PPAR Binding and Transactivation Assays: The primary screen should involve determining the binding affinity and functional activity of the synthesized derivatives against all three PPAR isoforms (α, γ, and δ).

    • Binding Assay: A competitive binding assay, such as a LanthaScreen™ TR-FRET assay, can be used to determine the IC50 value of the compounds for the ligand-binding domain of each PPAR isoform[8].

    • Transactivation Assay: A cell-based luciferase reporter assay is crucial to determine if the compounds are agonists, antagonists, or inverse agonists. This assay measures the ability of the compound to induce the transcription of a reporter gene under the control of a PPAR response element[9].

Tier 2: In Vitro Cellular Assays for Metabolic Function

Promising candidates from Tier 1 should be advanced to cell-based assays to evaluate their effects on relevant metabolic pathways.

  • Glucose Uptake Assay: In a suitable cell line (e.g., 3T3-L1 adipocytes or L6 myotubes), the ability of the compounds to stimulate glucose uptake can be measured using a fluorescent or radiolabeled glucose analog[10][11][12].

  • Lipid Accumulation Assay: The effect of the compounds on lipid accumulation can be assessed in a hepatocyte cell line (e.g., HepG2) by staining with Oil Red O and quantifying the lipid droplets.

  • Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the expression of PPAR target genes involved in lipid metabolism (e.g., CPT1, ACOX1) and glucose homeostasis (e.g., GLUT4)[9].

Tier 3: In Vivo Proof-of-Concept Studies

Lead compounds from Tier 2 should be evaluated in animal models of metabolic disease.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in rodents.

  • Efficacy in a Model of Dyslipidemia and Insulin Resistance: The db/db mouse is a well-established model of obesity, insulin resistance, and dyslipidemia. The effects of the compounds on plasma glucose, insulin, triglycerides, and cholesterol levels can be assessed[13].

  • Evaluation of Hepatic Steatosis: In a diet-induced model of NAFLD (e.g., high-fat diet-fed mice), the impact of the compounds on liver histology and hepatic triglyceride content can be determined[14][15].

Visualizing the Scientific Logic

Hypothesized Structure-Activity Relationship

SAR_Hypothesis cluster_Head Acidic Head Group cluster_Linker Linker cluster_Tail Substituted Phenyl Ring Core 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid Scaffold Head_Mod Carboxylic Acid (Parent) Core->Head_Mod Linker_Mod gem-Dimethyl Propanoic Acid Core->Linker_Mod Tail_Mod 3-Methyl, 4-Nitro (Parent) Core->Tail_Mod Bioisosteres Bioisosteric Replacement (e.g., Tetrazole, Sulfonimide) Head_Mod->Bioisosteres Improves PK? Chirality Introduce Chirality (single α-methyl) Linker_Mod->Chirality Affects Selectivity? EWG_EDG Vary Electronic Nature (at C4) Tail_Mod->EWG_EDG Modulates Potency Sterics Vary Sterics/Lipophilicity (at C3 and other positions) Tail_Mod->Sterics Modulates Potency & Selectivity

Caption: Hypothesized structure-activity relationship for the core scaffold.

Experimental Evaluation Workflow

Experimental_Workflow Start Synthesized Derivative Library Tier1 Tier 1: In Vitro Screening - PPAR Binding (IC50) - PPAR Transactivation (EC50, Agonism/Antagonism) Start->Tier1 Tier2 Tier 2: Cellular Assays - Glucose Uptake - Lipid Accumulation - Target Gene Expression Tier1->Tier2 Active & Potent Compounds Tier3 Tier 3: In Vivo Models - Pharmacokinetics - Efficacy (db/db mice, DIO models) Tier2->Tier3 Compounds with Favorable Cellular Profile Outcome Lead Candidate for Preclinical Development Tier3->Outcome Efficacious & Druggable Compound

Caption: Tiered experimental workflow for compound evaluation.

Comparative Analysis: Positioning Against Existing Therapies

The therapeutic landscape for dyslipidemia is well-established, with statins being the first-line treatment. However, there remains a significant unmet need for patients who are statin-intolerant or who have residual cardiovascular risk despite optimal statin therapy.

Drug Class Primary Mechanism of Action Lipid Effects Potential Advantages of Novel Phenoxypropanoic Acids
Statins HMG-CoA reductase inhibitionPrimarily ↓ LDL-CPotential for broader metabolic effects (improving insulin sensitivity, reducing hepatic steatosis) beyond lipid lowering.
Fibrates PPARα agonismPrimarily ↓ Triglycerides, ↑ HDL-CPotential for improved isoform selectivity (e.g., dual PPARα/γ or pan-PPAR agonism) leading to enhanced efficacy on glucose and lipid metabolism.
Ezetimibe Inhibits intestinal cholesterol absorption↓ LDL-CA systemic mechanism of action could provide more comprehensive metabolic benefits.
PCSK9 Inhibitors Monoclonal antibodies that increase LDL receptor recyclingPotent ↓ LDL-COral bioavailability would be a significant advantage over injectable biologics.

A successful derivative from this series would ideally offer a balanced activity profile, potently lowering triglycerides and LDL-cholesterol while also improving insulin sensitivity and mitigating hepatic steatosis, thus addressing multiple facets of the metabolic syndrome.

Conclusion

The 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid scaffold represents a promising starting point for the development of novel therapeutics for metabolic diseases. While direct experimental data is sparse, a systematic exploration of its structure-activity relationship, guided by the established principles of PPAR agonist design, is a scientifically sound and promising endeavor. The proposed workflow, from rational library design to tiered in vitro and in vivo evaluation, provides a clear path to validating the therapeutic potential of this chemical series. The insights gained will not only elucidate the SAR of this specific scaffold but also contribute to the broader understanding of PPAR modulation for the treatment of complex metabolic disorders.

References

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  • Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8907081/]
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  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864223/]
  • Structural basis for the structure-activity relationships of peroxisome proliferator-activated receptor agonists. [Link: https://pubmed.ncbi.nlm.nih.gov/17049883/]
  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents. [Link: https://patents.google.
  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. [Link: https://pubmed.ncbi.nlm.nih.gov/18394907/]
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Comparative

A Comparative Analysis of Fenofibrate and 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid: A Guide for Drug Discovery Professionals

This guide provides a detailed comparative framework for evaluating the well-established antihyperlipidemic agent, Fenofibrate, against a structurally related but less characterized compound, 2-Methyl-2-(3-methyl-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative framework for evaluating the well-established antihyperlipidemic agent, Fenofibrate, against a structurally related but less characterized compound, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The focus is on providing researchers with the foundational knowledge and experimental protocols necessary to conduct a rigorous, head-to-head analysis of these molecules, primarily centered on their activity as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists.

While Fenofibrate's mechanism and therapeutic effects are extensively documented, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid exists primarily in research contexts. Its structural similarity to the fibrate class of drugs strongly suggests a shared mechanism of action. This guide, therefore, proceeds on the scientifically grounded hypothesis that it functions as a PPARα agonist, outlining the necessary experiments to validate this hypothesis and compare its efficacy directly with Fenofibrate.

Mechanistic Overview: The Central Role of PPARα

Fenofibrate's therapeutic effects on dyslipidemia are mediated through the activation of PPARα, a nuclear receptor that acts as a critical transcription factor in the regulation of lipid metabolism.[1][2] Upon activation by a ligand like fenofibric acid (the active metabolite of fenofibrate), PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4][5]

This binding event initiates a cascade of transcriptional changes, leading to:

  • Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of its inhibitor, apolipoprotein C-III (apoC-III), which enhances the clearance of triglyceride-rich particles.[1][6]

  • Enhanced Fatty Acid Oxidation: Increased expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[1][7]

  • Modified HDL and LDL Composition: Increased production of the primary apolipoproteins of HDL (apoA-I and apoA-II) and a shift towards larger, less atherogenic LDL particles.[1][6]

The structural backbone of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, a phenoxypropanoic acid derivative, is a hallmark of many PPARα agonists.[8][9] It is therefore hypothesized to interact with the PPARα ligand-binding domain in a similar fashion to fenofibric acid, initiating the same downstream signaling pathway.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand Fenofibrate / Novel Compound PPARa_inactive PPARα Ligand->PPARa_inactive Enters Cell & Binds Receptor PPARa_active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Complex PPARα-RXR Heterodimer PPARa_active->Complex Heterodimerization RXR_active->Complex Heterodimerization PPRE PPRE (DNA) Complex->PPRE Binds to PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Produces Response Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL mRNA->Response Translation

Caption: PPARα signaling pathway initiated by ligand binding.

Physicochemical Properties: A Foundation for Experimental Design

Understanding the fundamental physicochemical properties of each compound is critical for designing meaningful in vitro experiments, particularly concerning solubility for preparing stock solutions and ensuring bioavailability in cell culture media.

PropertyFenofibrate2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acidSource(s)
IUPAC Name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid[10][11]
Molecular Formula C₂₀H₂₁ClO₄C₁₁H₁₃NO₅[8][10]
Molar Mass 360.83 g/mol 239.22 g/mol [8][10]
Melting Point 79-82 °CNot available (parent compound 2-methyl-2-phenoxypropionic acid: 98-102 °C)[12][13]
Aqueous Solubility Practically insolublePredicted to be low (parent compound 1g/L at 25°C)[13][14]
LogP 5.24Not available (Predicted to be lipophilic)[14]

Note: Data for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is limited. Properties of structurally similar compounds are provided for context where direct data is unavailable.

Proposed Experimental Workflow for Comparative Analysis

A robust comparison requires a multi-step approach, starting with a direct measure of receptor activation and followed by quantification of the downstream biological effects. This self-validating workflow ensures that observed changes in gene expression are directly linked to the compound's ability to activate the PPARα receptor.

Caption: Proposed experimental workflow for comparative analysis. *Fenofibrate is a prodrug and must be hydrolyzed to its active form, fenofibric acid, for in vitro studies.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the key comparative experiments.

Protocol 1: In Vitro PPARα Luciferase Reporter Assay

This assay provides a quantitative measure of a compound's ability to activate the PPARα receptor. It utilizes cells engineered to express PPARα and a luciferase reporter gene linked to a PPRE.[15] Ligand binding and activation of PPARα drives the expression of luciferase, and the resulting luminescence is directly proportional to the receptor's activation level.

A. Principle: To quantify the dose-dependent activation of the human PPARα receptor by measuring the luminescent signal from a reporter gene. This allows for the determination of potency (EC₅₀) and efficacy (maximal activation).

B. Materials:

  • Human PPARα Reporter Assay System (e.g., INDIGO Biosciences, Cat# IB00111), which includes reporter cells, optimized media, and a reference agonist.[16]

  • Test Compounds: Fenofibric acid (active metabolite) and 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

  • Vehicle Control: DMSO.

  • 96-well white, cell culture-treated assay plates.

  • Plate-reading luminometer.

C. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 100 mM stock solutions of each test compound and the reference agonist (e.g., GW7647) in DMSO.

    • Perform serial dilutions in Compound Screening Medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions) for dose-response analysis. The final DMSO concentration in the assay should be ≤ 0.1%.

  • Cell Plating:

    • Thaw the cryopreserved PPARα reporter cells according to the manufacturer's protocol.[15]

    • Dispense 100 µL of the cell suspension into the wells of a 96-well assay plate.

  • Dosing:

    • Immediately add 100 µL of the diluted compound solutions to the corresponding wells.[17] Include wells for "vehicle control" (medium with DMSO) and "positive control" (reference agonist).

  • Incubation:

    • Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.[15]

  • Luminescence Reading:

    • After incubation, discard the treatment media.

    • Add Luciferase Detection Reagent to each well as per the manufacturer's instructions.[15]

    • After a brief incubation (typically 5-10 minutes) to stabilize the signal, measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average relative light units (RLU) of the vehicle control from all other wells.

    • Plot the normalized RLU values against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value and the maximum efficacy for each compound.[15]

Protocol 2: Target Gene Expression Analysis by qPCR

This experiment validates the findings from the reporter assay by measuring the expression of known downstream target genes of PPARα activation, confirming a physiological response.

A. Principle: To quantify the change in messenger RNA (mRNA) levels of PPARα target genes (e.g., CPT1A, ACOX1) in a relevant cell line (e.g., HepG2 human hepatoma cells) following treatment with the test compounds.

B. Materials:

  • HepG2 cells (or other suitable liver cell line).

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Test Compounds and Vehicle (as prepared above).

  • RNA extraction kit (e.g., QIAGEN RNeasy Kit).

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (CPT1A, ACOX1) and a housekeeping gene (GAPDH or ACTB).

  • Real-Time PCR System.

C. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with each compound at a concentration determined from the reporter assay (e.g., the EC₅₀ and a maximal effective concentration) for 24 hours. Include a vehicle control.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, SYBR Green master mix, and forward/reverse primers for a target gene or housekeeping gene.

    • Run the reactions on a Real-Time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[18]

Interpretation of Expected Outcomes

The combined results of these experiments will allow for a comprehensive comparison of the two compounds.

MetricInterpretationExample Favorable Outcome for Novel Compound
EC₅₀ (Reporter Assay) Potency: The concentration at which the compound elicits 50% of its maximal response. A lower EC₅₀ indicates higher potency.EC₅₀ is significantly lower than that of fenofibric acid, indicating it activates PPARα at a lower concentration.
Maximal Activation (Reporter Assay) Efficacy: The maximum level of receptor activation the compound can achieve relative to a reference full agonist.Achieves a similar or higher maximal luminescent signal compared to fenofibric acid, indicating it is a full or super agonist.
Target Gene Fold-Change (qPCR) Physiological Effect: The magnitude of increase in the expression of downstream genes involved in lipid metabolism.Induces a significantly higher fold-change in CPT1A and ACOX1 mRNA levels at its EC₅₀ compared to fenofibric acid at its EC₅₀.

A successful outcome for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid would be the demonstration of potent, high-efficacy activation of the PPARα receptor, confirmed by a robust upregulation of key metabolic target genes, at levels comparable or superior to the established drug, fenofibrate. These in vitro results would provide a strong rationale for advancing the compound to more complex preclinical models.

References

  • Fenofibrate. PubChem. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PMC. [Link]

  • Tordjmann, T., et al. (2001). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. Hepatology, 34(5), 1016-1024. [Link]

  • PPAR Signaling Pathway. Creative Diagnostics. [Link]

  • Kersten, S., et al. (2000). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Vitamins and Hormones, 60, 1-32. [Link]

  • Borges, C., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 128(12), 127003. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

  • Human PPARα Reporter Assay Kit. Indigo Biosciences. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • What is the mechanism of action of fenofibrate? Dr.Oracle. [Link]

  • Rakhshandehroo, M., et al. (2010). Integrated physiology and systems biology of PPARα. American Journal of Physiology-Endocrinology and Metabolism, 298(5), E946-E961. [Link]

  • qPCR analysis of the selected cooperatively induced genes. ResearchGate. [Link]

  • Li, Y., et al. (2022). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 27(20), 6902. [Link]

  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088-2093. [Link]

  • Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]

  • Rakhshandehroo, M., et al. (2009). Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling. PPAR Research, 2009, 268390. [Link]

  • Takeuchi, S., et al. (2014). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 37(1), 113-118. [Link]

  • A Comprehensive Review on the Drug: Fenofibrate. ResearchGate. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • qPCR reveals elevated expression of inflammatory genes in liver of PPAR... ResearchGate. [Link]

  • Singh, G., et al. (2023). Fenofibrate. In: StatPearls. StatPearls Publishing. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1548-1560. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1032810. [Link]

  • Poudel, B.K., et al. (2015). Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. International Journal of Nanomedicine, 10, 1857-1867. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

Hazard Assessment: A Proactive Approach to Safety The molecular structure of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid suggests several potential hazards that must be carefully managed. The presence of a nitro g...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach to Safety

The molecular structure of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid suggests several potential hazards that must be carefully managed. The presence of a nitro group on the aromatic ring indicates potential for thermal instability and reactivity. Aromatic nitro compounds can be toxic and may have environmental repercussions if not handled and disposed of correctly. The carboxylic acid moiety, while generally less hazardous, contributes to the overall chemical properties of the molecule and must be considered in the disposal plan.

Table 1: Potential Hazard Profile of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Avoid direct contact with skin. In case of contact, wash immediately with soap and water.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.
Environmental Hazard Potentially toxic to aquatic life.Prevent release to the environment. Dispose of as hazardous waste.
Reactivity Nitro-aromatic compounds can be thermally sensitive.Avoid heating and contact with strong oxidizing or reducing agents.

Step-by-Step Disposal Protocol

The following protocol provides a detailed workflow for the safe disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This procedure is designed to be a self-validating system, with each step logically following from the principles of chemical safety.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, ensure you are wearing the following PPE:

  • Nitrile gloves: Provides a barrier against skin contact.

  • Safety goggles: Protects your eyes from splashes.

  • Laboratory coat: Protects your clothing and skin.

Waste Segregation: The Foundation of Proper Disposal

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated/Nitrogenated Organic Waste." The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling: The label should include:

    • The full chemical name: "2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid"

    • The primary hazard(s): "Toxic," "Irritant"

    • The date of accumulation start.

    • Your name and contact information.

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_handover Handover Phase Start Start: Need to Dispose of Compound AssessHazards 1. Assess Hazards (Consult SDS of similar compounds) Start->AssessHazards SelectPPE 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE Segregate 3. Segregate Waste (Designated, Labeled Container) SelectPPE->Segregate Transfer 4. Transfer Waste (Use fume hood, avoid spills) Segregate->Transfer Store 5. Store Temporarily (Secure, ventilated area) Transfer->Store Schedule 6. Schedule Pickup (Contact EHS Department) Store->Schedule Handover 7. Handover to EHS (Provide all documentation) Schedule->Handover End End: Compliant Disposal Handover->End

Caption: Disposal workflow for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Transfer and Storage: Minimizing Risk
  • Transfer: All transfers of the chemical waste should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.

  • Container Management: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for expansion. Keep the container securely closed when not in use.

  • Temporary Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Final Disposal: The Role of Your EHS Department
  • Contact EHS: Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Provide the EHS team with all necessary documentation, including the completed waste label.

Emergency Procedures: Being Prepared

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your EHS department immediately.

References

  • General Guidance on Chemical Waste Management

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Information on Structurally Similar Compounds: Title: Safety Data Sheet - 2-Methyl-2-(4-nitrophenoxy)propanoic acid Source: Thermo Fisher Scientific
  • Regulatory Framework

    • Title: Hazardous Waste
    • Source: U.S. Environmental Protection Agency (EPA)
    • URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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